Ferric Phosphate
Descripción
Propiedades
IUPAC Name |
iron(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJZTOZJJYAKHQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FePO4, FeO4P | |
| Record name | iron(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent) | |
| Record name | Ferric phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9035672 | |
| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline] | |
| Record name | Ferric phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/ | |
| Record name | FERRIC ORTHOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
10045-86-0, 10402-24-1 | |
| Record name | Ferric phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BAA189V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERRIC ORTHOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ferric Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic forms of ferric phosphate (B84403) (FePO₄). Ferric phosphate is an inorganic compound of significant interest due to its diverse applications, including as a cathode material in lithium-ion batteries and potentially in drug delivery systems. Understanding its crystal structure and the transitions between its various polymorphic forms is crucial for optimizing its properties for these applications. This document details the crystallographic data of known polymorphs, outlines experimental protocols for their synthesis and characterization, and visualizes the relationships and experimental workflows.
Introduction to this compound Polymorphism
This compound exists in several crystalline forms, or polymorphs, each with a unique arrangement of atoms in the crystal lattice. These structural variations lead to different physical and chemical properties, such as density, stability, and electrochemical performance. The most common polymorphs of anhydrous FePO₄ include a trigonal form isostructural with α-quartz, two orthorhombic forms, a monoclinic form, and a high-pressure phase with a CrVO₄-type structure.[1][2] Additionally, amorphous and hydrated forms of this compound are known to exist.[1][3]
The interconversion between these polymorphs can be induced by changes in temperature and pressure, highlighting the importance of controlled synthesis and processing conditions.
Crystal Structure of this compound Polymorphs
The fundamental building blocks of crystalline this compound are tetrahedral PO₄ and either tetrahedral or octahedral FeOₓ units. The connectivity of these polyhedra defines the crystal structure and overall symmetry of the polymorph.
Trigonal this compound (α-Quartz type)
The most common and stable form of this compound at ambient conditions adopts the crystal structure of α-quartz.[1] In this structure, both iron(III) and phosphorus(V) ions are tetrahedrally coordinated to oxygen atoms, forming a three-dimensional network of corner-sharing FeO₄ and PO₄ tetrahedra.
Orthorhombic this compound
At least two orthorhombic polymorphs of FePO₄ have been identified. One, known as heterosite, is isostructural with olivine (B12688019) and can be obtained by the delithiation of LiFePO₄. It possesses the Pnma space group. Another orthorhombic phase has been reported with the space group Pbca.
Monoclinic this compound
A monoclinic polymorph of FePO₄ is also known, which can be synthesized through hydrothermal methods. This phase is thermally unstable and transforms to the trigonal α-quartz form upon heating.
High-Pressure CrVO₄-type this compound
Under high pressure, the α-quartz type trigonal FePO₄ undergoes a phase transition to a more dense orthorhombic structure with the CrVO₄-type lattice (space group Cmcm). This transformation involves a change in the coordination of the iron center from tetrahedral to octahedral.
Data Presentation: Crystallographic Data of FePO₄ Polymorphs
The following table summarizes the crystallographic data for the major anhydrous polymorphs of this compound.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Trigonal (α-quartz) | Trigonal | P3₁21 | 5.036 | 5.036 | 11.255 | 120 |
| Orthorhombic (Heterosite) | Orthorhombic | Pnma | 9.821 | 5.792 | 4.788 | 90 |
| Orthorhombic | Orthorhombic | Pbca | 9.171 | 9.456 | 8.675 | 90 |
| Monoclinic | Monoclinic | P2₁/n | 5.480 | 7.480 | 8.054 | 95.71 |
| High-Pressure (CrVO₄-type) | Orthorhombic | Cmcm | 5.227 | 7.770 | 5.676 | 90 |
Phase Transitions and Stability of this compound Polymorphs
The stability of a particular FePO₄ polymorph is dependent on the prevailing temperature and pressure conditions. Understanding these phase transitions is critical for materials processing and application.
Pressure-Induced Phase Transitions
The trigonal α-quartz form of FePO₄ is known to undergo a phase transition to the denser CrVO₄-type orthorhombic structure at high pressures, typically around 2 GPa. This transition is accompanied by a change in the iron coordination from four to six.
Temperature-Induced Phase Transitions
The monoclinic and orthorhombic polymorphs are generally considered metastable and will irreversibly transform to the more stable trigonal α-quartz phase upon heating. For example, the heterosite (orthorhombic) form transforms to the berlinite (B1174126) (trigonal) structure at approximately 580 °C. The α-quartz form itself undergoes a reversible α-β phase transition at high temperatures, around 980 K.
Data Presentation: Phase Transition Data of FePO₄ Polymorphs
| Polymorph Transition | Condition | Transition Temperature (°C) | Transition Pressure (GPa) | Notes |
| Trigonal (α-quartz) → Orthorhombic (CrVO₄-type) | Pressure | Room Temperature | ~2 | Reversible |
| Orthorhombic (Heterosite) → Trigonal (α-quartz) | Temperature | ~580 | Ambient | Irreversible |
| Monoclinic → Trigonal (α-quartz) | Temperature | - | Ambient | Irreversible, occurs on heating |
| Trigonal (α-quartz) ↔ Trigonal (β-quartz) | Temperature | ~707 | Ambient | Reversible |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound polymorphs, compiled from various research sources.
Synthesis Protocols
This protocol describes a typical hydrothermal synthesis for obtaining hydrated monoclinic this compound, which can then be dehydrated to the anhydrous form.
-
Precursor Preparation: Prepare aqueous solutions of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄) with a desired molar ratio (typically 1:1).
-
pH Adjustment: Adjust the pH of the precursor solution to a specific value (e.g., pH 0.8) using a suitable acid or base.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 90°C) for a defined period (e.g., 24 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.
This method is commonly used to produce the stable α-quartz type trigonal polymorph.
-
Precursor Mixing: Intimately mix stoichiometric amounts of an iron source (e.g., Fe₂O₃ or Fe(NO₃)₃·9H₂O) and a phosphate source (e.g., (NH₄)₂HPO₄ or H₃PO₄) in a mortar and pestle or by ball milling.
-
Calcination: Place the mixed powder in a ceramic crucible and heat it in a furnace. The calcination is typically performed in air at a high temperature, for instance, by ramping the temperature to 600-750°C and holding for several hours.
-
Cooling: After calcination, allow the furnace to cool down to room temperature to obtain the crystalline trigonal FePO₄.
This protocol requires specialized high-pressure equipment.
-
Sample Preparation: Load a finely ground powder of trigonal FePO₄ into a high-pressure apparatus, such as a diamond-anvil cell (DAC) or a multi-anvil press.
-
Pressure Application: Gradually increase the pressure to the desired level (e.g., above 2 GPa). A pressure-transmitting medium (e.g., a methanol-ethanol-water mixture) is often used to ensure hydrostatic conditions.
-
In-situ Analysis: The phase transformation can be monitored in-situ using techniques like X-ray diffraction or Raman spectroscopy.
-
Product Recovery: For larger scale synthesis in a multi-anvil press, the sample is typically quenched to ambient temperature before the pressure is released to recover the high-pressure phase.
Characterization Protocols
XRD is the primary technique for identifying the crystal structure and phase purity of the synthesized materials.
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the polymorph(s). Rietveld refinement can be used to obtain detailed structural information, such as lattice parameters.
DSC is used to study the thermal stability and phase transitions of the polymorphs.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated or cooled at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The DSC curve plots the difference in heat flow to the sample and reference as a function of temperature. Endothermic or exothermic peaks in the curve indicate phase transitions, such as melting, crystallization, or solid-solid transformations. The temperature and enthalpy of these transitions can be determined from the peak analysis.
Raman spectroscopy is a powerful tool for probing the local vibrational modes of the phosphate and iron-oxygen polyhedra, providing insights into the crystal structure and phase changes.
-
Sample Preparation: The sample, either as a powder or a single crystal, is placed under a microscope objective.
-
Data Acquisition: A monochromatic laser (e.g., with a wavelength of 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer. The laser power should be carefully controlled to avoid laser-induced sample degradation.
-
Data Analysis: The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). The positions and shapes of the Raman bands are characteristic of the specific vibrational modes of the polymorph and can be used for phase identification and to study structural changes during phase transitions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of this compound polymorphism.
References
Anhydrous Ferric Phosphate: A Technical Guide to Its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Anhydrous ferric phosphate (B84403) (FePO₄), an inorganic compound of iron and phosphate, has garnered significant attention in various scientific and industrial fields. Its diverse polymorphs, thermal stability, and electrochemical activity make it a material of interest for applications ranging from catalysis to energy storage, particularly as a precursor for lithium-ion battery cathodes. This technical guide provides an in-depth overview of the core chemical properties of anhydrous ferric phosphate, detailed experimental protocols for its characterization, and a summary of its key applications.
Physicochemical Properties
Anhydrous this compound is typically a yellowish-brown solid, though it can also appear as a white or pale yellow powder.[1] It is known to exist in several polymorphic forms, each exhibiting distinct crystal structures and properties.
Structural Properties
Anhydrous FePO₄ can adopt several crystal structures, with the most common being the trigonal α-quartz structure.[2] At high pressures, it can transform into a denser orthorhombic structure with octahedral Fe centers.[2][3] Other known polymorphs include monoclinic and other orthorhombic structures.[2]
Table 1: Crystallographic Data for Anhydrous this compound Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Trigonal | P3₁21 | 5.036 | 5.036 | 11.243 | 120 | |
| Orthorhombic | Pnma | 10.1116 | 6.3652 | 7.5691 | 90 | |
| Monoclinic | P2₁/n | 5.480 | 7.480 | 8.054 | 95.71 | |
| Orthorhombic | Pbca | 9.171 | 9.456 | 8.675 | 90 |
Physical and Chemical Properties
A summary of the key physical and chemical properties of anhydrous this compound is presented in Table 2.
Table 2: General Physicochemical Properties of Anhydrous this compound
| Property | Value | Reference(s) |
| Molar Mass | 150.815 g/mol | |
| Density | 3.056 g/cm³ | |
| Appearance | Yellow-brown solid | |
| Solubility in Water | Insoluble | |
| Solubility in Acids | Soluble in mineral acids | |
| Solubility Product (Ksp) | 9.91 × 10⁻¹⁶ | |
| Melting Point | Decomposes at high temperatures |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of anhydrous this compound. The following sections outline common experimental procedures.
Synthesis of Anhydrous this compound
Several methods are employed for the synthesis of anhydrous FePO₄, including hydrothermal, solid-state, and precipitation methods.
This method involves the reaction of an iron salt and a phosphate source in an aqueous solution at elevated temperature and pressure.
-
Reactants: Ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), and urea (B33335) ((NH₂)₂CO) are common starting materials.
-
Procedure:
-
Aqueous solutions of FeCl₃, H₃PO₄, and urea are mixed in a desired molar ratio.
-
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 170-180 °C) for a set duration (e.g., 12 hours).
-
After cooling to room temperature, the resulting precipitate is collected by centrifugation or filtration.
-
The product is washed with deionized water and ethanol (B145695) to remove impurities.
-
Finally, the product is dried in an oven (e.g., at 60-80 °C) to obtain the hydrated form, which is then calcined at a higher temperature (e.g., 500-700 °C) to yield anhydrous FePO₄.
-
This method typically involves the high-temperature reaction of solid precursors.
-
Reactants: An iron source (e.g., iron(III) oxide, Fe₂O₃) and a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄) are used.
-
Procedure:
-
The reactants are intimately mixed in a stoichiometric ratio.
-
The mixture is ground to ensure homogeneity.
-
The powdered mixture is heated in a furnace at a high temperature (e.g., 600-800 °C) for several hours in an air or inert atmosphere.
-
Anhydrous this compound can be prepared by the dehydration of a hydrated precursor obtained through precipitation.
-
Reactants: A soluble iron salt (e.g., ferric chloride, FeCl₃) and a soluble phosphate salt (e.g., disodium (B8443419) hydrogen phosphate, Na₂HPO₄).
-
Procedure:
-
An aqueous solution of the iron salt is mixed with a solution of the phosphate salt under controlled pH conditions (typically acidic).
-
A precipitate of hydrated this compound (FePO₄·nH₂O) is formed.
-
The precipitate is filtered, washed with deionized water, and dried.
-
The hydrated this compound is then calcined at a temperature sufficient to remove the water of hydration (e.g., 380-420 °C) to obtain the anhydrous form.
-
Characterization Techniques
XRD is used to determine the crystal structure and phase purity of the synthesized material.
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-80° with a step size of 0.02°.
-
Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.
TGA and DSC are used to study the thermal stability and phase transitions of the material.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Experimental Conditions:
-
The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The experiment is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
-
Analysis: The TGA curve shows the mass loss as a function of temperature, indicating decomposition or dehydration events. The DSC curve shows the heat flow, revealing endothermic or exothermic transitions such as phase changes or crystallization.
For applications in batteries, the electrochemical performance of anhydrous this compound is evaluated.
-
Electrode Preparation:
-
The active material (anhydrous FePO₄) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.
-
The slurry is cast onto a current collector (e.g., aluminum foil) and dried under vacuum.
-
-
Cell Assembly: The prepared electrode is assembled into a coin cell with a lithium metal anode, a separator, and an electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).
-
Measurements:
-
Cyclic Voltammetry (CV): Performed to identify the redox potentials of the material.
-
Galvanostatic Charging/Discharging: Conducted at different current rates to determine the specific capacity, cycling stability, and rate capability.
-
Chemical Reactivity and Thermal Decomposition
Anhydrous this compound is a stable compound but undergoes decomposition at elevated temperatures. The decomposition products can vary depending on the atmosphere and temperature. In an inert atmosphere, it can decompose into other iron phosphates and iron oxides. For instance, the thermal decomposition of iron(III) phosphate dihydrate (FePO₄·2H₂O) to anhydrous FePO₄ occurs in a multi-step process.
Signaling Pathways and Experimental Workflows
While "signaling pathways" are more relevant to biological systems, the concept can be adapted to represent the logical flow of synthesis and characterization processes for anhydrous this compound.
The thermal decomposition of hydrated this compound to its anhydrous form is a critical step in many synthesis routes. The following diagram illustrates this process.
Applications
The primary application for high-purity anhydrous this compound is as a precursor for the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. Its electrochemical properties, including its ability to intercalate lithium ions, are of significant interest. Other applications include its use in ceramics, as a pigment, and in certain catalytic processes.
Conclusion
Anhydrous this compound is a versatile inorganic compound with a rich chemistry. Its various polymorphs and tunable properties make it a subject of ongoing research, particularly in the field of materials for energy storage. A thorough understanding of its chemical properties and the ability to control its synthesis are crucial for advancing its applications. This guide provides a foundational understanding for researchers and professionals working with this important material.
References
A Technical Guide to the Synthesis of Amorphous vs. Crystalline Ferric Phosphate for Researchers and Drug Development Professionals
An In-depth Exploration of Synthetic Methodologies and Material Properties
This technical guide provides a comprehensive overview of the synthesis of amorphous and crystalline ferric phosphate (B84403) (FePO₄), materials of significant interest in catalysis and as precursors for battery materials. For researchers, scientists, and professionals in drug development, understanding the controlled synthesis of these distinct forms is crucial for tailoring material properties to specific applications, including potential uses in drug delivery systems. This document details various synthetic routes, presents comparative data, and offers visual workflows to elucidate the experimental processes.
Introduction to Ferric Phosphate: Amorphous vs. Crystalline States
This compound exists in two primary forms: amorphous and crystalline. The arrangement of atoms in these forms dictates their physicochemical properties and, consequently, their performance in various applications. Crystalline this compound possesses a long-range ordered atomic structure, leading to distinct diffraction patterns.[1] In contrast, amorphous this compound lacks this long-range order, resulting in a disordered structure.[2] This structural difference significantly impacts properties such as solubility, surface area, and electrochemical behavior.[3][4] For instance, amorphous FePO₄ is often considered a promising cathode material for lithium-ion batteries, sometimes exhibiting higher reversible capacity than its crystalline counterpart.[3]
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into several methods, each offering a degree of control over the resulting phase (amorphous or crystalline). The choice of method and the precise control of reaction parameters are paramount in obtaining the desired form with specific characteristics.
Precipitation Method
Precipitation is a widely used, straightforward, and cost-effective method for synthesizing both amorphous and crystalline this compound. The process typically involves the reaction of a soluble iron salt with a phosphate source in an aqueous solution, leading to the formation of an insoluble this compound precipitate.
Synthesis of Crystalline this compound via Precipitation:
Crystalline FePO₄·2H₂O can be synthesized by reacting ferrous sulfate (B86663) (FeSO₄·7H₂O) and phosphoric acid (H₃PO₄) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). The pH of the solution is a critical parameter and is typically controlled by the addition of a base, such as ammonia (B1221849). The reaction temperature and aging time also play a crucial role in promoting crystallinity.
Synthesis of Amorphous this compound via Precipitation:
The formation of amorphous this compound through precipitation often involves rapid reaction kinetics and conditions that inhibit crystal growth. This can be achieved by carefully controlling the pH and temperature. For example, introducing phosphoric acid to a solution of an Fe(III) salt at room temperature can promote the precipitation of hydrated amorphous this compound. The resulting precipitate is often washed and dried under mild conditions to prevent crystallization.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing well-defined crystalline materials. This technique involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel (autoclave). These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of highly crystalline products.
Synthesis of Crystalline this compound via Hydrothermal Method:
Spherical, crystalline FePO₄·2H₂O powders can be prepared by heating an amorphous FePO₄·2H₂O solution in an oven at a specific temperature for a set duration. The hydrothermal treatment of an aqueous solution containing an iron salt and a phosphate source can yield various crystalline phases of this compound, depending on the reaction conditions.
Sol-Gel Method
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method offers excellent control over the material's microstructure and purity.
Synthesis of Amorphous this compound via Sol-Gel Method:
Amorphous iron phosphate can be synthesized at ambient temperature using an inorganic sol-gel method. This can involve the use of iron(III) nitrate (B79036) and phosphoric acid as precursors. The resulting gel is then dried, often at a relatively low temperature, to obtain the amorphous xerogel.
Flame Spray Pyrolysis
Flame spray pyrolysis (FSP) is a gas-phase synthesis method capable of producing a wide range of nanomaterials, including amorphous this compound nanoparticles.
Synthesis of Amorphous this compound via Flame Spray Pyrolysis:
In this process, a precursor solution containing an iron source and a phosphorus source is sprayed into a flame. The high temperatures lead to the rapid combustion and decomposition of the precursors, followed by the nucleation and growth of nanoparticles. The rapid quenching of the particles from the high-temperature flame front to room temperature favors the formation of an amorphous structure.
Quantitative Data Summary
The following tables summarize key quantitative data for both amorphous and crystalline this compound synthesized by various methods, providing a basis for comparison.
| Synthesis Method | Form | Particle Size | Specific Surface Area (SSA) | Reference |
| Flame Spray Pyrolysis | Amorphous | 10.7 nm | 194.7 m²/g | |
| Flame Spray Pyrolysis | Amorphous | 30.5 nm | 68.6 m²/g | |
| Precipitation | Crystalline | - | 25 - 65 m²/g | |
| Sol-Gel | Amorphous | - | 28 m²/g |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of both amorphous and crystalline this compound.
Protocol for Synthesis of Crystalline this compound Dihydrate via Precipitation
This protocol is based on the method described for preparing a precursor for LiFePO₄ cathode material.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂)
-
Ammonia solution
-
Distilled water
Procedure:
-
Dissolve 27.8 g of FeSO₄·7H₂O and 5.765 g of H₃PO₄ in 500 ml of distilled water with stirring for 30 minutes.
-
Gradually add ammonia to the solution to adjust the pH to 2.
-
Slowly add hydrogen peroxide to the solution. A milk-white precipitate will form immediately.
-
Wash the precipitate several times with distilled water until the pH of the wash water is 5.
-
Heat the washed precipitate at 150°C for 12 hours in an oven.
-
Wash the resulting product again with distilled water until the pH is 7.
-
Dry the final product at 80°C for 10 hours.
Protocol for Synthesis of Amorphous this compound via a Modified Inorganic Sol-Gel Method
This protocol is adapted from a study on the synthesis of amorphous iron phosphate.
Materials:
-
Iron(III) nitrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄)
-
Distilled water
Procedure:
-
Prepare a 0.1 M solution of iron(III) nitrate.
-
Prepare a solution of phosphoric acid.
-
Mix the iron(III) nitrate and phosphoric acid solutions to achieve a Fe/P molar ratio of 1:1.
-
Irradiate the mixture in a microwave.
-
Dry the resulting gel in an oven at 50°C for 24 hours.
-
Wash the dried xerogel repeatedly with distilled water to remove any unreacted species.
-
The final product is amorphous FePO₄.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of amorphous and crystalline this compound.
Caption: Workflow for Crystalline this compound Synthesis via Precipitation.
Caption: Workflow for Amorphous this compound Synthesis via Sol-Gel.
Conclusion
The synthesis of this compound, in either its amorphous or crystalline form, is achievable through various well-established methods. The choice of synthesis route and the meticulous control of experimental parameters are critical in determining the final phase, morphology, and properties of the material. For researchers and professionals in drug development, the ability to tailor these properties is essential for advancing applications that may range from catalytic processes to novel drug delivery platforms. This guide provides the foundational knowledge and practical protocols to aid in the rational design and synthesis of this compound materials with desired characteristics. Further research into the nuanced effects of synthesis conditions on the bio-reactivity and drug-loading capacity of these materials will be crucial for their translation into pharmaceutical applications.
References
- 1. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of amorphous this compound as an assessment of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
ferric phosphate dihydrate structural analysis
An In-depth Technical Guide to the Structural Analysis of Ferric Phosphate (B84403) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric phosphate dihydrate (FePO₄·2H₂O) is an inorganic compound of significant interest, primarily as a precursor in the synthesis of lithium iron phosphate (LiFePO₄), a prominent cathode material in lithium-ion batteries.[1] It also finds applications in ceramics, catalysis, and agriculture.[2] The structural integrity, phase purity, and morphology of the FePO₄·2H₂O precursor are critical as they directly influence the electrochemical performance of the final LiFePO₄ product.
This compound dihydrate is known to exist in two primary polymorphs: a monoclinic and an orthorhombic crystal structure.[3] In these hydrated forms, the iron(III) center is octahedrally coordinated with two mutually cis water ligands. A thorough structural analysis is therefore essential to control the synthesis process and ensure the desired material properties. This guide provides a comprehensive overview of the key analytical techniques used for the structural characterization of FePO₄·2H₂O, complete with experimental protocols and data interpretation.
Crystallographic Analysis: X-Ray Diffraction (XRD)
X-ray diffraction is the definitive technique for identifying the crystalline phases and determining the structural parameters of FePO₄·2H₂O. It allows for the unambiguous distinction between its monoclinic and orthorhombic polymorphs.
Crystal Structures
-
Monoclinic (P2₁/n): This is a commonly synthesized form of FePO₄·2H₂O.
-
Orthorhombic: Another known polymorph, which can be synthesized under different conditions.
Data Presentation: Crystallographic Parameters
The crystallographic data for the two primary polymorphs of this compound dihydrate are summarized below.
| Parameter | Monoclinic FePO₄·2H₂O | Orthorhombic FePO₄·2H₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Not specified in results |
| Lattice Parameters | a = 5.480(1) Å, b = 7.480(1) Å, c = 8.054(1) Å, β = 95.71(1)° | a = 9.904 Å, b = 10.116 Å, c = 8.767 Å |
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystal phase and determine the lattice parameters of a synthesized FePO₄·2H₂O powder sample.
Methodology:
-
Sample Preparation: The FePO₄·2H₂O powder sample is finely ground using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.
-
Sample Mounting: The ground powder is carefully packed into a sample holder, ensuring a flat, level surface that is flush with the holder's reference plane.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5405 Å).
-
Operating Conditions: Set the X-ray generator to a voltage of 45 kV and a current of 40 mA.
-
Goniometer Scan: The data is collected over a 2θ range, for example, from 10° to 90°, with a step size of 0.02° and a scan rate of 0.5° per minute.
-
-
Data Analysis:
-
The resulting diffraction pattern is processed to remove background noise.
-
The peak positions (2θ values) and intensities are identified.
-
The experimental pattern is compared with standard diffraction patterns from databases (e.g., JCPDS file No. 15-0390 for monoclinic FePO₄·2H₂O) for phase identification.
-
Rietveld refinement can be performed to obtain precise lattice parameters and structural details.
-
Spectroscopic Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the local chemical environment and bonding within the FePO₄·2H₂O structure, complementing the long-range structural information from XRD.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to the vibrational modes of the phosphate (PO₄³⁻) anion and the water molecules of hydration.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3350 (broad) | O-H stretching vibrations of water molecules | |
| ~1655 | H-O-H bending vibration of water molecules | |
| ~1030 (sharp) | P-O stretching vibration (ν₃, antisymmetric) in PO₄³⁻ | |
| ~952 | P-O vibration (ν₁, symmetric) in PO₄³⁻ | |
| ~600 | Fe(III)-PO₄ interaction | |
| ~520 | O-P-O bending vibration (ν₄) in PO₄³⁻ |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared absorption spectrum of a solid FePO₄·2H₂O sample.
Methodology:
-
Sample Preparation: Mix approximately 1-2 mg of the dried FePO₄·2H₂O sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber.
-
Collect the sample spectrum, typically in the range of 4000–400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is analyzed by identifying the positions and relative intensities of the absorption bands and assigning them to specific molecular vibrations.
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to FTIR, often providing stronger signals for symmetric vibrations.
Data Presentation: Characteristic Raman Shifts
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1645 | H₂O bending mode | |
| ~1186, ~1078 | PO₃ and PO₂ stretching modes | |
| ~1004 | PO₄ symmetric stretching (ν₁) | |
| ~593 | PO₄ bending modes (ν₄) |
Experimental Protocol: Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of a solid FePO₄·2H₂O sample.
Methodology:
-
Sample Preparation: A small amount of the FePO₄·2H₂O powder is placed on a microscope slide or in a sample holder.
-
Instrument Setup:
-
Laser Source: A monochromatic laser (e.g., 532 nm or 785 nm) is focused onto the sample.
-
Microscope: The laser is directed through a microscope objective to illuminate a small spot on the sample.
-
Spectrometer: The scattered light is collected through the same objective and directed to a spectrometer equipped with a notch filter to remove the intense Rayleigh scattered light.
-
-
Data Acquisition: The Raman spectrum is recorded, typically over a shift range of 100 to 4000 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: The positions and intensities of the Raman peaks are analyzed and assigned to specific vibrational modes of the PO₄³⁻ tetrahedra and water molecules.
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of FePO₄·2H₂O and to precisely determine its water content. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.
Dehydration Process
The thermal decomposition of FePO₄·2H₂O typically occurs in a distinct step corresponding to the loss of its two water molecules. The total weight loss due to dehydration is expected to be around 19.3%.
Data Presentation: TGA Weight Loss Events
| Temperature Range (°C) | Event | Observed Weight Loss (%) |
| ~115 - 177 | Loss of two water molecules (H₂O) | ~19.3 |
Note: The exact temperature range can shift to higher temperatures with increased crystallinity of the sample.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal decomposition profile of FePO₄·2H₂O.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Heating Program:
-
The sample is heated at a constant rate, for example, 10 K/min.
-
The heating range is set from ambient temperature to a temperature sufficient to ensure complete dehydration, e.g., up to 1073.15 K (~800 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset and peak temperatures of weight loss events are determined from the DTG curve. The percentage weight loss is calculated from the steps in the TGA curve, which corresponds to the amount of water of hydration.
Visualizations: Workflows and Relationships
Caption: Workflow for the structural analysis of this compound Dihydrate.
Caption: Relationship between structure, properties, and analytical techniques.
References
A Technical Guide to the Magnetic Properties of Ferric Phosphate Phases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the magnetic properties of various crystalline and amorphous phases of ferric phosphate (B84403) (FePO₄). A comprehensive understanding of these properties is crucial for applications ranging from materials science to the development of novel drug delivery systems where magnetic nanoparticles are employed. This document summarizes key quantitative magnetic data, details the experimental protocols for characterization, and illustrates the analytical workflow.
Overview of Ferric Phosphate Phases and Magnetism
This compound (FePO₄) exists in several polymorphic forms, each exhibiting distinct magnetic behaviors due to differences in their crystal structures and the arrangement of Fe³⁺ ions. The magnetic properties are primarily governed by the superexchange interactions between the magnetic moments of the high-spin Fe³⁺ (S = 5/2) ions, which are mediated by the intervening oxygen and phosphorus atoms. At high temperatures, all phases are typically paramagnetic. However, as the temperature decreases, many crystalline forms undergo a transition to an antiferromagnetically ordered state at a critical temperature known as the Néel temperature (Tₙ). In contrast, amorphous this compound generally lacks the long-range atomic order necessary for cooperative magnetic ordering and thus exhibits different magnetic behavior.
Magnetic Properties of this compound Phases
The magnetic characteristics of the primary phases of this compound are summarized below. These properties are highly dependent on the material's crystallinity, particle size, and synthesis method.
| Phase | Crystal System | Space Group | Magnetic Ordering | Néel Temperature (Tₙ) (K) | Key Characteristics |
| α-FePO₄ (Berlinite-like) | Trigonal | P3₁21 | Antiferromagnetic | 21 - 25 | This is the most common ambient pressure phase. It exhibits a spin reorientation transition at approximately 17 K, where the magnetic moments change their alignment within the crystal lattice.[1][2][3][4] Above Tₙ, it behaves as a paramagnet following the Curie-Weiss law.[3] The Néel temperature can be influenced by particle size in nanocrystalline samples. |
| Orthorhombic FePO₄ | Orthorhombic | Pnma | Antiferromagnetic | 125 | This phase, obtained from the delithiation of triphylite LiFePO₄, has a significantly higher Néel temperature due to its distinct crystal structure, which consists of corner-sharing FeO₆ octahedra. The magnetic moments of the iron atoms are primarily oriented along the crystallographic direction. |
| Orthorhombic FePO₄ | Orthorhombic | Pbca | Antiferromagnetic | Not specified | Synthesized by dehydrating orthorhombic FePO₄·2H₂O (strengite), this phase displays Curie-Weiss behavior at room temperature, indicating antiferromagnetic interactions. |
| Monoclinic FePO₄ | Monoclinic | P2₁/n | Antiferromagnetic | Not specified | Prepared through the dehydration of monoclinic FePO₄·2H₂O, this polymorph exhibits stronger antiferromagnetic interactions compared to the orthorhombic phase derived from strengite, which is attributed to the nature of the Fe-O-Fe superexchange pathways. |
| Amorphous FePO₄ | Amorphous | N/A | Paramagnetic/Superparamagnetic | N/A | Lacking long-range crystalline order, amorphous FePO₄ does not typically exhibit a sharp magnetic ordering transition. Mössbauer spectroscopy studies show it remains paramagnetic even at low temperatures where its crystalline counterparts are magnetically ordered. Some amorphous nanoparticles may show superparamagnetic behavior. |
Experimental Protocols for Magnetic Characterization
The determination of the magnetic properties of this compound phases relies on several key experimental techniques. The following sections detail the generalized protocols for these methods.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a material as a function of temperature and applied magnetic field.
Objective: To determine the Néel temperature, magnetic susceptibility, and overall magnetic behavior (paramagnetic, antiferromagnetic, etc.).
Methodology:
-
Sample Preparation: A precisely weighed powder sample (typically a few milligrams) is packed into a gelatin capsule or a similar sample holder with a known, low magnetic background signal.
-
Mounting: The sample holder is attached to the sample rod, which is then inserted into the SQUID magnetometer.
-
Temperature-Dependent Magnetization (M vs. T):
-
Zero-Field-Cooled (ZFC): The sample is cooled from room temperature (or a temperature well above Tₙ) to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.
-
Field-Cooled (FC): The sample is cooled from above Tₙ to the lowest temperature under the same applied magnetic field. The magnetic moment is then measured as the sample is warmed.
-
Analysis: The Néel temperature is identified as the temperature at which the ZFC curve shows a cusp or peak. The divergence between ZFC and FC curves below Tₙ can indicate magnetic anisotropy or spin-glass-like behavior.
-
-
Field-Dependent Magnetization (M vs. H):
-
The sample is held at a constant temperature (e.g., above and below Tₙ), and the magnetic moment is measured as the external magnetic field is swept through a range (e.g., -5 T to +5 T).
-
Analysis: Above Tₙ, the M vs. H curve should be linear, characteristic of a paramagnetic state. Below Tₙ, the curve for an antiferromagnet is typically linear with a small positive slope, and in some cases, a field-induced transition (metamagnetism) may be observed.
-
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that provides detailed information about the local electronic and magnetic environment of iron nuclei.
Objective: To determine the oxidation state (Fe³⁺), spin state (high-spin), and the presence and nature of magnetic ordering.
Methodology:
-
Source: A radioactive ⁵⁷Co source, which decays to an excited state of ⁵⁷Fe, is used to generate 14.4 keV gamma rays.
-
Sample Preparation: A thin, uniform layer of the powdered this compound sample is prepared to act as an absorber. For biological or temperature-sensitive samples, they are often mixed with a cryoprotectant oil and frozen in a sample cup.
-
Data Acquisition: The ⁵⁷Co source is moved with a precise velocity relative to the sample, inducing a Doppler shift in the energy of the gamma rays. A detector placed behind the sample measures the intensity of transmitted gamma rays as a function of the source velocity.
-
Spectral Analysis:
-
Paramagnetic State (T > Tₙ): The spectrum typically shows a "quadrupole doublet," which is a pair of absorption peaks. The isomer shift confirms the Fe³⁺ oxidation state, and the quadrupole splitting provides information about the local symmetry around the iron nucleus.
-
Magnetically Ordered State (T < Tₙ): The spectrum resolves into a "magnetic sextet," a pattern of six absorption lines. The splitting of these lines is proportional to the internal magnetic field at the iron nucleus (the hyperfine field), which is a measure of the magnetic ordering. The disappearance of the doublet and the appearance of the sextet as the temperature is lowered provides a precise determination of Tₙ.
-
Neutron Powder Diffraction
Neutron diffraction is a powerful technique for determining both the atomic and magnetic structures of crystalline materials.
Objective: To determine the precise arrangement and orientation of magnetic moments in the crystal lattice below the Néel temperature.
Methodology:
-
Sample Preparation: A relatively large amount of powder sample (typically several grams) is loaded into a sample container (e.g., made of vanadium, which scatters neutrons weakly).
-
Data Collection:
-
A diffraction pattern is collected at a temperature above Tₙ (in the paramagnetic state). This pattern contains only peaks from nuclear scattering and is used to refine the crystal structure.
-
A second diffraction pattern is collected at a low temperature, well below Tₙ (e.g., 2 K).
-
-
Data Analysis:
-
By subtracting the high-temperature (nuclear) pattern from the low-temperature pattern, the purely magnetic scattering contribution can be isolated.
-
The low-temperature pattern will show additional "magnetic" Bragg peaks at specific scattering angles. The positions of these peaks indicate the size and symmetry of the magnetic unit cell.
-
The intensities of these magnetic peaks are used to determine the orientation and magnitude of the magnetic moments on the Fe³⁺ ions. This is achieved by proposing a magnetic structure model and refining it against the experimental data using software like FullProf.
-
Experimental and Analytical Workflow
The process of characterizing the magnetic properties of a novel this compound phase follows a logical progression from synthesis to detailed structural and magnetic analysis.
This diagram illustrates the typical workflow for characterizing the magnetic properties of this compound materials. Initial synthesis is followed by basic structural and morphological characterization using XRD and microscopy. Subsequently, bulk magnetic properties are measured with SQUID magnetometry, while the local atomic environment is probed by Mössbauer spectroscopy. For crystalline phases, neutron diffraction is the definitive technique to solve the precise magnetic structure. The culmination of these analyses provides a complete magnetic profile of the specific this compound phase.
References
thermal stability and decomposition of FePO4
An in-depth technical guide to the thermal stability and decomposition of iron(III) phosphate (B84403) (FePO4), tailored for researchers, scientists, and professionals in drug development who may utilize phosphate-based materials. This document provides a comprehensive overview of the thermal behavior of FePO4, detailing its decomposition pathways under various conditions, summarizing key quantitative data, and outlining typical experimental methodologies.
Introduction
Iron(III) phosphate (FePO4) is a compound of significant interest across multiple fields, from its use as a cathode material in lithium-ion batteries to applications in catalysis and as an inert binder in pharmaceutical formulations. Its performance and stability, particularly at elevated temperatures, are critical parameters for these applications. The thermal behavior of FePO4 is complex and highly dependent on its form—whether it is anhydrous or hydrated (e.g., FePO4·2H2O)—and the surrounding atmosphere. Understanding its thermal decomposition is crucial for defining processing limits, predicting material lifetime, and ensuring the safety and efficacy of final products.
This guide explores the thermal stability of both hydrated and anhydrous FePO4, detailing the multi-step decomposition processes and the resulting products.
Thermal Decomposition Pathways and Products
The thermal decomposition of FePO4 is not a single-step event but a series of transformations that vary based on the starting material and ambient conditions.
Decomposition of Hydrated Iron(III) Phosphate (FePO4·nH2O)
Most syntheses of FePO4 result in a hydrated form, commonly the dihydrate (FePO4·2H2O). The thermal decomposition of this compound in an inert atmosphere or in air typically follows a two-stage process:
-
Dehydration: At lower temperatures, typically between 100°C and 300°C, the water of crystallization is removed. This process is endothermic and results in the formation of amorphous anhydrous FePO4. Studies on FePO4·3H2O show a two-step loss of water molecules.[1]
-
Crystallization and Decomposition: The resulting amorphous FePO4 is metastable. Upon further heating, it undergoes an exothermic transition to a crystalline phase, such as the trigonal α-FePO4 form, at temperatures around 500-650°C.[2][3] This crystalline form is significantly more stable.
Decomposition of Anhydrous Iron(III) Phosphate (FePO4)
Anhydrous, crystalline FePO4 is thermally stable up to high temperatures.
-
In Air/Oxidizing Atmosphere: When heated in air above 1000°C, FePO4 undergoes a reduction reaction to form iron pyrophosphate (Fe2P2O7), accompanied by a release of oxygen and a corresponding mass loss.[4][5]
-
In Reducing Atmospheres: The decomposition pathway is significantly altered in the presence of reducing agents. For instance, in thermodynamic analyses involving hydrogen (H2) or carbon monoxide (CO), the decomposition of FePO4 can begin at temperatures as low as 200°C. In the presence of metallic iron (Fe), a "ferrothermal reduction" occurs where FePO4 is first reduced to iron(II) phosphate (Fe3(PO4)2). This intermediate then decomposes at temperatures between 600°C and 800°C into various products, including phosphorus pentoxide (P2O5), wustite (Fe1-xO), and iron phosphide (B1233454) (Fe3P).
Quantitative Thermal Analysis Data
The following tables summarize key quantitative data from thermal analysis studies on FePO4 and its hydrates under various conditions.
Table 1: Thermal Events for Hydrated Iron(III) Phosphate (FePO4·nH2O) | Starting Material | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Event | Resulting Product(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | FePO4·2H2O | Air | 100 - 250 | ~20.3 | Endothermic | Dehydration | Amorphous FePO4 | | | Amorphous FePO4 | Air | ~560 - 600 | None | Exothermic | Crystallization | Crystalline FePO4 | | | FePO4·2H2O | N2 | 600 - 800 | - | Decomposition | P2O5, Fe2O3 | |
Table 2: Thermal Events for Anhydrous Iron(III) Phosphate (FePO4) | Starting Material | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Event | Resulting Product(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Crystalline FePO4 | Air | > 1000 | Varies | Reduction | Decomposition | Fe2P2O7, O2 | | | FePO4 + Fe | N2 | ~600 | - | Ferrothermal Reduction | Intermediate: Fe3(PO4)2 | Fe3(PO4)2, P2O5, Fe1-xO | | | FePO4 + Fe | N2 | ~800 | - | Ferrothermal Reduction | Decomposition of Intermediate | Fe3P, Fe1-xO | | | FePO4 | H2 | > 600 | - | Reduction | Decomposition | Fe3P, H2O, P4O6, Fe2P | |
Visualized Decomposition Pathways and Workflows
The logical flow of experiments and the chemical pathways of decomposition are visualized below using the DOT language.
Caption: Experimental workflow for analyzing FePO4 thermal stability.
Caption: Decomposition pathway of FePO4·2H2O in air.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Ferric Phosphate (B84403) at Different pH Values
This technical guide provides a comprehensive overview of the solubility of ferric phosphate (FePO₄), with a particular focus on its pH-dependent behavior. This compound's solubility is a critical parameter in various fields, including pharmaceuticals, environmental remediation, and agriculture. Understanding how pH governs its dissolution and precipitation is essential for controlling its bioavailability and reactivity. This document outlines the fundamental principles, presents quantitative data, details experimental methodologies, and provides a visual representation of the solubility dynamics.
Introduction to this compound
This compound is an inorganic compound composed of ferric iron (Fe³⁺) and the phosphate anion (PO₄³⁻). It exists in various forms, including anhydrous polymorphs and hydrated states, most commonly as the dihydrate (FePO₄·2H₂O). A key characteristic of this compound is its generally low solubility in water, a property that is profoundly influenced by the pH of the solution. Its solubility also varies significantly between its amorphous and crystalline forms, with the amorphous state being considerably more soluble.[1][2]
The pH-dependent solubility of this compound is crucial in wastewater treatment for phosphate removal, in agriculture as a slow-release fertilizer, and in pharmacology, where it is used as a source of iron in nutritional supplements.[3] Its low solubility in the neutral pH of the intestine, for instance, affects its bioavailability.
Factors Governing this compound Solubility
The dissolution of this compound in an aqueous environment is a complex equilibrium. While several factors can influence this process, pH is the most dominant.
-
pH: The concentration of hydrogen ions (H⁺) in the solution dictates the speciation of both iron and phosphate ions, thereby controlling the equilibrium of precipitation and dissolution.
-
Crystalline Structure: Amorphous this compound is kinetically favored to precipitate and is more soluble than its more stable crystalline counterparts, such as strengite.[4][5] The conversion from amorphous to crystalline form can alter the material's properties over time.
-
Temperature: The solubility product of this compound generally decreases as temperature increases, leading to lower solubility at higher temperatures.
-
Presence of Other Ions: The formation of soluble complexes with other ions present in the solution can increase the overall solubility of this compound.
Quantitative Data on this compound Solubility
The solubility of this compound is best understood by examining its behavior across different pH ranges. The solubility product constant (Ksp) for the reaction FePO₄(s) ⇌ Fe³⁺(aq) + PO₄³⁻(aq) is often used to quantify its solubility. However, this value is highly dependent on the material's form.
| Property | Value | Form | Reference |
| Log Ksp | -21.8 | Amorphous | |
| Log Ksp | -26.8 | Crystalline (Strengite) | |
| Log Ksp (Practical) | ~ -23 | Monoclinic |
The following table summarizes the solubility behavior and dominant chemical species at various pH levels.
| pH Range | Solubility Behavior | Dominant Species and Processes |
| < 3.5 | Higher Solubility. Pure this compound precipitates in this range. | Soluble iron-phosphate complexes (e.g., FeHPO₄⁺, FeH₂PO₄²⁺) can form. The solid phase is primarily FePO₄. |
| 3.5 - 4.5 | Transitional. Solubility decreases. | A mixture of this compound (FePO₄) and ferric hydroxide (B78521) (Fe(OH)₃) precipitates. |
| > 4.5 | Very Low Solubility. | Ferric hydroxide (Fe(OH)₃) is the predominant precipitate. Phosphate is removed from the solution primarily through co-precipitation with and adsorption onto ferric hydroxide flocs. |
| Neutral (~7) | Extremely Insoluble. | Dominated by ferric hydroxide precipitation and phosphate adsorption. |
Experimental Protocols
Determining the solubility of this compound involves carefully controlled experiments. Below are outlines of common methodologies.
Precipitation and Dissolution Studies
This method is used to determine the solubility product and observe the effect of pH on precipitation.
-
Solution Preparation: Prepare stock solutions of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or Na₂HPO₄) of known concentrations.
-
pH Adjustment: Mix the iron and phosphate solutions. Slowly titrate the mixture with an acid (e.g., HCl) or a base (e.g., NaOH) to achieve and maintain a target pH. A pH-stat apparatus is ideal for this purpose.
-
Equilibration: Stir the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium between the solid precipitate and the aqueous phase.
-
Phase Separation: Separate the solid precipitate from the supernatant by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Analysis: Measure the concentration of dissolved iron and phosphate in the filtered supernatant using analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy or colorimetric methods.
-
Calculation: Use the measured equilibrium concentrations of Fe³⁺ and PO₄³⁻, along with appropriate activity corrections and consideration of ionic speciation at that pH, to calculate the solubility product (Ksp).
Method for Differentiating Amorphous and Crystalline FePO₄
This protocol allows for the selective measurement of the more bioavailable amorphous this compound.
-
Sample Preparation: Weigh a known amount of the this compound sample or the matrix containing it (e.g., a food or drug formulation).
-
Selective Extraction:
-
For salt mixtures: Extract the sample with a citrate (B86180) solution.
-
For prepared diets/formulations: Extract the sample with a tartrate solution.
-
These solutions are chosen because they selectively dissolve amorphous FePO₄ while leaving the crystalline form largely undissolved.
-
-
Extraction Conditions: Agitate the sample in the extraction solution for a defined period under controlled temperature.
-
Separation and Analysis: Filter the mixture to remove any undissolved solids. Determine the iron concentration in the filtrate using a colorimetric assay (e.g., ferrozine-based method) or atomic absorption spectroscopy.
-
Quantification: The amount of iron measured in the extract corresponds to the amount present as amorphous this compound in the original sample.
Visualization of pH-Dependent Solubility
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Relationship between pH and this compound solubility.
Caption: Workflow for solubility determination experiments.
References
An In-depth Technical Guide to Ferric Phosphate: CAS Numbers and Safety Data
This technical guide provides comprehensive information on the chemical identification and safety profile of ferric phosphate (B84403), tailored for researchers, scientists, and drug development professionals.
Chemical Identification
Ferric phosphate is an inorganic compound that can exist in various hydrated forms. The most common forms, along with their Chemical Abstracts Service (CAS) numbers, are detailed below.
| Chemical Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (anhydrous) | Iron(III) phosphate, Ferric orthophosphate | 10045-86-0[1][2][3] | FePO₄ | 150.82[1] |
| This compound dihydrate | Iron(III) phosphate dihydrate | 13463-10-0[3] | FePO₄·2H₂O | 186.85 |
| This compound tetrahydrate | Iron(III) phosphate tetrahydrate | 31096-47-6 | FePO₄·4H₂O | 222.88 |
Safety Data
The safety profile of this compound can vary slightly depending on its hydration state and the specific data source. The following tables summarize the key physical, chemical, and toxicological properties based on available safety data sheets (SDS).
Physical and Chemical Properties
| Property | Anhydrous this compound | This compound Dihydrate | This compound Tetrahydrate |
| Appearance | Yellowish-white to buff-colored powder | Yellow-brown solid | Yellow-white powder |
| Odor | Odorless | Not specified | Not specified |
| Melting Point | >450 °C (>842 °F) | 250 °C (decomposes) | Not available |
| Boiling Point | Not available | Not available | 158°C at 760 mmHg |
| Solubility in Water | Insoluble | 0.642 g/100 mL (100 °C) | Insoluble |
| Density | 2.87 g/cm³ | 2.87 g/cm³ (20 °C) | Not available |
Toxicological Data and Hazard Information
The toxicological data for this compound is not extensively detailed in all sources, with some safety data sheets stating that the toxicological properties have not been thoroughly investigated. However, based on available information, it is generally considered to have low toxicity.
| Hazard Classification | Details |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Acute Toxicity | Considered to have very low toxicity when ingested. However, excessive consumption can lead to stomach upset. |
| Skin Corrosion/Irritation | May cause slight skin irritation. |
| Eye Damage/Irritation | May cause slight eye irritation. |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. |
Experimental Protocols: Safe Handling and Emergency Procedures
Handling and Storage
Handling:
-
Ventilation: Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear impervious gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Handling section). Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the affected area with soap and water.
Visualizations
GHS Hazard Classification of this compound
The following diagram illustrates the Globally Harmonized System (GHS) hazard classifications associated with this compound.
Caption: GHS Hazard Statements for this compound.
Workflow for this compound Spill Response
This diagram outlines the logical workflow for responding to a spill of this compound in a laboratory setting.
Caption: this compound Spill Response Workflow.
References
An In-depth Technical Guide to the Molecular Geometry of Iron(III) Phosphate (FePO4) Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of various iron(III) phosphate (B84403) (FePO4) polymorphs. Understanding the distinct crystal structures of these polymorphs is crucial for their application in diverse fields, including materials science, catalysis, and potentially as drug delivery vehicles or contrast agents. This document details the crystallographic parameters, coordination environments, and key bonding characteristics of the most common FePO4 polymorphs. Furthermore, it outlines detailed experimental protocols for their synthesis and characterization.
Core Crystallographic and Geometric Data
The structural diversity of FePO4 gives rise to several polymorphs, each with a unique arrangement of Fe³⁺ and PO₄³⁻ ions. This section summarizes the key crystallographic and geometric data for the trigonal, orthorhombic, and monoclinic forms of anhydrous FePO4.
Table 1: Crystallographic Data of FePO4 Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |
| Trigonal | Trigonal | P3₁21 | a = 5.05, b = 5.05, c = 11.27α = 90, β = 90, γ = 120[1] |
| Orthorhombic | Orthorhombic | Pnma | a = 4.78, b = 6.59, c = 8.75α = 90, β = 90, γ = 90[2][3] |
| Orthorhombic | Orthorhombic | Pbca | a = 9.171, b = 9.456, c = 8.675α = 90, β = 90, γ = 90 |
| Monoclinic | Monoclinic | P2₁/n | a = 5.480, b = 7.480, c = 8.054α = 90, β = 95.71, γ = 90 |
| Monoclinic | Monoclinic | Pc | - |
Table 2: Coordination Environment and Bond Lengths of FePO4 Polymorphs
| Polymorph | Fe³⁺ Coordination | Fe-O Bond Lengths (Å) | P⁵⁺ Coordination | P-O Bond Lengths (Å) |
| Trigonal (P3₁21) | Tetrahedral (FeO₄) | 1.86 - 1.87[1] | Tetrahedral (PO₄) | 1.53[1] |
| Orthorhombic (Pnma) | Octahedral (FeO₆) | 1.92 - 2.21 | Tetrahedral (PO₄) | 1.53 - 1.58 |
| Orthorhombic (Pbca) | - | - | - | - |
| Monoclinic (P2₁/n) | - | - | - | - |
| Monoclinic (Pc) | Tetrahedral (FeO₄) | 1.88 - 1.97 | Tetrahedral (PO₄) | 1.54 - 1.58 |
Table 3: Key Bond Angles of FePO4 Polymorphs
| Polymorph | Fe-O-P Bond Angles (°) | O-Fe-O Bond Angles (°) | O-P-O Bond Angles (°) |
| Trigonal (P3₁21) | ~150 | - | - |
| Orthorhombic (Pnma) | ~150 | 90.96 - 93.87 | 109.51 - 110.29 |
| Orthorhombic (Pbca) | - | - | - |
| Monoclinic (P2₁/n) | - | - | - |
| Monoclinic (Pc) | - | - | - |
Data for some polymorphs are not fully available in the reviewed literature.
Experimental Protocols
The synthesis of specific FePO4 polymorphs requires precise control of reaction conditions. The following section details the methodologies for obtaining amorphous FePO4 and its subsequent conversion to crystalline phases, as well as direct synthesis routes for specific polymorphs.
Synthesis of Amorphous FePO4
Amorphous FePO4 serves as a common precursor for the synthesis of crystalline polymorphs. A typical synthesis involves a precipitation reaction:
-
Precursor Preparation: An iron(II) precursor, such as FeSO₄·7H₂O, is dissolved in deionized water. To prevent the complete hydrolysis of the subsequently formed Fe³⁺, an alcohol is added to facilitate alkoxidation.
-
Precipitation: Phosphoric acid (H₃PO₄) is introduced to the solution at room temperature under constant stirring, leading to the precipitation of hydrated amorphous FePO₄.
-
Dehydration: The resulting precipitate is vacuum-annealed at a mild temperature, typically around 250 °C, to yield dehydrated amorphous FePO₄.
Synthesis of Trigonal (P3₁21) FePO4
The trigonal polymorph, isostructural with α-quartz, can be obtained by the thermal treatment of amorphous FePO₄:
-
Calcination: Amorphous FePO₄ powder is subjected to calcination in air.
-
Temperature Profile: The temperature is ramped up to a range of 500-650 °C. The appearance of the trigonal FePO₄ phase is typically observed above 500 °C. Higher temperatures can lead to increased crystallinity.
Synthesis of Orthorhombic (Pnma) FePO4
The orthorhombic Pnma polymorph is often synthesized via a hydrothermal method:
-
Precursor Solution: A precursor solution is prepared containing an iron source (e.g., FeSO₄·7H₂O), a phosphate source (e.g., (NH₄)₂HPO₄), and a lithium source if preparing LiFePO₄, which shares the same crystal structure. The pH of the solution is a critical parameter and can be adjusted using a suitable base.
-
Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature of around 170 °C for a specific duration.
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the solid product is collected by filtration, washed with deionized water, and dried.
Synthesis of Monoclinic (P2₁/n) and Orthorhombic (Pbca) FePO4
These two polymorphs are typically synthesized through the dehydration of their respective hydrated precursors, phosphosiderite (monoclinic FePO₄·2H₂O) and strengite (orthorhombic FePO₄·2H₂O).
-
Hydrothermal Synthesis of Hydrated Precursors:
-
A mixture of an iron(II) salt (e.g., FeCl₂), a lithium salt (e.g., LiCl), and phosphoric acid (H₃PO₄) is heated in a Teflon-lined autoclave at 145-170 °C.
-
Reaction times are crucial for phase selection: longer reaction times (e.g., >8 hours) favor the formation of monoclinic phosphosiderite, while shorter times can yield a mixture containing orthorhombic strengite single crystals.
-
-
Dehydration:
-
The separated hydrated precursor crystals (either monoclinic or orthorhombic) are heated in a vacuum oven at approximately 80 °C for about 12 hours. This topotactic dehydration removes the water molecules while preserving the essential Fe-P framework, resulting in the corresponding anhydrous monoclinic (P2₁/n) or orthorhombic (Pbca) FePO₄.
-
Characterization Workflow
A systematic workflow is essential for the successful synthesis and characterization of FePO4 polymorphs. The following diagram illustrates the key steps involved.
This guide provides a foundational understanding of the molecular geometry of key FePO4 polymorphs. The detailed data and experimental protocols serve as a valuable resource for researchers and professionals engaged in the study and application of these versatile materials. Further investigation into the less-characterized polymorphs and the precise determination of all their geometric parameters will continue to be an active area of research.
References
Methodological & Application
Application Notes and Protocols for Ferric Phosphate (FePO4) Synthesis for Lithium Iron Phosphate (LFP) Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium iron phosphate (B84403) (LiFePO4 or LFP) has emerged as a promising cathode material for lithium-ion batteries due to its high theoretical capacity, excellent thermal stability, low cost, and environmental friendliness. The performance of LFP cathodes is critically dependent on the physicochemical properties of the precursor material, ferric phosphate (FePO4). Control over particle size, morphology, purity, and crystallinity of FePO4 is essential for achieving high-performance LFP batteries.
These application notes provide detailed protocols for the synthesis of FePO4 via three common methods: hydrothermal synthesis, co-precipitation, and the sol-gel method. The protocols are based on established literature and are designed to be reproducible in a laboratory setting. Additionally, comparative data on the electrochemical performance of LFP derived from these methods are presented to aid researchers in selecting the most suitable synthesis route for their specific applications.
Key Synthesis Methods for this compound (FePO4)
Several methods have been developed for the synthesis of FePO4, each offering distinct advantages and disadvantages in terms of particle characteristics, cost, and scalability. The most prominent methods include:
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. It allows for excellent control over particle size and morphology, often yielding highly crystalline products.[1]
-
Co-precipitation: This technique involves the simultaneous precipitation of multiple ions from a solution to form a mixed solid. It is a relatively simple and cost-effective method for producing homogeneous materials.[2][3]
-
Sol-Gel Method: This wet-chemical technique involves the evolution of a network of inorganic polymers (a "gel") from a colloidal solution (a "sol"). It offers good control over the material's microstructure and is suitable for preparing nanomaterials.[4][5]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of FePO4·2H2O
This protocol describes the hydrothermal synthesis of this compound dihydrate, a common precursor for LFP batteries.
Materials:
-
Ferro-phosphorus
-
Phosphoric acid (H3PO4)
-
Nitric acid (HNO3)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of ferro-phosphorus in a mixture of phosphoric acid and nitric acid. The concentration of nitric acid can be varied to study its effect on the product properties.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for a set duration (e.g., 4-12 hours) with continuous stirring. The reaction temperature and time are critical parameters that influence the crystallinity and particle size of the final product.
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration.
-
Wash the product several times with deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product, FePO4·2H2O, in an oven at a controlled temperature (e.g., 60-80°C) for several hours.
-
Protocol 2: Co-precipitation Synthesis of FePO4
This protocol outlines the synthesis of FePO4 via a co-precipitation method, which is known for its simplicity and scalability.
Materials:
-
Ferric nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O)
-
Phosphoric acid (H3PO4, 85%)
-
Deionized water
Equipment:
-
Continuous Stirring Tank Reactor (CSTR)
-
Peristaltic pumps
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1 M solution of Fe(NO3)3 and H3PO4 in distilled water.
-
Prepare a 3 M solution of NH4OH to be used as a precipitating and pH-adjusting agent.
-
-
Co-precipitation Reaction:
-
Set up the CSTR with controlled temperature (e.g., 60°C) and stirring speed (e.g., 900 RPM).
-
Slowly and simultaneously add the iron/phosphate solution and the ammonium hydroxide solution into the reactor at a controlled rate (e.g., 0.08 L/h).
-
Maintain the pH of the reaction mixture at a constant value (e.g., 1.5) by adjusting the addition rate of the NH4OH solution.
-
Continue the reaction for a specific duration (e.g., 3, 7, or 10 hours) to control the particle size and morphology.
-
-
Product Recovery:
-
Collect the white or pale-yellow precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove residual ions.
-
Dry the FePO4 product in an oven.
-
Protocol 3: Sol-Gel Synthesis of FePO4
This protocol details the synthesis of FePO4 using a sol-gel method, which allows for the preparation of nanostructured materials.
Materials:
-
This compound (FePO4) as a precursor
-
A lithium source compound (e.g., Li2CO3 or LiOH)
-
An organic complexing agent (e.g., citric acid or oxalic acid)
-
Distilled water
Equipment:
-
Beakers and magnetic stirrer
-
Heating plate
-
Drying oven
-
Tube furnace
Procedure:
-
Sol Formation:
-
Dissolve stoichiometric amounts of the FePO4 precursor and the lithium source compound in distilled water.
-
Add the organic complexing agent to the solution. The complexing agent helps to form a stable sol and controls the particle growth.
-
Stir the mixture at a constant temperature (e.g., 30-90°C) for a period of 0.5-5 hours to form a colloidal sol.
-
-
Gel Formation:
-
Continue heating and stirring the sol to evaporate the solvent. This will lead to the formation of a viscous gel.
-
Dry the gel in an oven to obtain a xerogel.
-
-
Calcination:
-
Grind the xerogel into a fine powder.
-
Pre-burn the powder in a tube furnace at a lower temperature (e.g., 300-450°C) for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Subsequently, calcine the material at a higher temperature (e.g., 500-800°C) for 4-24 hours to obtain the crystalline LiFePO4 product.
-
Data Presentation
The properties of the synthesized FePO4 and the resulting LiFePO4/C cathode material are highly dependent on the synthesis method. The following tables summarize key quantitative data from the literature.
Table 1: Physical Properties of FePO4 Synthesized by Different Methods
| Synthesis Method | Precursors | Particle Size | Surface Area (m²/g) | Tap Density | Reference |
| Hydrothermal | Ferro-phosphorus, H3PO4, HNO3 | Varies with conditions | - | High | |
| Co-precipitation | Fe(NO3)3·9H2O, H3PO4, NH4OH | Smaller primary particles with longer reaction time | Lower with larger particles | - | |
| Interface Synthesis | FeSO4, H3PO4, Ethanol | - | 45 (amorphous), 68 (monoclinic) | - |
Table 2: Electrochemical Performance of LiFePO4/C from Different FePO4 Precursors
| FePO4 Synthesis Method | Initial Discharge Capacity (mAh/g) | Rate Capability | Cycle Stability | Reference |
| Hydrothermal | 148.9 @ 0.1C | - | - | |
| Co-precipitation | 132.25 @ 0.1C | 70% capacity retention at 5C | 99.9% capacity retention after 50 cycles | |
| Sol-Gel | 160.5 @ 0.1C | 106 mAh/g @ 10C | 98.7% capacity retention after 50 cycles | |
| From Monoclinic FePO4 | 155.9 @ 0.1C | 141.8 mAh/g @ 1C | - |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Hydrothermal synthesis workflow for FePO4·2H2O.
Caption: Co-precipitation synthesis workflow for FePO4.
Caption: Sol-gel synthesis workflow for LiFePO4 from a FePO4 precursor.
References
- 1. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. journal.mrs-k.or.kr [journal.mrs-k.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. CN101593831A - Sol-gel preparation method of lithium iron phosphate cathode material based on iron phosphate - Google Patents [patents.google.com]
Hydrothermal Synthesis of Ferric Phosphate Dihydrate: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
Ferric phosphate (B84403) dihydrate (FePO₄·2H₂O) is an inorganic compound of significant interest across various scientific and industrial fields. It serves as a critical precursor material in the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in rechargeable lithium-ion batteries.[1][2] Beyond energy storage, ferric phosphate is utilized as a nutritional supplement to address iron deficiency anemia and as a phosphate binder for patients with chronic kidney disease.[3][4] Its applications also extend to catalysis and as a pigment in ceramics.
The hydrothermal synthesis route offers a versatile and efficient method for producing this compound dihydrate with controlled particle size and morphology.[5] This technique involves a chemical reaction in a sealed, heated aqueous solution, which allows for the crystallization of materials that are insoluble at lower temperatures. The precise control over reaction parameters such as temperature, pressure, time, and pH enables the tailoring of the material's physicochemical properties to suit specific applications. For instance, nano-sized this compound particles have demonstrated enhanced bioavailability as an iron supplement.
These application notes provide detailed protocols for the hydrothermal synthesis of this compound dihydrate, offering a foundation for researchers to produce this compound for various applications, from materials science to pharmaceutical and nutritional sciences.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Dihydrate from Ferric Chloride
This protocol outlines the synthesis of this compound dihydrate using ferric chloride and phosphoric acid as precursors.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Phosphoric acid (H₃PO₄, 85 wt%)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of ferric chloride hexahydrate.
-
Prepare an aqueous solution of phosphoric acid. The molar ratio of Fe to P can be varied, with a common starting point being 1:1.
-
-
Mixing and pH Adjustment:
-
Slowly add the phosphoric acid solution to the ferric chloride solution under constant stirring.
-
Adjust the pH of the resulting solution to a desired value (e.g., pH 2.0) using an ammonia solution.
-
-
Hydrothermal Reaction:
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature, typically in the range of 120-180°C.
-
Maintain the temperature for a set duration, for example, 12 hours, to allow for the crystallization of this compound dihydrate.
-
-
Cooling and Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the collected solid product several times with deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a temperature of around 80°C for 12 hours to obtain this compound dihydrate powder.
-
Protocol 2: Hydrothermal Synthesis from Ferrous Sulfate (B86663)
This protocol details the synthesis using a ferrous salt, which is then oxidized in situ.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)
-
Hydrogen peroxide (H₂O₂, 30 wt%)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve ferrous sulfate heptahydrate and ammonium dihydrogen phosphate in deionized water in separate beakers. A common starting concentration is 1 mol/L for each.
-
-
Oxidation and Precipitation:
-
Slowly add the ammonium dihydrogen phosphate solution to the ferrous sulfate solution under vigorous stirring.
-
Add hydrogen peroxide dropwise to the mixture to oxidize Fe²⁺ to Fe³⁺, leading to the precipitation of this compound.
-
-
Hydrothermal Treatment:
-
Transfer the suspension into a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to a temperature of approximately 150°C and maintain for 12 hours.
-
-
Product Recovery and Purification:
-
After the autoclave has cooled to room temperature, filter the precipitate.
-
Wash the product thoroughly with deionized water.
-
-
Drying:
-
Dry the washed product in an oven at 80°C for an extended period (e.g., 12 hours) to yield this compound dihydrate.
-
Data Presentation
The following tables summarize key quantitative data from various hydrothermal synthesis experiments for this compound dihydrate, primarily for its application as a precursor for LiFePO₄ cathode materials.
Table 1: Hydrothermal Synthesis Parameters and Resulting Material Properties
| Precursors | Fe:P Molar Ratio | Temperature (°C) | Time (h) | pH | Resulting Phase | Reference |
| FeCl₃, H₃PO₄, (NH₂)₂CO | Varies | 180 | - | - | FePO₄·2H₂O | |
| FeSO₄·7H₂O, NH₄H₂PO₄, H₂O₂ | 1:1 | 150 | 12 | - | FePO₄·2H₂O | |
| Iron Residues, H₃PO₄ | 1:1 | 90 | 24 | 0.8 | FePO₄·2H₂O | |
| Fe(NO₃)₃·9H₂O, NH₄H₂PO₄, Ligands | - | 85 | 3 | 1.5 | FePO₄ |
Table 2: Characterization Data of Synthesized this compound
| Synthesis Method | Property | Value | Reference |
| Anodic Oxidation | Initial Discharge Capacity (of LiFePO₄) | 157 mAh g⁻¹ at 0.2 C | |
| Liquid Phase Method | Initial Discharge Capacity (of LiFePO₄) | 154.4 mAh g⁻¹ at 0.1C | |
| Precipitation Route | Initial Discharge Capacity (of LiFePO₄) | 154.4 mAh/g at 0.1C | |
| Flame Spray Pyrolysis (NP) | Specific Surface Area (SSA) | 98 m² g⁻¹ and 188 m² g⁻¹ | |
| Commercial Bulk FePO₄ | Specific Surface Area (SSA) | 25 m² g⁻¹ |
Visualizations
Caption: Experimental workflow for the hydrothermal synthesis of this compound dihydrate.
Iron Bioavailability Pathway
For drug development professionals, understanding the mechanism of iron absorption from this compound is crucial. As an iron supplement, this compound must be solubilized and its iron content absorbed by the intestinal tract.
Caption: Simplified pathway of iron absorption from this compound supplements.
References
- 1. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method | Semantic Scholar [semanticscholar.org]
- 2. LiFePO4 Nanostructures Fabricated from Iron(III) Phosphate (FePO4 x 2H2O) by Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proveitsupplements.com [proveitsupplements.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferric Iron as a Phosphate Binder in Chronic Kidney Disease Studies
Introduction
Chronic Kidney Disease (CKD) is a global health issue characterized by a progressive loss of kidney function. A common complication of advanced CKD is hyperphosphatemia, an elevated level of serum phosphorus, which is a major contributor to CKD-Mineral and Bone Disorder (CKD-MBD), cardiovascular calcification, and increased mortality.[1][2] The primary management strategies for hyperphosphatemia include dietary phosphate (B84403) restriction and the use of oral phosphate binders.[3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the use of ferric iron-based compounds as phosphate binders in CKD. While various ferric compounds exist, this document will focus on ferric citrate (B86180) , the most extensively studied and clinically approved agent in this class for treating hyperphosphatemia and iron deficiency anemia in CKD patients.[5] These compounds function by binding to dietary phosphate in the gastrointestinal (GI) tract, forming an insoluble and non-absorbable complex, which is then excreted.
Mechanism of Action
In the acidic environment of the stomach and the more alkaline environment of the intestines, ferric citrate dissociates, releasing ferric iron (Fe³⁺). This ferric iron then binds to dietary phosphate (PO₄³⁻) to form a highly insoluble ferric phosphate (FePO₄) precipitate. This prevents the absorption of phosphate from the GI tract into the bloodstream, thereby lowering serum phosphorus levels. A secondary benefit is the absorption of some of the iron, which can help manage the iron deficiency anemia often seen in CKD patients.
Application Note 1: Clinical Efficacy in Hyperphosphatemia Management
Multiple clinical trials have demonstrated that ferric citrate is an effective phosphate binder, significantly reducing serum phosphorus levels in CKD patients on dialysis and not on dialysis. Its efficacy is comparable to other established phosphate binders like sevelamer (B1230288) carbonate. Furthermore, treatment with ferric citrate has been shown to reduce levels of fibroblast growth factor 23 (FGF23), a key hormone involved in phosphate regulation that is associated with adverse outcomes in CKD.
Table 1: Summary of Ferric Citrate Efficacy in Lowering Serum Phosphorus
| Study (Reference) | Patient Population | Treatment Duration | Ferric Citrate Dose | Baseline Serum P (mg/dL) | Change in Serum P (mg/dL) | Comparator | Change in Serum P (Comparator) |
|---|---|---|---|---|---|---|---|
| Lewis et al. 2014 | Hemodialysis | 52 weeks | Titrated (Avg. ~6-8 g/day ) | ~8.1 | -2.04 ± 1.99 | Active Control* | -2.18 ± 2.25 |
| Yokoyama et al. 2014 | Hemodialysis | 52 weeks | 1.5 - 6.0 g/day | ~7.5 | Maintained at ~5.5 | N/A | N/A |
| Block et al. 2014 | NDD-CKD Stages 3-5a | 12 weeks | Titrated | 4.4 ± 0.6 | -0.6 ± 0.6 | Placebo | -0.3 ± 0.6 |
| Meta-Analysis | CKD Patients | Various | Various | N/A | -1.76 vs Placebo | Placebo / Active | -0.09 vs Active |
| Chinese Phase III | Hemodialysis | 12 weeks | Titrated | ~2.3 mmol/L | -0.59 ± 0.54 mmol/L | Sevelamer | -0.56 ± 0.62 mmol/L |
*Active control included sevelamer carbonate and/or calcium acetate. NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease.
Application Note 2: Management of Iron Deficiency Anemia
A distinct advantage of ferric citrate is its ability to simultaneously address iron deficiency anemia, a common comorbidity in CKD. A portion of the iron from ferric citrate is absorbed systemically, leading to improvements in iron storage and hemoglobin levels. This dual action can potentially reduce the need for intravenous iron and erythropoiesis-stimulating agents (ESAs).
Table 2: Effect of Ferric Citrate on Iron Metabolism and Anemia Parameters
| Study (Reference) | Patient Population | Treatment Duration | Key Findings (Mean Change from Baseline) |
|---|---|---|---|
| Meta-Analysis | CKD Patients | Various | Hemoglobin: +0.43 g/dL vs. Active Control; +0.39 g/dL vs. Placebo |
| Lewis et al. 2014 | Hemodialysis | 52 weeks | Ferritin: +233 ng/mL; TSAT: +9% |
| Block et al. 2014 | NDD-CKD Stages 3-5 | 12 weeks | Hemoglobin: Increased; TSAT: Increased |
| Chinese Phase III | Hemodialysis | 12 weeks | Ferritin, Serum Iron, TSAT: Significantly higher than sevelamer group |
| Meta-Analysis | CKD Stages 3-5D | Various | Hemoglobin, TSAT, Ferritin: Significantly improved vs. placebo/control |
Application Note 3: Safety and Tolerability Profile
Ferric citrate is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature and are typically mild to moderate. Discolored (black) feces is a common and benign side effect. It is important to monitor iron parameters to avoid iron overload, and ferric citrate is contraindicated in patients with iron overload syndrome.
Table 3: Common Adverse Events Associated with Ferric Citrate
| Adverse Event | Ferric Citrate Incidence (%) | Comparator Incidence (%) | Study (Reference) |
|---|---|---|---|
| Diarrhea | 12.9 | 2.5 (Sevelamer) | |
| Discolored Feces | 14.7 | 0 (Sevelamer) | |
| Constipation | 1.7 | 7.4 (Sevelamer) | |
| Nausea | Reported | Reported |
| Vomiting | Reported | Reported | |
Protocol 1: In Vitro Phosphate Binding Capacity Assay
This protocol outlines a method to determine the phosphate binding capacity of a test compound, adapted from FDA guidelines and general laboratory practices.
Objective: To quantify the amount of phosphate bound by a ferric iron-based compound under simulated gastrointestinal pH conditions.
Materials:
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Test compound (e.g., ferric citrate powder)
-
Artificial gastric fluid (pH ~2.0) and intestinal fluid (pH ~7.0)
-
Spectrophotometer and reagents for phosphate quantification (e.g., Malachite Green assay)
-
Incubator/shaker
-
Centrifuge and filters
Procedure:
-
Prepare Phosphate Solutions: Create a series of phosphate solutions of known concentrations (e.g., 0 to 50 mg/dL) in both simulated gastric and intestinal fluids.
-
Incubation:
-
Add a fixed amount of the test compound to each phosphate solution.
-
Incubate the mixtures at 37°C with constant agitation for a predetermined time (e.g., 60 minutes for gastric, 180 minutes for intestinal) to reach binding equilibrium.
-
-
Separation: Centrifuge the samples to pellet the binder-phosphate complex. Filter the supernatant to remove any remaining particulate matter.
-
Quantification: Measure the concentration of unbound (free) phosphate in the supernatant using a colorimetric assay.
-
Calculation: Calculate the amount of phosphate bound per gram of the compound by subtracting the unbound phosphate concentration from the initial concentration.
Protocol 2: Preclinical Evaluation in an Animal Model of CKD
This protocol describes the use of an adenine-induced model of CKD in rats to evaluate the in vivo efficacy and safety of a phosphate binder.
Objective: To assess the effect of an oral ferric iron-based binder on serum phosphorus, renal function, and iron metabolism in a rodent model of CKD.
Model: Adenine-induced nephropathy in Wistar or Sprague-Dawley rats.
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week.
-
CKD Induction:
-
Feed rats a diet containing 0.75% adenine (B156593) for 2-4 weeks to induce renal failure.
-
A control group receives a standard diet.
-
Monitor body weight and food intake regularly. Confirm CKD development via blood tests (elevated serum creatinine (B1669602) and BUN).
-
-
Treatment Phase:
-
Randomize CKD animals into two groups: CKD + Vehicle and CKD + Test Compound.
-
Administer the test compound (e.g., ferric citrate mixed in chow or via oral gavage) daily for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Collect blood samples periodically (e.g., every 2 weeks) to measure serum creatinine, BUN, phosphorus, calcium, and iron parameters (serum iron, ferritin, TSAT).
-
Perform 24-hour urine collections in metabolic cages to measure urinary phosphate and protein excretion.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect terminal blood.
-
Harvest kidneys and aorta for histological analysis (e.g., H&E, Masson's trichrome for fibrosis) and assessment of vascular calcification (e.g., von Kossa stain).
-
Protocol 3: Phase III Clinical Trial Design Considerations
This section outlines a typical design for a pivotal Phase III clinical trial to evaluate the safety and efficacy of a novel phosphate binder.
Objective: To demonstrate the efficacy and safety of a new phosphate binder compared to placebo or an active comparator in controlling serum phosphorus in CKD patients on dialysis.
Key Design Elements:
-
Study Design: Randomized, double-blind (if feasible), active-controlled or placebo-controlled, multicenter trial.
-
Patient Population: Adult patients with CKD Stage 5 on hemodialysis or peritoneal dialysis, with hyperphosphatemia (e.g., serum phosphorus > 6.0 mg/dL) after a 1-2 week washout of other phosphate binders.
-
Intervention:
-
Randomization: Typically 2:1 or 1:1 ratio to the investigational drug or active control (e.g., sevelamer carbonate).
-
Dosing: Start with a fixed dose (e.g., 6 g/day ) taken with meals, followed by a titration period (e.g., 8-12 weeks) to achieve a target serum phosphorus level (e.g., 3.5-5.5 mg/dL).
-
Maintenance Phase: A long-term period (e.g., up to 52 weeks) to assess maintenance of efficacy and long-term safety.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change in serum phosphorus from baseline to the end of the titration period.
-
Secondary Efficacy Endpoints: Proportion of patients achieving the target serum phosphorus range, changes in serum calcium, intact PTH, FGF23, and iron parameters (hemoglobin, ferritin, TSAT).
-
Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Con: Phosphate binders in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Safety and efficacy of ferric citrate in phosphate reduction and iron supplementation in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ferric Phosphate in Catalysis Research
Introduction
Ferric phosphate (B84403) (FePO₄), an inorganic compound composed of iron, phosphorus, and oxygen, has emerged as a versatile and promising material in the field of catalysis.[1] Its appeal stems from its environmental friendliness, structural diversity, and unique surface properties.[1] As a heterogeneous catalyst, ferric phosphate offers advantages in various chemical transformations, including oxidation, acid-base reactions, and photocatalysis. Its performance is intrinsically linked to its synthesis method, which dictates its crystalline structure, particle size, surface area, and the nature of its active sites.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their catalytic research.
Applications in Oxidation Catalysis
This compound has demonstrated notable efficacy in selective oxidation reactions, a critical class of transformations in the chemical industry. Its ability to activate C-H bonds while suppressing complete oxidation to CO₂ makes it a catalyst of interest.
1.1. Direct Oxidation of Methane (B114726) to Formaldehyde (B43269)
A significant application of FePO₄ is the direct partial oxidation of methane (CH₄) to formaldehyde (HCHO) using molecular oxygen (O₂).[3][4] This reaction is challenging due to the high stability of the C-H bond in methane and the propensity for over-oxidation. Trigonal FePO₄ nanoparticles have shown the highest activity and selectivity for HCHO among various iron-based catalysts. The catalytic performance is highly dependent on the Fe/P molar ratio, with a 1/1 ratio being optimal for HCHO selectivity. The proposed mechanism suggests that the combination of redox-active Lewis acidic iron sites and weakly basic phosphate units is crucial for activating methane while preventing its complete combustion.
Experimental Protocol: Methane Oxidation in a Fixed-Bed Reactor
-
Catalyst Preparation: Synthesize trigonal FePO₄ nanoparticles using the Malic Acid-Aided Sol-Gel Method (see Protocol 3.1).
-
Reactor Setup:
-
Load 100-200 mg of the FePO₄ catalyst into a quartz fixed-bed flow reactor.
-
Position the catalyst bed in the center of a tube furnace equipped with a temperature controller.
-
Connect gas lines for methane (CH₄), oxygen (O₂), and a balance gas (e.g., N₂) to the reactor inlet via mass flow controllers.
-
Connect the reactor outlet to a gas chromatograph (GC) for product analysis.
-
-
Reaction Procedure:
-
Pre-treat the catalyst by heating it under a flow of N₂ or air at a specified temperature (e.g., 300 °C) for 1 hour to remove any adsorbed species.
-
Cool the reactor to the desired starting reaction temperature (e.g., 440 °C).
-
Introduce the reactant gas mixture into the reactor. A typical composition is a CH₄/O₂/N₂ ratio of 7/1/8 with a total flow rate of 16-30 mL/min.
-
Increase the reaction temperature in steps (e.g., from 440 °C to 550 °C) to study the effect of temperature on catalytic performance.
-
Allow the reaction to reach a steady state at each temperature before collecting data.
-
-
Product Analysis:
-
Analyze the effluent gas stream using a GC equipped with appropriate columns and detectors (e.g., a TCD for permanent gases and an FID for hydrocarbons and oxygenates) to quantify reactants and products (CH₄, O₂, HCHO, CO, CO₂).
-
Calculate methane conversion, formaldehyde selectivity, and formaldehyde yield using standard formulas.
-
Data Presentation: Catalytic Performance in Methane Oxidation
The table below summarizes the catalytic performance of various iron-based catalysts in the direct oxidation of methane at 500 °C.
| Catalyst | Synthesis Method | CH₄ Conversion (%) | HCHO Selectivity (%) | HCHO Yield (%) |
| FePO₄-MA | Malic Acid-Aided Sol-Gel | 1.1 | 17.3 | 0.19 |
| FePO₄-CM-550 | Conventional Method | 0.6 | 15.0 | 0.09 |
| Fe₃O₃(PO₄) | Malic Acid-Aided Sol-Gel | 1.5 | 2.7 | 0.04 |
| Fe₄(P₂O₇)₃ | Malic Acid-Aided Sol-Gel | 0.7 | 0.0 | 0.00 |
| α-Fe₂O₃ | Aspartic Acid-Aided | 0.5 | 0.0 | 0.00 |
Data extracted from a study by Miyamoto et al. (2021). Reaction conditions: 500 °C, CH₄/O₂/N₂ = 7/1/8 sccm.
Applications in Photocatalysis
This compound and its composites are effective photocatalysts for the degradation of organic pollutants in water under visible light irradiation.
2.1. Degradation of Organic Dyes
This compound hydroxide (B78521) (Fe₄(OH)₃(PO₄)₃) microcrystals and graphene oxide-FePO₄ (GO-FePO₄) nanocomposites have been successfully used for the photodegradation of dyes like methylene (B1212753) blue. The photocatalytic activity is attributed to the generation of electron-hole pairs upon light absorption, which leads to the formation of highly reactive oxygen species (ROS) that mineralize the organic pollutants.
Experimental Protocol: Photocatalytic Degradation of Methylene Blue
-
Catalyst Preparation: Synthesize this compound hydroxide microcrystals via a hydrothermal method.
-
Photoreactor Setup:
-
Use a glass beaker or a quartz vessel as the photoreactor.
-
Place a visible light source (e.g., a Xenon lamp with a UV cutoff filter) above or alongside the reactor.
-
Use a magnetic stirrer to keep the catalyst suspended in the solution.
-
-
Reaction Procedure:
-
Prepare a stock solution of methylene blue (MB) in deionized water (e.g., 10-20 mg/L).
-
Disperse a specific amount of the photocatalyst in the MB solution (e.g., 0.5-1.0 g/L).
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
-
-
Analysis:
-
Centrifuge or filter the withdrawn aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Catalyst Synthesis Protocols
The catalytic properties of this compound are highly dependent on its synthesis method. Below are detailed protocols for common preparation techniques.
3.1. Protocol: Malic Acid-Aided Sol-Gel Synthesis of Trigonal FePO₄
This method yields high-surface-area FePO₄ nanoparticles suitable for gas-phase oxidation catalysis.
-
Precursor Solution:
-
Dissolve 6.06 g (15 mmol) of Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), 1.73 g (15 mmol) of Ammonium dihydrogen phosphate (NH₄H₂PO₄), and 6.03 g (45 mmol) of DL-malic acid in 75 mL of deionized water at room temperature.
-
-
Gel Formation:
-
Evaporate the solution to dryness in an oven at 80 °C. This will produce a pale-yellow amorphous powder, which is the precursor gel.
-
-
Calcination:
-
Place the precursor powder in a ceramic crucible.
-
Calcine the powder in a muffle furnace in air at 650 °C for 5 hours.
-
Allow the furnace to cool to room temperature before retrieving the final trigonal FePO₄ catalyst.
-
3.2. Protocol: Hydrothermal Synthesis of FePO₄ Nanoparticles
This method is effective for producing mesoporous nanoparticles for liquid-phase catalysis.
-
Precursor Solution:
-
Prepare an aqueous solution containing an iron salt (e.g., FeCl₃) and a phosphate source (e.g., H₃PO₄).
-
Add a precipitating and structure-directing agent, such as urea.
-
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a set duration (e.g., 12-24 hours).
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final FePO₄ nanoparticles in an oven at 60-80 °C overnight.
-
Visualizations: Workflows and Mechanisms
// Node Definitions Precursors [label="Precursors\n(e.g., Fe(NO₃)₃, NH₄H₂PO₄,\nMalic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Aqueous\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying / Evaporation\n(e.g., 80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precursor_Gel [label="Amorphous\nPrecursor Gel", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcination [label="Calcination\n(e.g., 650°C, 5h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FePO4 [label="Final FePO₄\nCatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(XRD, BET, SEM, TEM)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Precursors -> Solution [label="Dissolve"]; Solution -> Drying; Drying -> Precursor_Gel; Precursor_Gel -> Calcination; Calcination -> FePO4; FePO4 -> Characterization [style=dashed]; } END_DOT Caption: General workflow for the sol-gel synthesis of FePO₄ catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iron phosphate nanoparticle catalyst for direct oxidation of methane into formaldehyde: effect of surface redox and acid–base properties - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ferric Phosphate Coatings in Corrosion Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and evaluation of ferric phosphate (B84403) coatings on steel substrates, designed to enhance corrosion resistance. The following sections outline the necessary steps, from substrate preparation to coating characterization, to ensure the formation of a uniform and effective protective layer.
Introduction
Ferric phosphate coatings are a type of conversion coating applied to metal surfaces to improve their corrosion resistance and provide a strong foundation for subsequent organic coatings like paints and powders[1][2][3]. The process involves a chemical reaction between a phosphoric acid-based solution and the metal substrate, resulting in the formation of an insoluble, non-metallic layer of iron phosphate crystals[1][4]. The effectiveness of the coating is highly dependent on the preparation process, including surface cleaning, bath composition, and application parameters. These coatings are widely utilized across various industries, including automotive, aerospace, and construction, due to their cost-effectiveness and reliable performance.
Experimental Protocols
Materials and Equipment
-
Substrates: Standard cold-rolled steel test panels.
-
Chemicals:
-
Alkaline cleaner
-
Phosphoric acid (H₃PO₄)
-
Primary phosphate salts
-
Accelerators (e.g., sodium molybdate (B1676688), sodium chlorate (B79027), sodium m-nitrobenzene sulfonate (NBSA))
-
pH adjusters (e.g., sodium hydroxide, pH reducer)
-
Passivation solution (e.g., dilute chromic acid or non-chromium alternatives like sodium nitrite)
-
6 M Hydrochloric acid (HCl)
-
Antimony(III) oxide (Sb₂O₃)
-
-
Equipment:
-
Immersion tanks or spray washer system
-
Beakers and graduated cylinders
-
pH meter
-
Hot plate or water bath
-
Drying oven
-
Analytical balance
-
Corrosion testing chamber (e.g., salt spray cabinet)
-
Substrate Preparation
A thoroughly cleaned and reactive metal surface is crucial for the formation of a uniform and dense phosphate coating.
-
Alkaline Cleaning: Immerse the steel panels in an alkaline cleaning solution to remove oils, greases, and other organic soils. For immersion applications, a 5-10 minute treatment at 50-55°C is typical.
-
Water Rinse: Thoroughly rinse the cleaned panels with tap water to remove any residual alkaline cleaner.
-
Acid Pickling (Optional): For surfaces with significant rust or scale, an acid pickling step using sulfuric or hydrochloric acid can be employed to remove inorganic contaminants. This should be followed by another water rinse.
This compound Coating Application
The application of the this compound coating can be performed via immersion, spraying, or wiping. The choice of method depends on the size and shape of the parts and the desired production speed.
2.3.1. Immersion Method
-
Bath Preparation: Prepare the phosphating bath by dissolving primary phosphate salts and an accelerator in a phosphoric acid solution. A typical formulation consists of 12-15% phosphate salts, 3-4% phosphoric acid, and 0.25-0.5% molybdate accelerator. The concentration of the working solution typically ranges from 1% to 5%.
-
Parameter Adjustment: Heat the bath to the desired operating temperature, typically between 50-65°C. Adjust the pH of the solution to the optimal range of 4.0-6.0 using a pH reducer or the main phosphating product.
-
Immersion: Immerse the pre-cleaned steel panels in the phosphating bath for 3 to 10 minutes. Agitation of the bath can promote the development of a more densely packed crystal structure.
-
Water Rinse: Remove the panels from the phosphating bath and rinse them with tap water.
2.3.2. Spray Method
-
Bath Preparation: The chemical concentration for spray applications is typically between 1.5-3.0%.
-
Parameter Adjustment: The operating temperature is generally between 55-65°C, and the pH should be maintained between 4.0 and 6.0. The spray pressure should be in the range of 1.5-2.0 bar.
-
Application: Spray the phosphating solution onto the steel panels for 2 to 5 minutes.
-
Water Rinse: Follow with a water rinse.
Post-Treatment
-
Passivation: Immerse the phosphated panels in a passivation solution, such as a weak chromic acid or sodium nitrite (B80452) solution, to seal the coating and enhance corrosion resistance.
-
Drying: Dry the panels in an oven at a temperature not exceeding 110°C. Excessive temperatures can cause the evaporation of water from the phosphate crystals, which can reduce the quality and effectiveness of the coating.
Data Presentation: Process Parameters and Coating Characteristics
The following tables summarize key process parameters and the resulting coating characteristics for different this compound coating methods.
Table 1: Process Parameters for this compound Coating Application
| Parameter | Immersion Method | Spray Method | Wipe Method |
| Concentration | 1 - 10% | 1.5 - 3.0% | 8 - 10% |
| Temperature | 50 - 65°C | 55 - 65°C | Room Temp. - 50°C |
| Time | 3 - 10 minutes | 2 - 5 minutes | Not specified |
| pH | 4.0 - 6.0 | 4.0 - 6.0 | Not specified |
| Spray Pressure | N/A | 1.5 - 2.0 bar | N/A |
Table 2: Typical this compound Coating Characteristics
| Characteristic | Value |
| Coating Weight | 0.2 - 1.0 g/m² (20 - 90 mg/ft²) |
| Appearance | Light yellow to blue-red, amorphous |
| Crystal Size | Less than 3 microns |
Experimental Workflow and Characterization
The overall workflow for preparing and evaluating this compound coatings is depicted in the following diagram.
Caption: Experimental workflow for this compound coating preparation and evaluation.
Coating Weight Determination
The weight of the this compound coating is a key indicator of its thickness and potential performance.
-
Weighing: Accurately weigh the dried, phosphated panel.
-
Stripping: Immerse the weighed panel in a solution of 6 M HCl inhibited with 2% w/w Sb₂O₃ for 7 minutes at room temperature to strip the coating.
-
Re-weighing: Rinse, dry, and re-weigh the stripped panel.
-
Calculation: The coating weight is the difference between the initial and final weights, divided by the surface area of the panel.
Corrosion Resistance Evaluation
Accelerated corrosion tests are used to assess the protective properties of the coating in a shorter timeframe.
-
Salt Spray Test (ASTM B117):
-
Scribe a diagonal line down to the bare metal on the painted phosphated panels.
-
Place the panels in a salt spray cabinet.
-
Periodically examine the panels for signs of corrosion, blistering, and underfilm attack at the scribe.
-
-
Cyclic Corrosion Testing (e.g., GM 9540P): This method involves cycling between different environmental conditions and may provide a more realistic assessment of corrosion performance.
Surface Morphology Analysis
Scanning Electron Microscopy (SEM) can be used to observe the crystal structure, size, and uniformity of the phosphate coating. A dense and uniform crystal structure is generally associated with better corrosion resistance.
Conclusion
The corrosion resistance of this compound coatings is significantly influenced by the preparation protocol. Coatings with a higher proportion of this compound, as opposed to ferrous phosphate, tend to exhibit superior performance. This is often achieved through the use of stronger oxidizing accelerators like sodium chlorate and NBSA. Careful control over process parameters such as temperature, pH, and immersion time is essential for producing a high-quality, protective coating. For optimal performance, the this compound coating should be used as part of a complete system, including a subsequent paint or powder coat, as the bare coating offers limited corrosion protection.
References
Application Notes and Protocols for Ferric Phosphate Nanoparticles in Iron Fortification Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a significant global health issue, and food fortification is a key strategy for its prevention. Ferric phosphate (B84403) (FePO₄) is an iron source with good sensory properties in food matrices, but its bioavailability is typically low due to poor solubility. The application of nanotechnology to create ferric phosphate nanoparticles (FePO₄ NPs) presents a promising solution. By increasing the surface area, the solubility and subsequent bioavailability of this compound can be significantly enhanced, potentially matching that of more soluble iron salts like ferrous sulfate (B86663) (FeSO₄), without compromising the sensory qualities of the fortified food.[1][2][3] These application notes provide a summary of key data and detailed protocols for the synthesis, characterization, and bioavailability assessment of this compound nanoparticles for iron fortification.
Data Presentation
Table 1: Physicochemical Properties and In Vitro Solubility of this compound Nanoparticles
| Iron Compound | Mean Particle Size (nm) | Specific Surface Area (SSA) (m²/g) | In Vitro Solubility (% of FeSO₄ at pH 1 after 30 min) | Reference |
| Commercial FePO₄ | 30.5 | 32.6 | 73 | [4][5] |
| FePO₄ Nanoparticles (Medium) | - | 68.6 | 79 | |
| FePO₄ Nanoparticles (Small) | 10.7 | 194.7 | 85 |
Table 2: In Vivo Relative Bioavailability of this compound Nanoparticles in Rats
| Iron Compound | Relative Bioavailability Value (RBV) (%) vs. FeSO₄ | Reference |
| Commercial FePO₄ | 61 | |
| FePO₄ Nanoparticles (Medium) | 70 | |
| FePO₄ Nanoparticles (Small) | 96 |
Experimental Protocols
Synthesis of this compound Nanoparticles via Flame Spray Pyrolysis (FSP)
This protocol describes the synthesis of amorphous, spherical this compound nanoparticles using the flame spray pyrolysis (FSP) method.
Materials:
-
Fe(III)-acetylacetonate (precursor)
-
Tri-butylphosphate (precursor)
-
Xylene (solvent)
-
Oxygen (dispersing gas)
-
Syringe pump
-
FSP reactor nozzle
Procedure:
-
Prepare a precursor solution by dissolving Fe(III)-acetylacetonate and tri-butylphosphate in xylene to achieve a final concentration of 0.2 mol/L for both iron and phosphorus ions.
-
Dry the xylene over molecular sieves before use.
-
Feed the precursor solution into the FSP reactor nozzle using a syringe pump at a controlled rate (e.g., 3–7 mL/min).
-
Disperse the solution into fine droplets using oxygen as the dispersing gas at a specific flow rate (e.g., 3–8 L/min).
-
The flame within the reactor facilitates the pyrolysis of the precursors, leading to the formation of this compound nanoparticles.
-
Collect the resulting nanopowders from the FSP system.
Characterization of this compound Nanoparticles
a) Transmission Electron Microscopy (TEM) for Particle Size and Structure:
-
Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol).
-
Sonnicate the dispersion to ensure homogeneity.
-
Deposit a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a transmission electron microscope to determine their size, shape, and morphology.
b) Specific Surface Area (SSA) Measurement:
-
Use a surface area analyzer based on the Brunauer-Emmett-Teller (BET) nitrogen adsorption method.
-
Degas the nanoparticle sample to remove any adsorbed moisture and gases.
-
Measure the amount of nitrogen gas adsorbed onto the surface of the nanoparticles at various partial pressures.
-
Calculate the specific surface area from the adsorption data.
In Vitro Solubility Assay
This protocol determines the solubility of this compound nanoparticles in an acidic environment, simulating gastric conditions.
Materials:
-
This compound nanoparticles
-
Ferrous sulfate (reference compound)
-
Hydrochloric acid (HCl) solution (pH 1 and pH 2)
-
Deionized water
-
Shaking water bath or incubator
-
Centrifuge
-
Spectrophotometer or inductively coupled plasma optical emission spectrometry (ICP-OES) for iron quantification.
Procedure:
-
Prepare acidic solutions of pH 1 and pH 2 using HCl.
-
Accurately weigh a specific amount of the this compound nanoparticle powder and the ferrous sulfate reference.
-
Suspend the powders in the acidic solutions at a known concentration.
-
Incubate the suspensions at 37°C with constant agitation for a defined period (e.g., 30 minutes).
-
After incubation, centrifuge the samples to pellet the insoluble material.
-
Carefully collect the supernatant.
-
Measure the iron concentration in the supernatant using a suitable analytical method (e.g., spectrophotometry after complexation with a chromogen or ICP-OES).
-
Express the solubility of the this compound nanoparticles as a percentage of the solubility of ferrous sulfate under the same conditions.
In Vivo Bioavailability Study: Hemoglobin Repletion Method in Rats
This protocol assesses the relative bioavailability of iron from this compound nanoparticles in an iron-deficient rat model.
Materials:
-
Weanling rats (e.g., Sprague-Dawley)
-
Iron-deficient basal diet
-
Ferrous sulfate (reference iron source)
-
This compound nanoparticles (test iron source)
-
Metabolic cages
-
Hemoglobin measurement kit or analyzer
Procedure:
-
Depletion Phase:
-
Place weanling rats on an iron-deficient basal diet for a period sufficient to induce iron-deficiency anemia (e.g., until hemoglobin levels drop below a certain threshold).
-
-
Repletion Phase:
-
Divide the anemic rats into groups.
-
One group continues to receive the iron-deficient diet (negative control).
-
Other groups receive the iron-deficient diet supplemented with graded levels of iron from either ferrous sulfate (reference groups) or this compound nanoparticles (test groups).
-
-
Diet Administration:
-
Administer the respective diets to the rats for a specified repletion period (e.g., 14 days).
-
Monitor food intake and body weight regularly.
-
-
Hemoglobin Measurement:
-
At the end of the repletion period, collect blood samples from the rats.
-
Measure the final hemoglobin concentration for each rat.
-
-
Calculation of Relative Bioavailability Value (RBV):
-
For each iron source, generate a dose-response curve by plotting hemoglobin regeneration against the iron intake.
-
The RBV is calculated as the ratio of the slopes of the dose-response curves for the test compound (this compound nanoparticles) and the reference compound (ferrous sulfate), multiplied by 100.
-
Toxicity Assessment (Optional)
Following the repletion study, a preliminary toxicity assessment can be conducted.
Procedure:
-
Histological Examination:
-
Euthanize the rats and perform a necropsy.
-
Collect key organs (e.g., liver, spleen, kidneys, intestine).
-
Fix the organs in formalin, process them for histology, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the tissues under a microscope for any signs of pathology.
-
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Collect tissue samples (e.g., liver) to assess lipid peroxidation as an indicator of oxidative stress.
-
Homogenize the tissues and perform the TBARS assay according to a standard protocol.
-
Visualizations
References
Application Notes and Protocols for Phosphate Removal from Wastewater Using Ferric Salts
Introduction
Eutrophication, the excessive enrichment of water bodies with nutrients, poses a significant environmental threat, leading to algal blooms, oxygen depletion, and loss of aquatic life. Phosphorus is a primary contributing nutrient to this phenomenon, and its removal from municipal and industrial wastewater is a critical aspect of environmental protection. Chemical precipitation using iron salts, such as ferric chloride (FeCl₃) and ferric sulfate (B86663) (Fe₂(SO₄)₃), is a widely adopted and effective method for phosphate (B84403) removal. This process involves the addition of ferric ions (Fe³⁺) to wastewater, which react with soluble orthophosphates (PO₄³⁻) to form insoluble ferric phosphate (FePO₄) precipitates. These precipitates can then be removed through sedimentation or filtration.[1][2][3][4]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and key considerations for using ferric salts for phosphate removal in a laboratory setting.
Principle of Phosphate Removal
The primary mechanism for phosphate removal using ferric salts is chemical precipitation. When ferric salts are introduced into wastewater, the ferric ions (Fe³⁺) react with orthophosphate ions (PO₄³⁻) to form solid this compound, which is sparingly soluble in water.[3]
The simplified chemical reaction is as follows: Fe³⁺ + PO₄³⁻ → FePO₄(s)
In addition to direct precipitation, a secondary removal mechanism involves the formation of ferric hydroxide (B78521) (Fe(OH)₃) flocs, particularly when the pH is in the neutral to slightly alkaline range. These flocs can adsorb phosphate ions and other suspended solids, enhancing the overall removal efficiency.
The overall process can be visualized as a dual mechanism of precipitation and adsorption, leading to the effective removal of phosphorus from the aqueous phase.
Factors Influencing Phosphate Removal Efficiency
Several key parameters influence the effectiveness of phosphate removal using ferric salts:
-
pH: The optimal pH range for phosphorus removal using ferric salts is typically between 6.5 and 7.5. Within this range, the solubility of this compound is minimized, leading to maximum precipitation.
-
Molar Ratio (Fe:P): The molar ratio of iron to phosphorus is a critical factor. While the stoichiometric ratio is 1:1, in practice, a higher molar ratio is often required to drive the reaction to completion and account for competing reactions, such as the formation of ferric hydroxide. Molar ratios can range from 1.2:1 to 4:1 (Fe:P) depending on the desired effluent phosphate concentration.
-
Initial Phosphate Concentration: The initial concentration of phosphate in the wastewater will dictate the required dosage of ferric salts.
-
Mixing: Rapid and thorough mixing is essential to ensure the complete dispersion of the ferric salt and its interaction with phosphate ions.
-
Presence of Other Ions: The presence of other ions in the wastewater can influence the efficiency of phosphate removal.
Quantitative Data Summary
The following tables summarize quantitative data on the performance of ferric salts for phosphate removal under various conditions.
Table 1: Phosphate Removal Efficiency of Different Ferric Salts
| Ferric Salt | Initial TP (mg/L) | Dosage (mg/L) | Removal Efficiency (%) | Final TP (mg/L) | Reference |
| Ferric Chloride (ionic Fe) | 1.74 | 40 | 90 | 0.17 | |
| Polyferric Chloride | 1.74 | 40 | 62 | 0.66 | |
| Ferric Hydroxide (gel Fe) | 1.74 | 40 | 59 | 0.72 | |
| Ferric Chloride | ~1.77 | 20 | 84.2 | 0.29 |
Table 2: Effect of Ferric Chloride Dosage on Total Phosphorus (TP) Removal
| Dosage (mg/L) | Initial TP (mg/L) | Final TP (mg/L) | Removal Efficiency (%) | Reference |
| 5 | 1.74 | - | ~50 | |
| 10 | 1.74 | - | ~60 | |
| 20 | 1.74 | - | ~70 | |
| 30 | 1.74 | - | ~80 | |
| 40 | 1.74 | 0.17 | 90 | |
| 200 | 0.989 | 0.111 | 88.87 |
Experimental Protocols
This section outlines detailed protocols for conducting laboratory-scale experiments to evaluate the efficacy of ferric salts for phosphate removal.
Materials and Reagents
-
Wastewater Sample: Synthetic or real wastewater with a known initial phosphate concentration.
-
Ferric Salt Stock Solution: Prepare a stock solution of a known concentration (e.g., 10 g/L) of ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃) in deionized water.
-
pH Adjustment Solutions: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
-
Phosphate Standard Solution: For calibration of the analytical method.
-
Analytical Reagents: Reagents for the chosen phosphate quantification method (e.g., PhosVer® 3 Ascorbic Acid method for spectrophotometry).
Equipment
-
Beakers or Erlenmeyer flasks (250 mL or 500 mL)
-
Magnetic stirrer and stir bars
-
pH meter
-
Pipettes and graduated cylinders
-
Spectrophotometer or Ion Chromatograph
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)
-
Jar testing apparatus (optional, for optimizing coagulation and flocculation)
Experimental Procedure (Jar Test)
A standard jar test is recommended to determine the optimal dosage of ferric salt and the optimal pH for phosphate removal.
-
Sample Preparation: Fill a series of six beakers with 500 mL of the wastewater sample.
-
Initial Analysis: Take an initial sample from one of the beakers to measure the initial total phosphorus (TP) concentration and pH.
-
pH Adjustment (Optional): If investigating the effect of pH, adjust the pH of each beaker to the desired level using 0.1 M HCl or 0.1 M NaOH.
-
Coagulant Addition: Place the beakers on a gang stirrer. While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the ferric salt stock solution to each beaker to achieve the desired range of Fe:P molar ratios.
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote the formation of flocs.
-
Sedimentation: Turn off the stirrer and allow the flocs to settle for 30-60 minutes.
-
Sample Collection: Carefully withdraw a supernatant sample from each beaker from a point approximately 2 cm below the surface.
-
Sample Analysis: Filter the supernatant samples through a 0.45 µm filter to remove any remaining suspended solids. Analyze the filtered samples for residual phosphate concentration using a calibrated spectrophotometer or ion chromatograph.
-
Data Analysis: Calculate the phosphate removal efficiency for each dosage and pH condition. Plot the final phosphate concentration and removal efficiency against the ferric salt dosage to determine the optimal dose.
Visualizations
Signaling Pathway of Phosphate Removal
Caption: Chemical pathway of phosphate removal by ferric salt addition.
Experimental Workflow
Caption: Jar test workflow for optimizing ferric salt dosage.
Safety Precautions
-
Ferric chloride and ferric sulfate solutions are corrosive. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area.
-
Neutralize any spills with a suitable agent like sodium bicarbonate.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The use of ferric salts for chemical precipitation is a robust and effective method for removing phosphate from wastewater. By carefully controlling key parameters such as pH and the Fe:P molar ratio, high removal efficiencies can be achieved. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists to design and execute experiments aimed at optimizing this critical wastewater treatment process. For specific applications, bench-scale and pilot-scale testing are recommended to determine the most effective and economical treatment strategy.
References
Application Notes and Protocols for the Characterization of Ferric Phosphate Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for characterizing the purity of pharmaceutical-grade ferric phosphate (B84403). Detailed protocols for key analytical methods are provided to ensure accurate and reliable results in a research and quality control setting.
Introduction
Ferric phosphate (FePO₄) is utilized in the pharmaceutical industry as a nutritional supplement and phosphate binder. Ensuring the purity of this compound is critical for its safety and efficacy. This document outlines the principal analytical techniques for the comprehensive characterization of this compound, focusing on identity, strength, quality, and purity. The methods described include elemental analysis for impurity profiling, crystallographic analysis for phase identification, and titrimetric assays for determining iron and phosphate content.
Data Presentation: Summary of Quantitative Specifications
The following table summarizes typical quantitative specifications for pharmaceutical-grade this compound. These values are compiled from various sources, including certificates of analysis and pharmacopeial guidelines.[1][2]
| Parameter | Technique | Specification |
| Assay (as Fe) | Titration / ICP-OES | 26.0% - 32.0% |
| Molar Ratio (P:Fe) | Calculation from Assay | 1.001 - 1.05 |
| Elemental Impurities | ICP-MS | |
| Arsenic (As) | ≤ 0.15 µg/g | |
| Cadmium (Cd) | ≤ 0.25 µg/g | |
| Lead (Pb) | ≤ 0.5 µg/g | |
| Mercury (Hg) | ≤ 0.15 µg/g | |
| Loss on Ignition | Thermogravimetric Analysis | ≤ 32.5% |
| Crystalline Form | X-Ray Diffraction | Conforms to reference pattern |
| Identification | FTIR | Conforms to reference spectrum |
Experimental Protocols
Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol is for the quantitative determination of elemental impurities in this compound and is based on the principles outlined in USP General Chapter <233> Elemental Impurities—Procedures.[3][4]
Objective: To quantify the levels of elemental impurities, including but not limited to Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg).
Methodology:
-
Sample Preparation (Closed-Vessel Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry microwave digestion vessel.
-
Carefully add 10 mL of concentrated nitric acid to the vessel.
-
Allow the sample to pre-digest for 30 minutes in a fume hood.
-
Seal the vessel and place it in the microwave digestion system.
-
Digest the sample using a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).
-
After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water.
-
-
Instrument Parameters (Example):
-
Instrument: Agilent 7800 ICP-MS or equivalent.[5]
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 0.9 L/min
-
Nebulizer: MicroMist
-
Spray Chamber: Peltier-cooled quartz, operated at 2°C.
-
Collision/Reaction Cell Gas: Helium
-
Analytes (m/z): As (75), Cd (111), Pb (208), Hg (202)
-
-
Calibration:
-
Prepare a series of multi-element calibration standards from certified reference materials. The concentration range should bracket the expected impurity levels and the limits specified in USP <232>.
-
The calibration standards should be matrix-matched with the sample solution (i.e., contain the same concentration of nitric acid).
-
-
Data Analysis:
-
Analyze the prepared sample solution and calibration standards.
-
Quantify the concentration of each elemental impurity in the sample by comparing its signal intensity to the calibration curve.
-
Report the results in µg/g of the original this compound sample.
-
Method Validation: The method should be validated according to USP <233> guidelines, assessing parameters such as accuracy (spike recovery of 70-150%), precision, specificity, and limits of detection and quantification.
Crystalline Structure Analysis by X-Ray Diffraction (XRD)
This protocol is for the identification of the crystalline form of this compound and is based on the principles outlined in USP General Chapter <941> X-Ray Diffraction.
Objective: To confirm the crystalline identity of this compound by comparing its X-ray diffraction pattern to a reference pattern.
Methodology:
-
Sample Preparation:
-
Gently grind the this compound sample using a mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.
-
Mount the powdered sample in a sample holder, ensuring a flat, smooth surface.
-
-
Instrument Parameters (Example):
-
Instrument: Bruker D8 Advance or equivalent.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 70°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Analysis:
-
Collect the diffraction pattern of the sample.
-
Compare the angular positions (2θ) and relative intensities of the diffraction peaks of the sample to a reference pattern for this compound (e.g., from the Powder Diffraction File™ database or an in-house reference standard).
-
The sample conforms to the required crystalline form if the peak positions and relative intensities are in good agreement with the reference pattern.
-
Assay of Iron and Phosphate by Titration
This section describes titrimetric methods for the determination of iron and phosphate content in this compound.
Objective: To determine the percentage of iron in the this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh about 0.5 g of this compound into a 250 mL conical flask.
-
Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid. Heat gently on a hot plate for 5 minutes to dissolve the sample.
-
Cool to room temperature and add 50 mL of deionized water.
-
-
Titration:
-
Adjust the pH of the solution to approximately 2 with a 25% ammonia (B1221849) solution.
-
Add 5 mL of a 10% sulfosalicylic acid solution as an indicator. The solution will turn reddish-purple.
-
Titrate with a standardized 0.05 M EDTA solution until the color changes from reddish-purple to a light yellow at the endpoint.
-
-
Calculation:
-
Calculate the percentage of iron using the following formula: % Fe = (V_EDTA × M_EDTA × 55.845) / (Weight of sample) × 100 where:
-
V_EDTA = Volume of EDTA solution used in liters
-
M_EDTA = Molarity of the EDTA solution
-
55.845 = Molar mass of iron ( g/mol )
-
-
Objective: To determine the percentage of phosphate in the this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a quantity of this compound equivalent to about 100 mg of phosphate into a 250 mL beaker.
-
Dissolve the sample in 50 mL of 1 M nitric acid with gentle heating.
-
-
Precipitation and Back-Titration:
-
Add a known excess of a standardized 0.1 M bismuth nitrate (B79036) solution to precipitate bismuth phosphate.
-
Allow the precipitate to form completely.
-
Titrate the unreacted bismuth ions in the supernatant with a standardized 0.1 M EDTA solution using a suitable indicator (e.g., xylenol orange) until the endpoint is reached (color change from red-violet to yellow).
-
-
Calculation:
-
Calculate the percentage of phosphate using the following formula: % PO₄ = [((V_Bi × M_Bi) - (V_EDTA × M_EDTA)) × 94.97] / (Weight of sample) × 100 where:
-
V_Bi = Volume of bismuth nitrate solution added in liters
-
M_Bi = Molarity of the bismuth nitrate solution
-
V_EDTA = Volume of EDTA solution used in the back-titration in liters
-
M_EDTA = Molarity of the EDTA solution
-
94.97 = Molar mass of phosphate ( g/mol )
-
-
Identification by Fourier Transform Infrared Spectroscopy (FTIR)
This protocol is for the identification of this compound and is based on the principles of USP General Chapter <197> Spectroscopic Identification Tests.
Objective: To confirm the identity of this compound by comparing its infrared absorption spectrum with that of a reference standard.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of the this compound sample with about 200 mg of dry potassium bromide (KBr) in a mortar.
-
Grind the mixture to a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Analysis:
-
Record the infrared spectrum of the KBr pellet from 4000 to 400 cm⁻¹.
-
Concomitantly, record the spectrum of a USP this compound Reference Standard prepared in the same manner.
-
-
Data Interpretation:
-
The infrared absorption spectrum of the sample should exhibit maxima only at the same wavelengths as that of the reference standard. Key absorption bands for phosphate groups are expected in the region of 1000-1100 cm⁻¹ and around 500-600 cm⁻¹.
-
Thermal Analysis (TGA/DSC)
Objective: To determine the water content (loss on ignition) and to characterize the thermal stability of this compound.
Methodology:
-
Instrument Setup:
-
Instrument: Mettler-Toledo TGA/DSC 3+ or equivalent.
-
Pan: Alumina crucible.
-
Atmosphere: Nitrogen, purge rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 600°C.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into the TGA pan.
-
Heat the sample according to the specified temperature program.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
The percentage of mass loss, typically corresponding to the loss of water of hydration, is determined from the TGA curve.
-
Methodology:
-
Instrument Setup:
-
Instrument: Mettler-Toledo TGA/DSC 3+ or equivalent.
-
Pan: Hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, purge rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 400°C.
-
-
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into the DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample according to the specified temperature program.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The DSC thermogram can reveal thermal events such as dehydration (endothermic peaks) and phase transitions.
-
References
Troubleshooting & Optimization
Technical Support Center: Preventing Ferric Phosphate Precipitation in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ferric phosphate (B84403) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is ferric phosphate precipitation and why does it occur in culture medium?
A1: this compound (FePO₄) precipitation is the formation of insoluble iron phosphate particles in your culture medium, often appearing as a fine white or yellowish-brown precipitate. This occurs when ferric ions (Fe³⁺) from your iron supplement react with phosphate ions (PO₄³⁻), which are abundant in most culture media as a component of the phosphate buffer system. The solubility of this compound is very low, especially at the neutral to slightly alkaline pH typical of cell culture conditions (pH 7.2-7.4).
Q2: What are the primary factors that influence this compound precipitation?
A2: The main factors include:
-
pH: this compound is least soluble at a neutral pH. As the pH of the medium increases, the likelihood of precipitation increases significantly. Pure this compound precipitates at pH values above 3.5.[1]
-
Concentration: High concentrations of both ferric iron and phosphate ions will increase the probability of precipitation.
-
Temperature: Changes in temperature, such as warming the medium to 37°C, can alter the solubility of media components and contribute to precipitation.
-
Order of Component Addition: Adding a concentrated iron solution directly to a phosphate-rich medium can cause localized high concentrations, leading to immediate precipitation.
Q3: How can I prevent this compound precipitation?
A3: The most effective way to prevent this compound precipitation is to use a chelating agent. Chelating agents are molecules that bind to metal ions, like ferric iron, forming a stable, soluble complex. This prevents the iron from reacting with phosphate ions. Commonly used chelating agents in cell culture include citrate (B86180) and ethylenediaminetetraacetic acid (EDTA).
Q4: What are the advantages of using chelated iron sources like ferric citrate or ferric EDTA?
A4: Chelated iron sources offer several advantages:
-
Increased Solubility: They remain soluble at physiological pH, preventing precipitation.
-
Reduced Toxicity: By keeping iron in a chelated form, the concentration of free, potentially toxic, ferric ions is reduced.
-
Improved Bioavailability: The chelated iron can still be taken up by cells, ensuring this essential nutrient is available for cellular processes. Ferric citrate is used as a substitute for transferrin in some cell cultures and can enhance IgM production.[2]
Q5: Are there any alternatives to using chelating agents?
A5: Besides using chelating agents, you can also consider the following:
-
Using Ferrous (Fe²⁺) Iron: Ferrous iron is generally more soluble than ferric iron at neutral pH. However, it can be readily oxidized to ferric iron in culture medium.
-
Optimizing pH: Preparing concentrated iron stock solutions at a low pH (e.g., below 4.0) can help maintain solubility before dilution into the final medium.
-
Transferrin: As the natural iron carrier protein in serum, transferrin is an excellent way to deliver iron to cells without precipitation, especially in serum-free media.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation in your culture medium after adding an iron source, follow this step-by-step guide to identify and resolve the issue.
Step 1: Visual Inspection and Confirmation
-
Observe the precipitate: Note the color and nature of the precipitate. A fine white or yellowish-brown precipitate is indicative of this compound.
-
Microscopic examination: Check a sample of the medium under a microscope to distinguish between chemical precipitates and microbial contamination.
Step 2: Identify the Root Cause
Review your protocol and consider the following potential causes:
| Potential Cause | Description |
| High pH | The pH of your medium or stock solution is too high, promoting the reaction between ferric and phosphate ions. |
| High Iron/Phosphate Concentration | The final concentration of your iron supplement or the inherent phosphate concentration in the medium is too high. |
| Improper Stock Solution Preparation | Your concentrated iron stock solution was not prepared correctly, leading to instability. |
| Incorrect Order of Addition | You are adding a concentrated iron stock directly to the complete medium. |
| Use of Unchelated Iron | You are using an unchelated iron source like ferric chloride or ferric sulfate. |
Step 3: Implement Solutions
Based on the identified cause, implement the appropriate solution:
| Solution | Detailed Steps |
| Use a Chelating Agent | Prepare your iron source with a chelating agent like citrate or EDTA. See the detailed protocols below. |
| Adjust pH of Stock Solution | Prepare your iron stock solution at an acidic pH (e.g., pH < 4.0) to maintain solubility. |
| Optimize Dilution Method | Add the iron stock solution to the water or a salt solution first, before adding the phosphate-containing components. Alternatively, add the iron stock dropwise to the final medium while gently stirring. |
| Reduce Final Concentration | If possible, lower the final concentration of the iron supplement in your medium. |
| Filter Sterilization | After preparing your complete medium, if a fine precipitate has formed, you may be able to remove it by filtering through a 0.22 µm filter. However, this is not ideal as it may also remove other essential components. |
Data Presentation: Solubility of Iron Compounds
The following tables provide a summary of the solubility of various iron compounds relevant to cell culture applications.
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility of this compound |
| < 3.5 | Soluble (precipitates as pure this compound)[1] |
| 3.5 - 4.5 | Partially soluble (precipitates as a mixture of this compound and ferric hydroxide)[1][3] |
| > 4.5 | Insoluble (precipitates primarily as ferric hydroxide) |
| 7.0 | 1.86 x 10⁻⁹ mg/L |
Table 2: Solubility of Common Iron Sources in Water
| Iron Source | Chemical Formula | Solubility in Water |
| Ferric Citrate | C₆H₅FeO₇ | Readily soluble in hot water; slowly soluble in cold water. 0.01 g/mL in hot water. |
| Ferric Ammonium Citrate | C₆H₈O₇·xFe³⁺·yNH₃ | Soluble (100 mg/mL) |
| Ferric EDTA Sodium Salt | C₁₀H₁₂N₂NaFeO₈ | 50 mg/mL |
| This compound | FePO₄ | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 100x Ferric Citrate Stock Solution
This protocol provides a method for preparing a chelated iron stock solution to prevent precipitation.
Materials:
-
Ferric Citrate (e.g., Sigma-Aldrich F3388)
-
Citric Acid
-
High-purity water (e.g., cell culture grade)
-
Sterile 0.22 µm filter
-
Sterile storage bottle
Procedure:
-
Weigh out the appropriate amounts of ferric citrate and citric acid. A common ratio is 1:1 by weight.
-
Add the powders to a volume of high-purity water that is about 80% of your final desired volume.
-
Gently heat the solution while stirring to dissolve the components completely. The solution should become clear and have a yellowish-orange color.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to approximately 6.0-6.5 if necessary, using a sterile NaOH solution.
-
Bring the solution to the final volume with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Preparation of a 100x Ferric EDTA Stock Solution
This protocol details the preparation of a ferric EDTA chelate.
Materials:
-
Ferric Chloride (FeCl₃) or Ferrous Sulfate (FeSO₄·7H₂O)
-
Disodium EDTA (Na₂EDTA)
-
High-purity water
-
Sterile 0.22 µm filter
-
Sterile storage bottle
Procedure:
-
Prepare a solution of Disodium EDTA in about 40% of the final volume of high-purity water. The pH will need to be adjusted to around 8.0 with NaOH to fully dissolve the EDTA.
-
In a separate container, dissolve the iron salt in about 40% of the final volume of high-purity water.
-
Slowly add the iron solution to the EDTA solution while stirring continuously.
-
The solution will turn a yellow-brown color as the iron-EDTA complex forms.
-
Adjust the pH of the final solution to the desired level (typically between 5.5 and 7.0). Ferric EDTA is stable across a pH range of 4.0 to 6.3.
-
Bring the solution to the final volume with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C.
Visualizations
Caption: Chemical equilibrium of this compound precipitation.
Caption: Mechanism of action of chelating agents.
Caption: Troubleshooting workflow for precipitation issues.
References
Technical Support Center: Enhancing Ferric Phosphate (LiFePO4) Cathode Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the inherently low electronic and ionic conductivity of ferric phosphate (B84403) (LiFePO4) cathode materials in lithium-ion batteries.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and processing of LiFePO4 cathode materials, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Electronic Conductivity | Inherently poor conductivity of LiFePO4 (~10⁻⁹ S/cm).[1][2] Inadequate carbon coating.[3][4] Large particle size increasing electron transport pathways.[5] | - Implement Carbon Coating: Apply a uniform carbon layer to the LiFePO4 particles. - Reduce Particle Size: Synthesize nano-sized LiFePO4 particles to shorten electron diffusion paths. - Introduce Conductive Additives: Incorporate conductive agents like carbon nanotubes (CNTs) or graphene into the cathode slurry. - Doping: Introduce metal ions to enhance intrinsic electronic conductivity. |
| Poor Rate Capability | Slow lithium-ion diffusion. High charge transfer resistance at the electrode-electrolyte interface. Ineffective conductive network within the electrode. | - Optimize Particle Morphology: Synthesize LiFePO4 with shorter diffusion paths, for instance, by controlling the aspect ratio of rod-like particles. - Enhance Ionic Conductivity: Doping with certain ions can improve Li-ion mobility. - Improve Carbon Coating Quality: A uniform and well-graphitized carbon layer can reduce interfacial resistance. - Refine Slurry Preparation: Ensure homogeneous dispersion of active material and conductive additives to create an efficient conductive network. |
| Inconsistent Cycling Performance & Capacity Fade | Particle cracking due to mechanical stress during cycling. Irreversible phase transitions. Formation of a resistive cathode-electrolyte interface (CEI) layer. Dissolution of iron from the cathode. | - Control Particle Size: Smaller particles are less prone to cracking. - Apply Surface Coatings: A stable coating can mitigate side reactions with the electrolyte and prevent transition metal dissolution. - Optimize Electrolyte: Use electrolyte additives to form a stable CEI. - Control Electrode Density: Avoid excessive calendering, which can induce stress and lead to cracking. |
| Electrode Slurry Inhomogeneity & Agglomeration | Poor dispersion of carbon additives and LiFePO4 particles. Inappropriate binder or solvent system. Incorrect mixing procedure or duration. | - Optimize Dispersing Method: Techniques like wet jet milling can improve particle size distribution and slurry homogeneity. - Select Appropriate Binder/Solvent: For aqueous processing, binders like carboxymethyl cellulose (B213188) (CMC) can be effective. The choice of binder and its interaction with the particles is crucial. - Control Mixing Parameters: Optimize stirring time and intensity to achieve a uniform slurry. The order of adding components can also be critical. |
| Cracking of Dried Electrode Film | Coating is too thick. Rapid drying causing uneven solvent evaporation and stress. Insufficient binder content or poor binder distribution. | - Adjust Slurry Viscosity and Coating Thickness: A thinner, more uniform coating is less likely to crack. - Implement a Gradual Drying Protocol: Start drying at a lower temperature and gradually increase it to reduce stress. - Ensure Proper Binder Dissolution and Distribution: Homogeneous binder distribution is key to the mechanical integrity of the electrode. |
| Poor Low-Temperature Performance | Increased electrolyte viscosity hindering ion transport. Increased charge transfer resistance. Slower lithium-ion diffusion within the LiFePO4 particles. | - Optimize Electrolyte Formulation: Use electrolytes with lower freezing points and additives that improve low-temperature conductivity. - Reduce Particle Size: Nano-sized particles can improve performance at lower temperatures. - Enhance Electronic Conductivity: Improved electronic conductivity through carbon coating and doping can help mitigate performance loss at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low conductivity of LiFePO4?
A1: The primary reason for the low conductivity of LiFePO4 is its intrinsic electronic conductivity, which is approximately 10⁻⁹ S/cm. This is due to the olivine (B12688019) crystal structure where the FeO6 octahedra are isolated from each other by PO4 tetrahedra, hindering electron transport. Additionally, lithium-ion diffusion is slow, primarily occurring along one-dimensional channels in the crystal lattice.
Q2: How does carbon coating improve the conductivity of LiFePO4?
A2: Carbon coating creates a conductive layer on the surface of the LiFePO4 particles. This layer facilitates electron transfer between the particles and the current collector, effectively bypassing the low intrinsic electronic conductivity of the material itself. A uniform carbon coating also helps to prevent particle agglomeration and can inhibit undesirable side reactions with the electrolyte.
Q3: What are the benefits of reducing the particle size of LiFePO4 to the nanoscale?
A3: Reducing the particle size of LiFePO4 to the nanoscale offers several advantages. Firstly, it shortens the diffusion path for both lithium ions and electrons, which significantly improves the rate capability of the material. Secondly, a larger surface area can enhance the contact between the active material and the electrolyte, facilitating faster charge transfer. However, excessively small nanoparticles can lead to challenges in slurry processing and may result in lower tap density.
Q4: What is the role of doping in enhancing the performance of LiFePO4?
A4: Doping involves introducing small amounts of other elements into the LiFePO4 crystal lattice. Cation doping, for instance with metals like Niobium, Zinc, or Magnesium, can increase the intrinsic electronic conductivity by creating defects or altering the electronic structure. This can lead to improved rate performance and overall electrochemical stability. Doping can enhance electronic conductivity by several orders of magnitude.
Q5: My LiFePO4 electrode shows high capacity at low C-rates but fades quickly at high C-rates. What could be the issue?
A5: This is a classic symptom of poor rate capability, which in LiFePO4 is often linked to high impedance. The primary causes are slow lithium-ion diffusion and/or poor electronic conductivity. At low C-rates, there is sufficient time for lithium ions to intercalate and deintercalate, and for electrons to travel through the material. At high C-rates, these processes cannot keep up, leading to a rapid drop in capacity. To address this, focus on strategies that improve both ionic and electronic conductivity, such as reducing particle size, applying a high-quality carbon coating, and ensuring a well-constructed conductive network within your electrode.
Quantitative Data Summary
The following tables summarize the impact of various enhancement strategies on the electrochemical performance of LiFePO4.
Table 1: Effect of Carbon Coating on Electronic Conductivity
| Carbon Source | Electronic Conductivity (S/cm) | Reference |
| Sucrose (B13894) | 4.6 x 10⁻⁷ | |
| PVDF | 8.6 x 10⁻⁵ | |
| Sucrose + CNFs | 1.3 x 10⁻² | |
| 7 wt.% Carbon | 2.275 x 10⁻⁷ |
Table 2: Effect of Particle Size and Morphology on Discharge Capacity
| Particle Size/Morphology | Discharge Capacity (mAh/g) | C-Rate | Reference |
| 3:1 ratio (small:large particles) | 159.4 | Not Specified | |
| LFP-1 (smaller particles) | 154.82 | 0.1 C | |
| LFP-2 (medium particles) | 143.2 | 0.1 C | |
| LFP-3 (larger particles) | 102.4 | 0.1 C | |
| Rod-like, c/a ratio 2.4 | 73 | 10 C | |
| Rod-like, c/a ratio 3.6 | 7.4 | 10 C |
Table 3: Effect of Doping on Electrochemical Performance
| Dopant | Improvement Metric | Value | Reference |
| Nd (1 mol fraction) | Increase in Discharge Capacity | 70 mAh/g at 0.1 C | |
| Ga (1.0 wt.%) | Discharge Capacity Retention | 98.77% after 100 cycles at 1 C | |
| N and B co-doping in carbon layer | Increase in Discharge Capacity | from 101.1 to 121.6 mAh g⁻¹ at 20 C |
Experimental Protocols
Protocol 1: Carbon Coating of LiFePO4 using Sucrose as a Precursor
-
Preparation of the Precursor Mixture:
-
Synthesize or procure LiFePO4 powder.
-
Prepare a solution of sucrose in deionized water. The amount of sucrose should be calculated to achieve the desired carbon content (typically 1-5 wt.%) in the final product.
-
Mix the LiFePO4 powder with the sucrose solution to form a homogeneous slurry. Wet ball milling can be employed for better dispersion.
-
-
Drying:
-
Dry the slurry in an oven at 80-120°C for 12-24 hours to remove the water.
-
-
Calcination:
-
Place the dried powder in a tube furnace.
-
Heat the sample under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature between 600°C and 800°C. The heating rate and dwell time should be optimized to ensure complete pyrolysis of the sucrose into a uniform carbon coating. A typical protocol might be a ramp rate of 5°C/min and a dwell time of 2-4 hours.
-
-
Characterization:
-
Analyze the crystal structure using X-ray Diffraction (XRD).
-
Observe the particle morphology and the uniformity of the carbon coating using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Determine the carbon content using thermogravimetric analysis (TGA).
-
Protocol 2: Synthesis of Nano-sized LiFePO4 via a Sol-Gel Method
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of lithium carbonate (Li2CO3), iron(II) oxalate (B1200264) dihydrate (FeC2O4·2H2O), and ammonium (B1175870) dihydrogen phosphate (NH4H2PO4) in a suitable solvent, such as a mixture of deionized water and a chelating agent like citric acid.
-
Stir the solution continuously at a controlled temperature (e.g., 60-80°C) until a clear and homogeneous sol is formed.
-
-
Gel Formation:
-
Continue heating and stirring the sol to evaporate the solvent. The solution will gradually become more viscous and eventually form a gel.
-
-
Pre-sintering:
-
Dry the gel in an oven at a low temperature (e.g., 120-150°C) to remove residual solvent.
-
Pre-sinter the dried gel at an intermediate temperature (e.g., 300-400°C) in an inert atmosphere to decompose the organic components.
-
-
Final Sintering:
-
Grind the pre-sintered powder.
-
Sinter the powder at a higher temperature (e.g., 600-750°C) under an inert or reducing atmosphere (e.g., Ar/H2) to form crystalline, nano-sized LiFePO4 particles. The sintering time and temperature are critical parameters for controlling the final particle size and crystallinity.
-
-
Characterization:
-
Use XRD to confirm the phase purity and crystal structure.
-
Employ SEM and TEM to analyze the particle size, morphology, and size distribution.
-
Visualizations
Caption: Logical flow from the core problem to enhancement strategies and improved performance.
Caption: General experimental workflow for preparing and testing LiFePO4 cathode materials.
References
Technical Support Center: Optimizing Ferric Phosphate Particle Size for Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of ferric phosphate (B84403) to enhance its bioavailability.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Issue | Possible Cause | Suggested Solution |
| Low in vitro solubility of synthesized ferric phosphate nanoparticles. | Incomplete conversion to amorphous phase during synthesis. Agglomeration of nanoparticles in the dissolution medium. | Confirm the amorphous nature of the particles using X-ray Diffraction (XRD). Optimize synthesis parameters (e.g., precursor concentration, temperature) to favor amorphous phase formation.[1][2] Use appropriate dispersing agents or sonication to prevent agglomeration during the solubility assay.[3] |
| Inconsistent bioavailability results in animal studies. | Variability in the particle size distribution of the administered dose. Inadequate control over the animal diet, which can affect iron absorption. | Characterize the particle size distribution of each batch using techniques like laser diffraction or transmission electron microscopy (TEM) before administration.[4] Standardize the diet of the animal models to minimize the influence of dietary enhancers or inhibitors of iron absorption.[5] |
| Difficulty in achieving target nanoparticle size. | Suboptimal synthesis method or parameters. Aggregation of primary particles into larger agglomerates. | Experiment with different synthesis techniques such as flame spray pyrolysis for smaller, more uniform particles or controlled co-precipitation. Adjust parameters like precursor feed rate, temperature, and pH during synthesis. Employ surface-active agents or control the ionic strength of the medium to prevent aggregation. |
| Observed cytotoxicity in cell culture experiments. | High concentrations of this compound nanoparticles. Presence of unreacted precursors or byproducts from the synthesis process. | Perform a dose-response study to determine the optimal non-toxic concentration range for your specific cell line. Purify the synthesized nanoparticles thoroughly through washing and centrifugation to remove any residual reactants. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | The in vitro model does not accurately mimic the complex physiological environment of the gastrointestinal tract. The dissolution medium (e.g., pH, enzymes) is not representative of in vivo conditions. | Refine the in vitro model to better simulate physiological conditions by including a two-step digestion (gastric and intestinal phases). While solubility in dilute acid can be a useful screening tool, it may underestimate the relative biological value of some forms of this compound. Consider using Caco-2 cell models for a more biologically relevant in vitro assessment. |
Frequently Asked Questions (FAQs)
1. What is the primary reason for optimizing the particle size of this compound?
The primary reason is to increase its bioavailability. This compound is a poorly soluble iron compound, which limits its absorption in the gastrointestinal tract. Reducing the particle size, particularly to the nanoscale, increases the surface area-to-volume ratio, which can lead to enhanced dissolution and subsequently, improved absorption and bioavailability.
2. How does particle size reduction improve the bioavailability of this compound?
Decreasing the particle size of this compound enhances its bioavailability through several mechanisms:
-
Increased Surface Area: Smaller particles have a larger specific surface area, which increases the contact area with gastric fluids, leading to a higher dissolution rate.
-
Improved Solubility: Nanoparticles of this compound have demonstrated significantly higher solubility compared to their larger counterparts.
-
Enhanced Absorption Pathways: While the primary absorption mechanism for iron from dissolved this compound is the divalent metal transporter-1 (DMT1) pathway, very small nanoparticles may also be absorbed via endocytosis.
3. What are the common methods for reducing the particle size of this compound?
Common methods for producing this compound nanoparticles include:
-
Flame Spray Pyrolysis (FSP): A versatile, dry process for synthesizing nanostructured materials with high specific surface area.
-
Co-Precipitation: A wet-chemical method involving the precipitation of this compound from precursor solutions.
-
Milling/Grinding: Mechanical methods like ball milling can be used to reduce the size of larger particles.
4. What is the optimal particle size range for enhanced bioavailability?
Studies have shown that reducing the particle size to the nanoscale (e.g., 10-100 nm) significantly improves bioavailability. For instance, this compound nanoparticles with a mean particle size of 10.7 nm have shown a relative bioavailability value (RBV) comparable to that of the highly bioavailable ferrous sulfate (B86663).
5. How can I assess the bioavailability of my this compound samples?
Bioavailability can be assessed using a combination of in vitro and in vivo methods:
-
In Vitro Solubility Tests: These tests measure the dissolution of this compound in simulated gastric fluid (e.g., at pH 1 or 2).
-
In Vitro Cell Culture Models: The Caco-2 cell model is widely used to study iron uptake and transport across an intestinal epithelial barrier.
-
In Vivo Animal Models: The rat hemoglobin repletion bioassay is a common method to determine the Relative Bioavailability Value (RBV) by measuring the repletion of hemoglobin in anemic rats.
6. Are there any safety concerns associated with using this compound nanoparticles?
Current research suggests that amorphous this compound nanoparticles have a good safety profile. In rat studies, no signs of toxicity were observed through histological examinations and measurements of oxidative stress markers at effective doses. However, as with any nanomaterial, it is crucial to conduct thorough toxicological assessments.
Data Presentation
Table 1: Effect of Particle Size on this compound Bioavailability and Physicochemical Properties
| This compound Sample | Mean Particle Size (nm) | Specific Surface Area (m²/g) | In Vitro Solubility (% of FeSO₄ at pH 1) | Relative Bioavailability Value (RBV, %) | Reference |
| Commercial FePO₄ | Not specified (micro-sized) | 32.6 | 73 | 61 | |
| FSP-Synthesized FePO₄ | 30.5 | 68.6 | 79 | 70 | |
| FSP-Synthesized FePO₄ | 10.7 | 194.7 | 85 | 96 |
Table 2: Comparison of Bioavailability of Different Iron Compounds
| Iron Compound | Mean Particle Size | Relative Bioavailability Value (RBV, % vs. FeSO₄) | Study Model | Reference |
| This compound (nanoparticles) | 10.7 nm | 96 | Rat | |
| Ferric Pyrophosphate | ~21 µm | 59 | Rat | |
| Ferric Pyrophosphate | ~2.5 µm | 69 | Rat | |
| Ferric Pyrophosphate (emulsified) | ~0.5 µm | 95 | Rat | |
| Ferric Orthophosphate | Not specified | 25 | Human | |
| Electrolytic Iron | Not specified | 75 | Human |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Flame Spray Pyrolysis (FSP)
Objective: To synthesize amorphous this compound nanoparticles with a controlled particle size.
Materials:
-
Fe(III)-acetylacetonate
-
Tri-butylphosphate
-
Xylene
-
Oxygen (high purity)
-
Flame Spray Pyrolysis reactor
Procedure:
-
Prepare a precursor solution by dissolving Fe(III)-acetylacetonate and tri-butylphosphate in xylene to achieve the desired Fe and P ion concentration (e.g., 0.2 mol/L each).
-
Feed the precursor solution into the FSP reactor nozzle at a controlled rate (e.g., 3–7 mL/min) using a syringe pump.
-
Disperse the solution into fine droplets using a high-velocity oxygen stream (e.g., 3–8 L/min).
-
Ignite the spray to form a flame where the precursors combust and nanoparticles are formed.
-
Collect the synthesized nanopowder from the filter at the end of the reactor.
-
Characterize the particle size, specific surface area, and morphology using appropriate techniques (e.g., TEM, BET analysis).
Protocol 2: In Vitro Solubility Assay
Objective: To determine the solubility of this compound samples in a simulated gastric environment.
Materials:
-
This compound sample
-
Ferrous sulfate (as a reference)
-
Hydrochloric acid (HCl) solution (pH 1.0 and pH 2.0)
-
Incubator/shaker
Procedure:
-
Prepare a suspension of the this compound sample in the HCl solution of the desired pH.
-
Prepare a reference solution of ferrous sulfate of the same iron concentration.
-
Incubate the suspensions at 37°C with constant agitation for a specified time (e.g., 30 minutes).
-
Centrifuge the samples to pellet the insoluble material.
-
Analyze the iron concentration in the supernatant using a suitable method (e.g., atomic absorption spectroscopy).
-
Calculate the solubility of the this compound sample relative to that of ferrous sulfate.
Protocol 3: Rat Hemoglobin Repletion Bioassay for Relative Bioavailability Value (RBV)
Objective: To determine the in vivo bioavailability of this compound relative to ferrous sulfate.
Materials:
-
Weanling rats (e.g., Sprague-Dawley)
-
Iron-deficient diet
-
This compound test samples
-
Ferrous sulfate (reference standard)
-
Equipment for blood collection and hemoglobin measurement
Procedure:
-
Induce iron-deficiency anemia in weanling rats by feeding them an iron-deficient diet for a specified period (e.g., until hemoglobin levels drop below a certain threshold).
-
Divide the anemic rats into groups. One group will continue on the iron-deficient diet (negative control), one group will receive the diet supplemented with ferrous sulfate at different concentrations (reference groups), and the other groups will receive the diet supplemented with the this compound test samples at different concentrations.
-
Administer the respective diets for a repletion period (e.g., 14 days).
-
Measure the final hemoglobin concentrations and body weights of the rats.
-
Calculate the hemoglobin repletion efficiency for each group.
-
Determine the RBV by the slope-ratio method, comparing the hemoglobin repletion slopes of the this compound groups to the ferrous sulfate group.
Visualizations
Caption: Experimental workflow for optimizing and evaluating this compound bioavailability.
Caption: Relationship between this compound particle size and bioavailability.
Caption: Proposed absorption pathways for iron from this compound nanoparticles.
References
- 1. Measurement of amorphous this compound as an assessment of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control on size and adsorptive properties of spherical this compound particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Iron Uptake from this compound Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruipugroup.com [ruipugroup.com]
- 5. foodsystems.org [foodsystems.org]
Technical Support Center: Troubleshooting Impurities in Ferric Phosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities encountered during the synthesis of ferric phosphate (B84403) (FePO₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized ferric phosphate?
A1: Common impurities can be broadly categorized as:
-
Unreacted Precursors and Byproducts: These include residual iron salts (e.g., ferrous sulfate, ferric nitrate), phosphoric acid, and salts formed during pH adjustment (e.g., sodium sulfate, ammonium (B1175870) sulfate).[1][2]
-
Elemental/Metallic Impurities: Trace metals such as sodium (Na), potassium (K), calcium (Ca), magnesium (Mg), manganese (Mn), nickel (Ni), copper (Cu), and zinc (Zn) can be introduced from starting materials or equipment.[3][4][5]
-
Phase Impurities: Different crystalline or amorphous phases of iron phosphate, such as strengite or metastrengite, can coexist depending on the synthesis conditions. Iron oxides (e.g., Fe₂O₃) or ferrous phosphate (Fe₃(PO₄)₂) may also be present if oxidation is incomplete.
-
Anionic Impurities: Sulfate (SO₄²⁻), chloride (Cl⁻), and nitrate (B79036) (NO₃⁻) ions are often present from the iron precursors and can be difficult to remove.
Q2: My this compound product is not pure white. What could be the cause?
A2: A non-white color, such as yellowish or brownish tints, typically indicates the presence of impurities. The most likely causes are:
-
Incomplete oxidation of iron(II) to iron(III): The presence of residual ferrous (Fe²⁺) ions can lead to a greenish or off-white appearance.
-
Formation of iron oxides: If the pH is not well-controlled, iron hydroxides can precipitate and subsequently transform into iron oxides upon heating, resulting in a yellowish or reddish-brown color.
-
Organic residues: Incomplete removal of organic additives or solvents can lead to discoloration upon drying or calcination.
Q3: How does pH affect the purity of this compound?
A3: pH is a critical parameter in this compound synthesis.
-
Low pH (<1.0): Favors the formation of metastrengite I (phosphosiderite).
-
pH 1.0-2.0: Tends to produce the meta-stable metastrengite II phase.
-
pH > 2.0: Promotes the formation of strengite.
-
High pH (>4.5): Can lead to the precipitation of insoluble ferric hydroxide (B78521), a significant impurity.
Controlling the pH is essential to obtain the desired crystalline phase and to prevent the formation of iron hydroxide/oxide impurities.
Q4: What is the significance of the Phosphorus to Iron (P/Fe) molar ratio?
A4: The P/Fe molar ratio is a key indicator of purity.
-
A ratio of less than 1 may suggest the presence of iron-rich impurities like iron oxides or metallic iron.
-
A ratio slightly greater than 1 (e.g., 1.001 to 1.05) is often desired for materials used in lithium-ion battery cathodes to ensure all iron is converted to the phosphate.
Troubleshooting Guides
Issue 1: Presence of Unreacted Precursors or Byproduct Salts
| Symptom | Possible Cause | Troubleshooting Action |
| High levels of sulfate, nitrate, or chloride in the final product. | Inadequate washing of the precipitated this compound. | Increase the volume and/or number of washing steps with deionized water. Monitor the conductivity of the wash water until it reaches a stable, low value. |
| XRD pattern shows peaks corresponding to starting materials. | Incomplete reaction due to incorrect stoichiometry, temperature, or reaction time. | Ensure precise measurement of precursors. Optimize reaction temperature and duration based on literature or internal studies. |
Issue 2: Elemental and Metallic Impurities
| Symptom | Possible Cause | Troubleshooting Action |
| ICP-MS analysis reveals high levels of trace metals (Na, K, Ca, Mg, etc.). | Impure starting materials (iron source, phosphoric acid). Leaching from reaction vessel. | Use high-purity grade precursors. If possible, use non-metallic or corrosion-resistant reactors. |
| Presence of magnetic impurities. | Contamination from steel equipment or formation of ferromagnetic phases. | Use magnetic traps during the reaction process or on the final product slurry to remove magnetic particles. |
Issue 3: Phase Impurities and Incorrect Crystal Structure
| Symptom | Possible Cause | Troubleshooting Action |
| XRD analysis shows mixed phases of iron phosphate (e.g., strengite and metastrengite). | Inconsistent or incorrect pH during precipitation and crystallization. | Implement strict pH control throughout the synthesis. Use a pH meter and make gradual additions of acid or base. |
| Presence of iron oxide or hydroxide peaks in XRD or FTIR. | Localized high pH during reagent addition, leading to precipitation of Fe(OH)₃. | Ensure vigorous and uniform stirring. Add pH-adjusting solutions slowly and below the surface of the reaction mixture. |
| Amorphous product instead of crystalline. | Insufficient crystallization time or temperature. | Increase the aging/crystallization time and/or temperature after precipitation. |
Quantitative Data Summary
Table 1: Typical Elemental Impurity Limits for Battery-Grade this compound
| Element | Maximum Concentration (ppm) | Reference |
| Aluminum (Al) | ≤ 10 | |
| Calcium (Ca) | ≤ 20 | |
| Cadmium (Cd) | ≤ 10 | |
| Chromium (Cr) | ≤ 10 | |
| Potassium (K) | ≤ 10 | |
| Magnesium (Mg) | ≤ 10 | |
| Manganese (Mn) | ≤ 10 | |
| Sodium (Na) | ≤ 20 | |
| Nickel (Ni) | ≤ 10 | |
| Lead (Pb) | ≤ 10 | |
| Zinc (Zn) | ≤ 10 | |
| Sulfate (SO₄²⁻) | < 700 | |
| Chloride (Cl⁻) | ≤ 50 |
Note: These values are indicative and may vary depending on the specific application and manufacturer specifications.
Experimental Protocols
Protocol 1: Purity Assessment by X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the synthesized this compound and to detect any crystalline impurities.
Methodology:
-
Sample Preparation: A small amount of the dried this compound powder is finely ground using an agate mortar and pestle to ensure random crystal orientation. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan range and step size should be chosen to cover the characteristic peaks of all expected phases.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database (e.g., the JCPDS-ICDD database) to identify the crystalline phases present. The presence of unexpected peaks indicates crystalline impurities.
Protocol 2: Elemental Impurity Analysis by ICP-MS
Objective: To quantify the concentration of trace elemental impurities in the this compound sample.
Methodology:
-
Sample Digestion: A precisely weighed amount of the this compound sample is dissolved in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid). Microwave-assisted digestion is often employed to ensure complete dissolution.
-
Instrumentation: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is used. This technique is preferred over ICP-OES for its lower detection limits.
-
Calibration: Multi-element calibration standards are prepared to cover the expected concentration range of the impurities.
-
Analysis: The digested sample solution is introduced into the plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected. The concentration of each element is determined by comparing its signal intensity to the calibration curve.
Visualizations
Caption: Troubleshooting logic for common impurities in this compound synthesis.
Caption: Experimental workflow for the characterization of impurities.
References
- 1. US9174846B2 - this compound and methods of preparation thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Iron(III) Phosphate, battery grade, 99.9 trace metals basis 10045-86-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Battery Grade this compound-Guangxi Yukexin Industrial Co., Ltd. [yukexinchem.com]
Technical Support Center: Scaling Up Ferric Phosphate Nanoparticle Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of ferric phosphate (B84403) nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the scaling-up process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and scale-up of ferric phosphate nanoparticles.
Question: We are observing significant batch-to-batch variability in particle size and morphology. What are the potential causes and how can we improve consistency?
Answer:
Batch-to-batch inconsistency is a common hurdle when scaling up nanoparticle synthesis. Several factors can contribute to this variability. Minor deviations in reaction conditions can have a significant impact on the final product.
Potential Causes:
-
Inadequate Mixing: In larger reactors, achieving uniform mixing can be challenging, leading to localized variations in precursor concentration and temperature.[1]
-
Temperature Gradients: Non-uniform heating of the reaction vessel can create temperature gradients, affecting reaction kinetics and nanoparticle growth.[1]
-
Inconsistent Reactant Addition: Variations in the rate of reactant addition can alter the nucleation and growth phases of nanoparticle formation.[1]
-
Purity of Precursors: The purity of ferric salts and phosphate sources can vary between batches, introducing impurities that can affect the reaction.
Troubleshooting & Optimization:
-
Optimize Reactor Design and Agitation: Employ efficient stirring mechanisms and reactor geometries that ensure homogenous mixing.
-
Precise Temperature Control: Implement robust temperature control systems to maintain a uniform temperature throughout the reaction vessel.
-
Automated Reagent Dosing: Utilize automated pumps for precise and reproducible addition of precursors.
-
Precursor Qualification: Establish strict quality control specifications for all raw materials.
A systematic evaluation of synthesis parameters is crucial to identify and control the sources of variability.[2][3]
Question: Our this compound nanoparticles are prone to agglomeration upon scaling up. What strategies can we employ to prevent this?
Answer:
Agglomeration is a significant challenge driven by the high surface area-to-volume ratio of nanoparticles, making them thermodynamically unstable.
Potential Causes:
-
Suboptimal pH: The pH of the synthesis medium influences the surface charge of the nanoparticles. At the isoelectric point, the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.
-
Ineffective Capping Agents: The absence or insufficient concentration of a suitable capping agent can lead to particle aggregation.
-
High Nanoparticle Concentration: Increased particle concentration during synthesis or in the final suspension can enhance the likelihood of collisions and subsequent agglomeration.
-
Inefficient Post-synthesis Washing: Residual salts or byproducts from the synthesis can destabilize the nanoparticles.
Troubleshooting & Optimization:
-
pH Control: Maintain the pH of the reaction mixture away from the isoelectric point of the this compound nanoparticles to ensure sufficient electrostatic repulsion.
-
Use of Capping Agents: Introduce stabilizing agents such as citrate (B86180) or polymers that adsorb onto the nanoparticle surface, providing steric hindrance to prevent agglomeration.
-
Controlled Concentration: Optimize the concentration of reactants to manage the number of nanoparticles formed.
-
Thorough Purification: Implement efficient washing and purification steps to remove residual ions and byproducts. Techniques like tangential flow filtration (TFF) can be effective for scalable purification.
Question: We are facing challenges in purifying large quantities of this compound nanoparticles. What are scalable purification methods?
Answer:
Purification is a critical step to remove unreacted precursors, byproducts, and any organic solvents used during synthesis. Scaling up purification can be a bottleneck.
Common Challenges:
-
Time-consuming processes: Traditional lab-scale methods like centrifugation and dialysis are often not efficient for large volumes.
-
Product Loss: Significant amounts of nanoparticles can be lost during repeated washing and separation steps.
-
Residual Impurities: Incomplete removal of impurities can affect the stability and biocompatibility of the final product.
Scalable Purification Techniques:
-
Tangential Flow Filtration (TFF): TFF is a highly efficient and scalable method for concentrating and purifying nanoparticles. It allows for continuous processing and can significantly reduce processing time and product loss compared to traditional methods.
-
Diafiltration: This is a specific mode of TFF that is very effective for removing small molecules like salts and solvents from a nanoparticle suspension.
-
Magnetic Separation: If the this compound nanoparticles exhibit sufficient magnetic properties, magnetic separation can be a rapid and efficient method for purification.
The choice of purification method will depend on the specific properties of the nanoparticles and the scale of production.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control parameters to monitor during the scale-up of this compound nanoparticle production for drug delivery applications?
A1: For drug delivery applications, it is crucial to maintain strict quality control. Key parameters to monitor include:
-
Particle Size and Size Distribution: Determines the in vivo biodistribution, cellular uptake, and drug release profile.
-
Morphology: The shape of the nanoparticles can influence their interaction with biological systems.
-
Surface Charge (Zeta Potential): Affects the stability of the nanoparticle suspension and their interaction with cell membranes.
-
Purity: Absence of chemical and microbial contaminants is essential for safety.
-
Crystallinity: The crystalline or amorphous nature of the nanoparticles can impact their solubility and bioavailability.
-
Drug Loading and Release Kinetics: For drug-loaded nanoparticles, these parameters are critical for therapeutic efficacy.
Q2: What are the regulatory considerations we should be aware of when scaling up the production of this compound nanoparticles for pharmaceutical use?
A2: The regulatory landscape for nanomedicines is evolving. In the United States, the Food and Drug Administration (FDA) has issued guidance for industry on drug products that contain nanomaterials. Key considerations include:
-
Characterization: A thorough physicochemical characterization of the nanomaterial is required.
-
Manufacturing Process and Controls: The manufacturing process must be well-controlled and validated to ensure batch-to-batch consistency.
-
Safety and Efficacy: Preclinical and clinical studies are necessary to establish the safety and efficacy of the final drug product.
-
Stability: Stability studies must be conducted to determine the shelf-life of the nanoparticle formulation.
It is advisable to engage with regulatory agencies early in the development process to ensure compliance.
Q3: Which synthesis method is most suitable for the industrial-scale production of this compound nanoparticles?
A3: The choice of synthesis method depends on the desired nanoparticle characteristics and cost considerations.
-
Co-precipitation: This is a relatively simple and cost-effective method that can be adapted for large-scale production. However, controlling particle size and morphology can be challenging.
-
Flame Spray Pyrolysis (FSP): FSP is a scalable, continuous process that allows for good control over particle size and composition.
-
Continuous-flow reactors: These offer precise control over reaction conditions, leading to high reproducibility and potential for large-scale, automated production.
Each method has its advantages and disadvantages, and the optimal choice will depend on the specific application and manufacturing capabilities.
Data Presentation
Table 1: Comparison of this compound Nanoparticle Properties by Synthesis Method
| Synthesis Method | Mean Particle Size (nm) | Specific Surface Area (m²/g) | Polydispersity Index (PDI) | Reference |
| Flame Spray Pyrolysis | 10 - 30 | 70 - 200 | < 0.2 | |
| Co-precipitation | 20 - 100 | 30 - 80 | 0.2 - 0.4 | |
| Hydrothermal | Varies | Varies | Varies |
Table 2: Key Quality Control Parameters and Recommended Analytical Techniques
| Parameter | Analytical Technique(s) |
| Particle Size and Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Morphology | TEM, SEM |
| Surface Charge | Zeta Potential Measurement (via DLS) |
| Crystallinity | X-ray Diffraction (XRD) |
| Purity | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), High-Performance Liquid Chromatography (HPLC) |
| Specific Surface Area | Brunauer-Emmett-Teller (BET) Analysis |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
Procedure:
-
Precursor Solution Preparation: Prepare aqueous solutions of FeCl₃·6H₂O and Na₂HPO₄ at the desired concentrations.
-
Reaction Setup: In a temperature-controlled reactor with vigorous stirring, add the FeCl₃ solution.
-
Precipitation: Slowly add the Na₂HPO₄ solution to the FeCl₃ solution under constant stirring. A precipitate will form.
-
pH Adjustment: Monitor the pH of the suspension and adjust to the target value (e.g., pH 7) using NaOH or NH₄OH.
-
Aging: Continue stirring the suspension at a controlled temperature for a specified period to allow for nanoparticle aging and growth.
-
Washing: Separate the nanoparticles from the reaction mixture by centrifugation or filtration. Wash the nanoparticles multiple times with deionized water to remove unreacted precursors and byproducts. A final wash with ethanol (B145695) can aid in redispersion.
-
Drying: Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 60°C) or by lyophilization.
Protocol 2: Characterization of Particle Size using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and polydispersity index (PDI) of the this compound nanoparticle suspension.
Procedure:
-
Sample Preparation: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., deionized water) and sonicate briefly to ensure a homogenous suspension. The concentration should be optimized to obtain a stable and reliable signal.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Transfer the nanoparticle suspension to a clean cuvette and place it in the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument software will calculate the Z-average hydrodynamic diameter and the PDI. The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for many applications.
Mandatory Visualization
Caption: Key challenges and mitigation strategies in scaling up nanoparticle production.
Caption: General experimental workflow for this compound nanoparticle synthesis and characterization.
References
Technical Support Center: Mitigating Ferric Ion Interference in Colorimetric Phosphate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from ferric ions (Fe³⁺) in colorimetric phosphate (B84403) assays.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Phosphate Readings
Possible Cause: Fluctuating effects of ferric iron under slightly different experimental conditions can lead to variability in results.
Solutions:
-
Sample Dilution: This is often the most straightforward first step. Diluting the sample can reduce the ferric ion concentration to a level that no longer significantly interferes with the assay.[1][2] Ensure the final phosphate concentration remains within the linear range of your assay.
-
Optimize Reagent Concentrations: The degree of interference can be dependent on the concentration of assay reagents.[1][2] Experiment with adjusting the concentrations of the reducing agent and molybdate (B1676688) to minimize interference.
-
pH Adjustment: Ensure the pH of your reaction is optimal for the specific colorimetric assay being used and is consistent across all samples and standards.
Issue 2: Phosphate Readings are Consistently Too High (Overestimation)
Possible Cause: Ferric ions can form their own colored complexes with molybdate, leading to a false positive signal.[3]
Solutions:
-
Use a Masking Agent: Add a chelating agent to your sample to bind the ferric ions and prevent them from reacting with the molybdate. Citrate (B86180) and tartrate are commonly used for this purpose.
-
Method Optimization: In the Molybdenum Blue assay, lower molybdate concentrations can sometimes favor the formation of iron-molybdate complexes, leading to increased color intensity. Paradoxically, in some cases, a higher molybdate to acid ratio can minimize the effect of ferric ions.
Issue 3: Phosphate Readings are Consistently Too Low (Underestimation)
Possible Cause:
-
Reaction with Reducing Agent: Ferric ions can be reduced by the reducing agent (e.g., stannous chloride, ascorbic acid), depleting it and leading to incomplete reduction of the phosphomolybdate complex.
-
Fading of Color: Ferric ions can cause the developed color to fade, leading to a lower absorbance reading.
Solutions:
-
Increase Reducing Agent Concentration: Adding a higher concentration of the reducing agent can help to overcome its depletion by ferric ions.
-
Change in Acid: In the Molybdenum Blue method, substituting sulfuric acid with hydrochloric acid in the molybdate reagent can help prevent the fading effect.
-
Sample Pre-treatment (TCA Precipitation): If ferric ions are complexed with proteins, a trichloroacetic acid (TCA) precipitation can be performed to remove the protein-iron complexes.
Frequently Asked Questions (FAQs)
Q1: How do ferric ions (Fe³⁺) interfere with colorimetric phosphate assays?
A1: Ferric ions can interfere in several ways:
-
Formation of Colored Complexes: Fe³⁺ can react with the molybdate reagent to form a yellow-colored ferric-molybdate complex, which can be reduced to a blue complex, leading to an overestimation of the phosphate concentration.
-
Consumption of Reducing Agent: Fe³⁺ is a strong oxidizing agent and can react with and consume the reducing agent (e.g., ascorbic acid or stannous chloride) used in the assay. This leads to an incomplete reduction of the phosphomolybdate complex and an underestimation of the phosphate concentration.
-
Fading of the Molybdenum Blue Color: In some cases, ferric ions can cause the characteristic blue color of the reduced phosphomolybdate complex to fade, resulting in lower absorbance readings and an underestimation of the phosphate concentration.
Q2: What are the most common colorimetric assays for phosphate, and are they all susceptible to ferric ion interference?
A2: The two most common colorimetric assays for phosphate are the Molybdenum Blue method and the Malachite Green method. Both are susceptible to interference from ferric ions. The Molybdenum Blue method involves the formation of a phosphomolybdate complex that is then reduced to a blue-colored compound. The Malachite Green assay is based on the formation of a green complex between phosphomolybdate and the malachite green dye.
Q3: How can I remove protein-bound ferric ions from my sample?
A3: Trichloroacetic acid (TCA) precipitation is an effective method for removing proteins and any associated ferric ions from your sample. The precipitated protein can be pelleted by centrifugation, and the phosphate concentration can be determined in the supernatant.
Q4: What are masking agents and how do they work to prevent ferric ion interference?
A4: Masking agents are chemicals that form stable, colorless complexes with interfering ions, in this case, ferric ions. By binding to the ferric ions, they prevent them from participating in the color-forming reactions of the phosphate assay. Common masking agents for ferric ions include citrate and tartrate.
Q5: Are there alternative methods for phosphate determination that are less prone to ferric ion interference?
A5: Yes, alternative methods include:
-
Ion Chromatography: This technique separates phosphate from other ions in the sample before quantification, thus eliminating interference.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is an atomic emission spectroscopy technique that can measure the total phosphorus content and is less susceptible to chemical interferences.
-
Electrochemical Methods: These methods are being developed for phosphate detection and have shown good selectivity against common interfering ions.
Data Presentation
Table 1: Effect of Ferric Ion Concentration on Phosphate Measurement (Molybdenum Blue Assay) - Illustrative Data
| Fe³⁺ Concentration (mg/L) | Apparent Phosphate Concentration (mg/L) | Percentage Error (%) | Direction of Interference |
| 0 (Control) | 5.0 | 0 | - |
| 10 | 5.8 | +16 | Overestimation |
| 50 | 7.2 | +44 | Overestimation |
| 100 | 4.1 | -18 | Underestimation (due to color fading/reagent depletion) |
Note: This table provides illustrative data to demonstrate the potential impact of ferric ions. The actual interference will depend on the specific assay conditions (e.g., reagent concentrations, pH).
Table 2: Comparison of Mitigation Strategies for Ferric Ion Interference - Illustrative Data
| Mitigation Strategy | Fe³⁺ Concentration (mg/L) | Apparent Phosphate Concentration (mg/L) | Percentage Error Reduction (%) |
| None | 50 | 7.2 | 0 |
| Sample Dilution (1:10) | 5 | 5.1 | 95 |
| Increased Ascorbic Acid (2x) | 50 | 5.5 | 77 |
| Addition of Citrate (10 mM) | 50 | 5.2 | 91 |
Note: This table provides an illustrative comparison of the effectiveness of different mitigation strategies. The optimal strategy and its effectiveness will be sample and assay-dependent.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation for Protein and Protein-Bound Iron Removal
-
To 1 mL of your sample, add 250 µL of 100% (w/v) TCA.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phosphate, for analysis. The pellet contains the precipitated proteins and associated iron.
Protocol 2: Molybdenum Blue Assay with Ascorbic Acid Reduction
Reagents:
-
Reagent A (Acid Molybdate): Dissolve 20 g of ammonium (B1175870) molybdate in 500 mL of deionized water. Slowly add 300 mL of concentrated sulfuric acid. Cool and dilute to 1 L.
-
Reagent B (Ascorbic Acid): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.
Procedure:
-
Prepare phosphate standards of known concentrations.
-
To 5 mL of each standard and sample, add 1 mL of Reagent A and mix.
-
Add 0.3 mL of Reagent B and mix thoroughly.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 880 nm using a spectrophotometer.
-
Construct a standard curve and determine the phosphate concentration in your samples.
Protocol 3: Using Citrate as a Masking Agent
-
Prepare a stock solution of 1 M sodium citrate.
-
To your sample containing ferric ions, add sodium citrate to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Mix well and allow it to stand for 5-10 minutes to ensure complete complexation of the ferric ions.
-
Proceed with your chosen colorimetric phosphate assay protocol.
Mandatory Visualization
Caption: Ferric ion interference pathways in colorimetric phosphate assays.
Caption: Workflow for mitigating ferric ion interference.
References
Technical Support Center: Optimizing Charging and Discharging Efficiency of Ferric Phosphate-Based Batteries
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the charging and discharging efficiency of lithium iron phosphate (B84403) (LFP) batteries. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with LFP batteries, presented in a question-and-answer format.
Issue 1: Battery Fails to Charge or Charges Inefficiently
-
Question: My LFP battery is not charging, or the charging process is extremely slow. What are the possible causes and how can I resolve this?
-
Answer:
-
Improper Charger: Ensure you are using a charger specifically designed for LiFePO4 batteries. Using an incompatible charger can lead to inefficient charging or failure to charge.
-
Loose or Corroded Connections: Check all connections between the charger and the battery. Loose or corroded terminals can impede the flow of current. Ensure all connections are tight and clean.
-
Battery Management System (BMS) Protection Mode: The BMS may have entered a protection mode due to undervoltage, overvoltage, or extreme temperatures.
-
Undervoltage Protection: If the battery is deeply discharged, the BMS may prevent charging. Some chargers have a "boost" or "recovery" feature to revive over-discharged batteries.
-
Overvoltage Protection: If the battery has been subjected to excessive voltage, the BMS will cut off charging. Disconnect the charger and allow the battery to rest.
-
Temperature Protection: LFP batteries have an optimal charging temperature range. If the battery is too hot or too cold, the BMS will prevent charging. Move the battery to a location with a controlled temperature.[1][2]
-
-
Internal Cell Damage: If none of the above steps resolve the issue, there may be internal damage to the battery cells.
-
Issue 2: Rapid Self-Discharge or Inability to Hold a Charge
-
Question: My LFP battery loses its charge quickly even when not in use, or it doesn't hold a charge after being fully charged. What should I investigate?
-
Answer:
-
Parasitic Loads: Ensure there are no unintended devices drawing power from the battery when it is supposed to be idle.
-
High Self-Discharge Rate: While LFP batteries have a low self-discharge rate, this can increase with age or due to internal issues. If the self-discharge rate is abnormally high, the battery may be nearing the end of its life.
-
BMS Malfunction: A faulty BMS can sometimes cause an internal drain on the battery.
-
Cell Imbalance: If the individual cells within the battery pack are not balanced, the overall capacity and ability to hold a charge can be affected. A balancing charge may be required.
-
Issue 3: Battery Overheating During Charging or Discharging
-
Question: The LFP battery becomes excessively hot during operation. What are the potential causes and what actions should I take?
-
Answer:
-
High C-Rates: Charging or discharging the battery at a rate (C-rate) higher than its specification can cause overheating.[3][4] Reduce the charge or discharge current.
-
Poor Ventilation: Ensure the battery has adequate ventilation to dissipate heat.
-
Internal Short Circuit: Overheating can be a sign of an internal short circuit, which is a serious safety concern. If you suspect an internal short, discontinue use immediately and isolate the battery in a safe location.
-
External Heat Sources: Keep the battery away from external heat sources that could contribute to a rise in its internal temperature.
-
Issue 4: Unexpected Shutdowns or Performance Degradation
-
Question: The battery shuts down unexpectedly, or I've noticed a significant drop in its performance. What could be the reason?
-
Answer:
-
BMS Protection: The BMS is designed to protect the battery from over-discharge, over-current, and short circuits, all of which will result in the battery shutting down.[5] Identify and resolve the underlying cause of the protection event.
-
Capacity Fade: All batteries experience capacity fade over time and with use. If the battery has undergone many charge-discharge cycles, its capacity may have degraded to a point where it no longer meets the requirements of the application.
-
Increased Internal Resistance: As a battery ages, its internal resistance increases, which can lead to a drop in voltage under load and reduced performance.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of LFP battery charging and discharging efficiency.
-
Question 1: What is the optimal temperature range for charging and discharging LFP batteries?
-
Answer: The optimal operating temperature for LFP batteries is generally between 15°C and 35°C (59°F and 95°F). Charging, in particular, is sensitive to temperature, with a recommended range of 0°C to 45°C (32°F to 113°F). Discharging can typically be done over a wider range, from -20°C to 60°C (-4°F to 140°F). Operating outside these ranges can significantly impact efficiency and lifespan.
-
-
Question 2: How does the charging and discharging rate (C-rate) affect efficiency?
-
Answer: Lower C-rates generally lead to higher charging and discharging efficiency. Fast charging (high C-rates) can increase internal resistance and heat generation, leading to energy loss and accelerated degradation. For optimal efficiency and longevity, a charging C-rate of 0.5C or lower is often recommended.
-
-
Question 3: What is the ideal State of Charge (SOC) window to maximize the cycle life of an LFP battery?
-
Answer: To maximize the cycle life of an LFP battery, it is recommended to operate within a partial state of charge window, avoiding frequent full charges and deep discharges. An SOC window of 20% to 80% is often cited as a good balance between usable capacity and cycle life.
-
-
Question 4: How can I minimize capacity degradation over time?
-
Answer: To minimize capacity degradation, you should:
-
Operate the battery within its recommended temperature range.
-
Use appropriate charging and discharging rates (C-rates).
-
Avoid keeping the battery at a 100% state of charge for extended periods.
-
Avoid deep discharges below 20% SOC.
-
Perform periodic balancing of the cells.
-
-
-
Question 5: What is the role of the Battery Management System (BMS) in optimizing efficiency?
-
Answer: The BMS plays a crucial role in optimizing efficiency and ensuring the safety and longevity of the battery pack. Its key functions include:
-
Cell Balancing: Ensures all cells in the pack are at a similar state of charge.
-
Protection: Prevents over-charging, over-discharging, over-current, and extreme temperature operation.
-
Monitoring: Provides data on the battery's state of charge, state of health, and other key parameters.
-
-
Data Presentation
The following tables summarize quantitative data on the impact of various factors on LFP battery performance.
Table 1: Impact of Temperature on LFP Battery Discharge Capacity
| Temperature | Approximate Discharge Capacity Retention |
| 40°C (104°F) | ~105-110% |
| 25°C (77°F) | 100% (Nominal) |
| 0°C (32°F) | ~80-90% |
| -10°C (14°F) | ~70-80% |
| -20°C (-4°F) | ~50-60% |
Note: Capacity retention is relative to the nominal capacity at 25°C. Actual values can vary depending on the specific battery and discharge rate.
Table 2: Impact of C-Rate on LFP Battery Charging Efficiency
| Charging C-Rate | Approximate Charging Efficiency |
| 0.2C | >98% |
| 0.5C | ~95-98% |
| 1C | ~92-95% |
| 2C | <90% |
Note: Efficiency values are approximate and can be influenced by other factors such as temperature and the state of charge.
Table 3: Impact of Depth of Discharge (DoD) on LFP Battery Cycle Life
| Depth of Discharge (DoD) | Approximate Cycle Life |
| 100% | 2,000 - 3,000 |
| 80% | 3,000 - 5,000 |
| 50% | 5,000 - 8,000 |
| 20% | >10,000 |
Note: Cycle life is typically defined as the number of cycles until the battery's capacity drops to 80% of its initial capacity.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of LFP batteries.
1. Capacity Measurement
-
Objective: To determine the actual capacity of the LFP battery in Ampere-hours (Ah).
-
Methodology:
-
Full Charge: Charge the battery to 100% State of Charge (SOC) using a charger specifically designed for LFP batteries. The standard charging protocol is a Constant Current-Constant Voltage (CC-CV) method.
-
Rest Period: Let the battery rest for at least 1 hour to allow the voltage to stabilize.
-
Constant Current Discharge: Discharge the battery at a constant current (a C-rate of C/5 or 0.2C is commonly used for accurate results) until it reaches its specified cut-off voltage (typically 2.5V per cell).
-
Record Data: Continuously record the discharge current and the time it takes to reach the cut-off voltage.
-
Calculate Capacity: The capacity (in Ah) is calculated by multiplying the discharge current (in Amperes) by the discharge time (in hours).
-
2. Internal Resistance Measurement
-
Objective: To determine the internal resistance of the LFP battery, which is an indicator of its health and power delivery capability.
-
Methodology (DC Method):
-
Set SOC: Bring the battery to a specific State of Charge (e.g., 50% SOC).
-
Measure Open-Circuit Voltage (OCV): Measure the voltage across the battery terminals when no load is connected (V1).
-
Apply Load: Connect a known resistive load to the battery to draw a specific current (I).
-
Measure Voltage Under Load: Immediately after applying the load, measure the voltage across the battery terminals (V2).
-
Calculate Internal Resistance: The internal resistance (R) is calculated using the formula: R = (V1 - V2) / I.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to LFP battery optimization and troubleshooting.
Caption: A logical workflow for troubleshooting common LFP battery issues.
Caption: Key degradation mechanisms in LFP batteries.
References
Validation & Comparative
A Comparative Analysis of Iron-Based Phosphate Binders: Ferric Citrate and Its Role in Hyperphosphatemia Management
In the landscape of phosphate (B84403) binders for patients with chronic kidney disease (CKD), ferric citrate (B86180) has emerged as a prominent iron-based, calcium-free option. A frequent point of inquiry among researchers and clinicians is the comparison between ferric citrate and ferric phosphate. It is crucial to clarify that in this context, this compound is not a distinct oral phosphate binder medication, but rather the insoluble compound formed in the gastrointestinal tract when ferric citrate binds with dietary phosphate[1][2][3]. This guide provides a comprehensive comparative study of ferric citrate against other classes of phosphate binders, supported by experimental data and detailed methodologies.
Mechanism of Action
Ferric citrate, an iron-based compound, dissociates in the gastrointestinal tract into ferric iron (Fe³⁺) and citrate[1][4]. The ferric iron then binds to dietary phosphorus, forming insoluble this compound, which is subsequently excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream. Beyond its phosphate-binding capacity, the iron component can be partially absorbed, contributing to an increase in iron stores and potentially mitigating anemia, a common comorbidity in CKD patients.
Performance Data: Ferric Citrate vs. Other Phosphate Binders
Clinical trials have demonstrated the efficacy of ferric citrate in managing hyperphosphatemia, often comparing it to placebo or other active phosphate binders such as sevelamer (B1230288) carbonate and calcium acetate.
Efficacy in Lowering Serum Phosphorus
A meta-analysis of nine randomized controlled trials involving 1755 patients showed that ferric citrate significantly reduced serum phosphate levels compared to placebo. When compared with other active treatments (including calcium- and non-calcium-based binders), ferric citrate demonstrated a non-inferior effect in phosphate control. In one 52-week, open-label, phase 3 trial, the mean change in serum phosphorus from baseline was a reduction of 2.04 ± 1.99 mg/dL for ferric citrate, which was comparable to the reduction of 2.18 ± 2.25 mg/dL observed with active controls (sevelamer carbonate and/or calcium acetate).
| Parameter | Ferric Citrate | Active Control (Sevelamer/Calcium Acetate) | Placebo |
| Mean Change in Serum Phosphorus (mg/dL) | -2.04 | -2.18 | +1.39 (relative to ferric citrate) |
| Mean Change in Serum Calcium (mg/dL) | +0.22 | +0.31 | No significant difference |
| Mean Change in Intact PTH (pg/mL) | -167.1 | -152.7 | No significant difference |
Effects on Iron Metabolism and Anemia
A key differentiator for ferric citrate is its impact on iron indices. Multiple studies have shown that treatment with ferric citrate leads to significant increases in hemoglobin, serum ferritin, and transferrin saturation (TSAT). This often results in a reduced need for intravenous iron and erythropoiesis-stimulating agents (ESAs).
| Parameter | Ferric Citrate | Active Control (Sevelamer/Calcium Acetate) |
| Change in Hemoglobin | Significant Increase | No significant change |
| Change in Serum Ferritin | Significant Increase | No significant change |
| Change in TSAT | Significant Increase | No significant change |
| IV Iron and ESA Use | Significant Reduction | No significant change |
Impact on Fibroblast Growth Factor 23 (FGF23)
Elevated FGF23 is a critical factor in the pathophysiology of CKD-mineral and bone disorder and is associated with adverse cardiovascular outcomes. Ferric citrate has been shown to reduce FGF23 levels, an effect that is partially attributed to both its phosphate-lowering action and its impact on iron balance. In a 24-week study comparing ferric citrate to lanthanum carbonate, the ferric citrate group showed a significantly greater reduction in FGF23 levels.
Safety and Tolerability
The most common adverse events associated with ferric citrate are gastrointestinal in nature, including stool discoloration, diarrhea, nausea, and constipation. The incidence of serious adverse events with ferric citrate has been found to be comparable to or lower than that of active controls like sevelamer and calcium acetate. Hypercalcemia is a known risk with calcium-based binders, and studies have shown that serum calcium levels are significantly lower with ferric citrate treatment compared to calcium-containing binders.
| Adverse Event | Ferric Citrate | Active Control (Sevelamer/Calcium Acetate) |
| Stool Discoloration | ~19% | Less common |
| Diarrhea | Increased risk | Varies by agent |
| Nausea | Increased risk | Varies by agent |
| Constipation | Increased risk | Varies by agent |
| Serious Adverse Events | Fewer than active control in some studies | Baseline |
| Hypercalcemia | Lower risk compared to calcium-based binders | Higher risk |
Experimental Protocols
In Vitro Phosphate Binding Capacity
To assess the phosphate-binding capacity of different binders, in vitro studies are commonly performed under simulated gastrointestinal conditions.
Methodology:
-
Preparation of Phosphate Solutions: Phosphate solutions of varying concentrations (e.g., 10, 15, 20 mM) are prepared using monobasic ammonium (B1175870) phosphate in purified water.
-
pH Adjustment: The pH of the solutions is adjusted to simulate gastric (pH 3.0) and intestinal (pH 6.0) conditions using hydrochloric acid or ammonia.
-
Incubation: A standardized amount of the phosphate binder (e.g., 67 mg) is added to a fixed volume of the phosphate solution (e.g., 25 mL). The mixture is continuously stirred at 37°C for a defined period (e.g., 6 hours).
-
Sampling and Analysis: Aliquots are taken at various time points, centrifuged, and the supernatant is analyzed for phosphate concentration using a spectrophotometric assay with ammonium molybdate.
-
Calculation of Binding Capacity: The amount of bound phosphate is calculated as the difference between the initial and final phosphate concentrations in the solution.
In Vivo Efficacy and Safety in Animal Models
Animal models, such as 5/6 nephrectomized rats, are used to evaluate the in vivo performance of phosphate binders.
Methodology:
-
Animal Model: Uremia is induced in rats through a 5/6 nephrectomy procedure.
-
Diet: The animals are fed a high-phosphate diet to induce hyperphosphatemia.
-
Treatment Groups: Rats are randomized to receive a standard diet, a diet supplemented with the investigational phosphate binder (e.g., VS-505), or a diet with a comparator binder (e.g., sevelamer) at various concentrations for a specified duration (e.g., 28 days).
-
Sample Collection and Analysis: Blood and urine samples are collected to measure levels of phosphate, calcium, FGF23, and parathyroid hormone. Fecal samples are analyzed to determine phosphate excretion.
-
Histological Analysis: Tissues such as the aorta may be examined for calcification.
Human Clinical Trial Design for Phosphate Binders
A typical randomized controlled trial (RCT) to compare phosphate binders in CKD patients on dialysis would follow this structure:
Methodology:
-
Patient Population: Enrollment of maintenance hemodialysis patients with hyperphosphatemia (e.g., serum phosphorus ≥6.0 mg/dL) after a washout period of their previous phosphate binders.
-
Randomization: Patients are randomly assigned in a specific ratio (e.g., 2:1) to receive either the investigational binder (e.g., ferric citrate) or an active control (e.g., sevelamer carbonate and/or calcium acetate).
-
Treatment and Titration: The initial dose of the phosphate binder is administered and subsequently titrated over a period to achieve a target serum phosphorus level (e.g., 3.5-5.5 mg/dL).
-
Efficacy and Safety Monitoring: Blood samples are collected regularly to monitor serum phosphorus, calcium, intact parathyroid hormone, iron parameters (hemoglobin, ferritin, TSAT), and FGF23 levels. Adverse events are recorded throughout the study.
-
Endpoints: The primary endpoint is typically the change in serum phosphorus from baseline to the end of the study. Secondary endpoints may include changes in iron indices, FGF23 levels, and the incidence of adverse events.
Visualizations
Caption: Mechanism of action of ferric citrate in the gastrointestinal tract.
Caption: Workflow of a typical randomized clinical trial for phosphate binders.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]
- 3. Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citrate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ferric citrate for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
A Researcher's Guide to Phase Identification of Ferric Phosphate Using X-ray Diffraction (XRD)
For researchers and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients and excipients is critical. Ferric phosphate (B84403), a compound used in various applications including as a phosphate binder, can exist in multiple crystalline and amorphous forms. Each phase possesses unique physicochemical properties that can influence its efficacy and stability. This guide provides a comparative overview of identifying ferric phosphate phases using X-ray Diffraction (XRD), supported by experimental data and detailed protocols.
Understanding the Phases of this compound
This compound (FePO₄) can exist in several forms, each with a distinct crystal structure or lack thereof. The most common phases encountered are:
-
Amorphous this compound: Lacking long-range atomic order, this phase does not produce sharp peaks in an XRD pattern, instead showing a broad halo. Amorphous this compound is often synthesized at lower temperatures.[1][2] Its high surface area and reactivity can be advantageous in certain applications.
-
Crystalline this compound (Trigonal, Berlinite-like structure): This is a stable crystalline form of anhydrous FePO₄. It is isostructural with α-quartz and berlinite (B1174126) (AlPO₄).[3][4] Calcination of amorphous or hydrated precursors at temperatures typically above 500-600°C can yield this crystalline phase.[1] Its XRD pattern is characterized by sharp, well-defined peaks. The standard diffraction pattern for this phase is referenced by JCPDS card No. 29-0715.
-
Hydrated Crystalline this compound (e.g., Strengite, FePO₄·2H₂O): Strengite is a common hydrated iron phosphate mineral with an orthorhombic crystal structure. It can be formed through precipitation in aqueous solutions under specific pH conditions. Another hydrated form, Metastrengite (or Phosphosiderite), can also form depending on the synthesis pH. These hydrated phases will have distinct XRD patterns from the anhydrous form and will lose water upon heating.
Comparative Analysis of this compound Phases
The primary distinction between this compound phases via XRD lies in their diffraction patterns. Amorphous phases present a broad, non-distinct pattern, while crystalline phases show sharp, characteristic peaks at specific 2θ angles.
| Phase Name | Formula | Crystal System | Key XRD Characteristics | JCPDS Reference |
| Amorphous this compound | FePO₄ | Amorphous | Broad halo, no distinct peaks | N/A |
| Crystalline FePO₄ (Berlinite-type) | FePO₄ | Trigonal | Sharp, well-defined peaks | 29-0715 |
| Strengite | FePO₄·2H₂O | Orthorhombic | Distinct pattern with characteristic peaks at d-spacings of 4.38, 3.11, 5.51 Å | 00-033-0667 |
| Metastrengite I (Phosphosiderite) | FePO₄·2H₂O | Monoclinic | Forms at low pH (<1.0) | 15-0390 |
Experimental Protocols
Accurate phase identification is contingent on proper sample preparation and data acquisition. Below are detailed methodologies for analyzing this compound powders.
Sample Preparation for Powder XRD
Proper sample preparation is crucial for obtaining high-quality diffraction data and ensuring accurate phase identification.
-
Objective: To obtain a representative, homogenous powder with random crystallite orientation.
-
Protocol:
-
Grinding: If the sample is not a fine powder, gently grind it using a mortar and pestle (agate is recommended to avoid contamination). The goal is to achieve a particle size of less than 10 µm to ensure a sufficient number of crystallites for good statistics. For more controlled grinding, a McCrone mill can be used, which is designed to preserve the crystal lattice structure.
-
Homogenization: Ensure the powder is thoroughly mixed to be representative of the bulk material.
-
Mounting: Carefully load the powder into a sample holder. The most common method is back-filling, where the powder is pressed into a cavity against a flat surface (like a glass slide) to create a smooth, flat analysis surface that is flush with the holder. This minimizes preferred orientation, where crystallites align in a non-random way, which can alter peak intensities.
-
Drying: If the sample is suspected to contain residual moisture that is not part of the crystal structure, it may need to be dried in an oven or desiccator prior to analysis.
-
XRD Data Acquisition
-
Objective: To collect a high-resolution diffraction pattern of the sample.
-
Typical Instrument Settings:
-
Radiation: Copper (Cu) Kα radiation (wavelength λ = 1.5418 Å) is most common.
-
Instrument: A standard powder diffractometer.
-
Voltage and Current: Typically operated at settings like 40 kV and 40 mA.
-
Scan Range (2θ): A range of 10° to 80° is generally sufficient to cover the most characteristic peaks for this compound phases.
-
Scan Speed/Step Size: A continuous scan speed of 2°/min or a step size of ~0.02° with an appropriate counting time per step is common for routine analysis.
-
Sample Rotation: Spinning the sample during analysis helps to improve crystallite statistics and minimize preferred orientation effects.
-
Data Analysis and Phase Identification
-
Objective: To identify the phase(s) present in the sample by comparing the experimental data to a reference database.
-
Protocol:
-
Data Processing: The raw data is processed to identify the angular position (2θ) and intensity of each diffraction peak.
-
Database Matching: The experimental peak list (positions and relative intensities) is compared against standard patterns in a diffraction database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD).
-
Phase Confirmation: A match is confirmed when the experimental pattern's peak positions and relative intensities align with a reference pattern (e.g., JCPDS No. 29-0715 for crystalline FePO₄).
-
Quantitative Analysis (Optional): For samples containing a mixture of phases, Rietveld refinement can be employed. This method involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data to determine the weight percentage of each phase.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the XRD phase identification process.
Caption: Workflow for XRD phase identification of this compound.
References
A Comparative Guide to the Electrochemical Performance of Iron (III) Phosphate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
The performance of lithium-ion batteries is intrinsically linked to the crystal structure of their electrode materials. Iron (III) phosphate (B84403) (FePO4), a key precursor to the widely used cathode material lithium iron phosphate (LiFePO4), exists in several polymorphic forms. The choice of FePO4 polymorph—be it olivine (B12688019), monoclinic, amorphous, or trigonal—can significantly influence the electrochemical characteristics of the final LiFePO4 cathode. This guide provides an objective comparison of the electrochemical performance of LiFePO4 derived from these different FePO4 polymorphs, supported by experimental data, to aid researchers in selecting the optimal precursor for their applications.
Comparative Electrochemical Performance
The electrochemical properties of LiFePO4 synthesized from different FePO4 polymorphs are summarized in the table below. The data highlights the impact of the precursor's crystal structure on the final cathode's specific capacity, rate capability, and cycling stability.
| FePO₄ Precursor Polymorph | Resulting LiFePO₄ Designation | Discharge Capacity (0.1C, mAh/g) | Discharge Capacity (1C, mAh/g) | Discharge Capacity (5C, mAh/g) | Capacity Retention (1C) |
| Monoclinic | M-LFP | ~155.9 | ~141.8 | 115.8 | 94% after 300 cycles[1] |
| Amorphous | A-LFP | ~150.7 | ~135.2 | Not Reported | 90.3% after 150 cycles |
| Olivine (Typical) | O-LFP | ~159.3 | Not Reported | Not Reported | 97.8% after 30 cycles[2] |
| Trigonal | T-LFP | Low | Low | Low | Poor |
Note: The electrochemical data is compiled from multiple sources and while efforts have been made to provide a comparative view, direct head-to-head comparisons under identical conditions are limited. The performance of LiFePO4 can also be significantly influenced by factors such as particle size, carbon coating, and electrode preparation methods.
From the compiled data, LiFePO4 derived from the monoclinic FePO4 precursor (M-LFP) demonstrates a superior combination of high specific capacity, excellent rate capability, and robust cycling stability[1]. The amorphous FePO4 precursor (A-LFP) also yields a cathode with good performance, though slightly lower than that of the monoclinic-derived counterpart. LiFePO4 synthesized from a standard olivine FePO4 precursor (O-LFP) , as expected, shows high initial capacity and good stability[2]. In contrast, the trigonal FePO4 precursor (T-LFP) consistently results in LiFePO4 with poor electrochemical performance, rendering it an undesirable choice for high-performance cathode materials[1].
Experimental Protocols
Detailed methodologies for the synthesis of the FePO4 polymorphs and the subsequent fabrication and testing of LiFePO4/C cathodes are provided below.
Synthesis of FePO₄ Polymorphs
-
Amorphous FePO₄: Amorphous iron (III) phosphate is typically synthesized via a co-precipitation method. An aqueous solution of an iron (III) salt (e.g., Fe(NO₃)₃·9H₂O) is mixed with a phosphate source (e.g., (NH₄)₂HPO₄) under controlled pH and temperature conditions. The resulting precipitate is then washed, dried, and calcined at a relatively low temperature (e.g., 350°C) to obtain the amorphous phase.
-
Monoclinic FePO₄: The synthesis of monoclinic FePO₄ can be achieved through a hydrothermal or solvothermal method. Typically, a mixture of an iron (III) source and a phosphoric acid solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a set duration. The resulting product is then filtered, washed, and dried.
-
Trigonal FePO₄: Trigonal FePO₄ is generally obtained by the calcination of either amorphous or monoclinic FePO₄ at higher temperatures (e.g., 600°C). The higher temperature treatment leads to the crystallization of the trigonal phase.
-
Olivine FePO₄: The synthesis of olivine FePO₄ often involves a solid-state reaction or a carbothermal reduction method using an iron (III) precursor. For instance, a mixture of Fe₂O₃, NH₄H₂PO₄, and a carbon source (like glucose) is thoroughly mixed and then sintered at a high temperature (e.g., 700°C) under an inert atmosphere to yield the olivine phase.
Cathode Preparation and Coin Cell Assembly
-
Slurry Preparation: The active material (LiFePO₄/C powder synthesized from the respective FePO₄ polymorph) is mixed with a conductive agent (e.g., acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a typical weight ratio of 80:10:10. N-methyl-2-pyrrolidone (NMP) is used as the solvent to form a homogeneous slurry.
-
Electrode Casting: The prepared slurry is uniformly coated onto an aluminum foil current collector using a doctor blade. The coated foil is then dried in a vacuum oven at around 120°C for several hours to remove the solvent.
-
Coin Cell Assembly: The dried electrode sheet is punched into circular cathodes. CR2032 coin cells are assembled in an argon-filled glovebox. A lithium metal foil serves as the anode, a microporous polypropylene (B1209903) film (e.g., Celgard 2400) acts as the separator, and a solution of 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) (e.g., 1:1:1 by volume) is used as the electrolyte.
Electrochemical Measurements
-
Galvanostatic Charge-Discharge Cycling: The assembled coin cells are cycled at various C-rates (where 1C corresponds to a full charge or discharge in one hour) within a voltage window of 2.5 V to 4.2 V versus Li/Li⁺. This test is used to determine the specific capacity, cycling stability, and rate capability of the cathode materials.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to investigate the electrochemical reaction kinetics and the reversibility of the lithium insertion/extraction processes.
Logical Relationship Diagram
The following diagram illustrates the synthesis pathways from different FePO4 polymorphs to the final LiFePO4/C cathode and their resulting electrochemical performance.
References
A Comparative Guide to the Validation of Analytical Methods for Iron Determination in Ferric Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the determination of iron in ferric phosphate (B84403), a crucial component in various pharmaceutical formulations. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document presents supporting experimental data, detailed methodologies, and a validation workflow to aid in the selection and implementation of a suitable analytical method.
Data Summary: Comparison of Analytical Methods
The following table summarizes the performance characteristics of three widely used methods for iron determination. The choice of method will depend on specific requirements such as sensitivity, sample throughput, and available instrumentation.
| Parameter | ICP-OES | Redox Titration (Cerimetry) | Spectrophotometry (1,10-Phenanthroline) |
| Principle | Atomic emission from excited iron atoms in plasma | Oxidation of Fe(II) to Fe(III) by a standard oxidizing agent | Formation of a colored complex between Fe(II) and 1,10-phenanthroline (B135089) |
| Linearity Range | Typically 0.01 - 100 mg/L | Dependent on titrant concentration | 0.5 - 30 mg/L[1] |
| Limit of Detection (LOD) | ~0.005 mg/L | Higher than instrumental methods | 0.5 mg/L[1] |
| Limit of Quantification (LOQ) | ~0.02 mg/L | Higher than instrumental methods | 1.7 mg/L[1] |
| Precision (%RSD) | < 2% | < 2% | ~2%[1] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 93.0 - 105.9%[2] |
| Sample Throughput | High (with autosampler) | Low to Medium | High (90 samples/hour) |
| Interferences | Spectral and matrix effects | Other reducing or oxidizing substances | Presence of other metal ions that form colored complexes |
| Primary Use | Trace element analysis, purity testing | Assay of bulk drug substance | Quantification in various sample matrices |
Experimental Workflow for Method Validation
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram outlines a typical workflow for the validation of an analytical method for iron determination in ferric phosphate.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following are representative protocols for the three compared methods.
Iron Determination by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle: This method relies on the principle that iron atoms, when introduced into a high-temperature argon plasma, become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of iron in the sample.
Reagents:
-
High-purity nitric acid (HNO₃)
-
Deionized water (18 MΩ·cm)
-
Iron standard solution (1000 mg/L)
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a minimal amount of concentrated nitric acid.
-
Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume with deionized water to bring the iron concentration within the linear range of the instrument.
Instrumental Analysis:
-
Calibrate the ICP-OES instrument using a series of iron standards prepared by diluting the stock standard solution.
-
Aspirate the prepared sample solution into the plasma.
-
Measure the emission intensity at the primary iron wavelength (e.g., 238.204 nm or 259.940 nm).
-
Quantify the iron concentration in the sample by comparing its emission intensity to the calibration curve.
Iron Determination by Redox Titration (Cerimetry)
Principle: This titrimetric method involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), followed by the titration of the ferrous iron with a standard solution of a strong oxidizing agent, such as ceric sulfate (B86663). The endpoint is detected using a redox indicator.
Reagents:
-
Standardized 0.1 M Ceric Sulfate solution
-
Sulfuric acid (H₂SO₄), 5M
-
Ferroin (B110374) indicator solution
-
Reducing agent (e.g., stannous chloride or zinc)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in dilute sulfuric acid.
-
If necessary, reduce the ferric iron to ferrous iron by adding a suitable reducing agent.
-
Add a few drops of ferroin indicator.
-
Titrate the solution with the standardized ceric sulfate solution until the color changes from red to a pale blue or milky yellow, indicating the endpoint.
-
Calculate the amount of iron in the sample based on the volume of titrant used and the stoichiometry of the reaction.
Iron Determination by Spectrophotometry (1,10-Phenanthroline Method)
Principle: This colorimetric method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is proportional to the iron concentration, is measured using a spectrophotometer.
Reagents:
-
1,10-Phenanthroline solution
-
Hydroxylamine (B1172632) hydrochloride solution (reducing agent)
-
Sodium acetate (B1210297) buffer solution
-
Standard iron solution
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in an appropriate acid.
-
Add hydroxylamine hydrochloride solution to reduce any ferric iron to ferrous iron.
-
Add the 1,10-phenanthroline solution and then the sodium acetate buffer to adjust the pH for optimal color development.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the solution at its maximum wavelength (approximately 510 nm) using a spectrophotometer.
-
Determine the concentration of iron in the sample by comparing its absorbance to a calibration curve prepared from standard iron solutions.
References
A Comparative Guide to Ferric Phosphate and Ferrous Sulfate Bioavailability for Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of ferric phosphate (B84403) and ferrous sulfate (B86663) in the context of treating iron deficiency anemia. It synthesizes experimental data from in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Ferrous sulfate (FeSO₄), a soluble ferrous (Fe²⁺) salt, is widely considered the "gold standard" for treating iron deficiency anemia due to its high bioavailability. Its absorption is efficient, primarily utilizing the divalent metal transporter 1 (DMT1) pathway in the duodenum. In contrast, ferric phosphate (FePO₄), an insoluble ferric (Fe³⁺) compound, generally exhibits lower bioavailability. This is because ferric iron must first be reduced to the more soluble ferrous form by duodenal cytochrome B (DcytB) before it can be absorbed via DMT1. However, recent advancements in nanoparticle technology have produced nano-sized this compound (NP-FePO₄) with bioavailability comparable to that of ferrous sulfate, offering a potential alternative with fewer organoleptic challenges in food fortification.
Data Presentation: Quantitative Comparison of Bioavailability
The following tables summarize key findings from studies comparing the bioavailability of ferric and ferrous iron sources. Relative Bioavailability Value (RBV) is often expressed as a percentage of the absorption of ferrous sulfate, which is considered 100%.
Table 1: Human Studies on Iron Absorption and Bioavailability
| Iron Compound | Study Population | Vehicle | Iron Absorption (Geometric Mean) | Relative Bioavailability (RBV) vs. FeSO₄ | Reference |
| Ferrous Sulfate (FeSO₄) | Iron-replete children | Milk | 7.6% | 100% | [1][2][3] |
| Ferrous Ammonium Phosphate (FAP) | Iron-replete children | Milk | 8.3% | 110% | [1][2] |
| Ferric Pyrophosphate (FePP) | Iron-replete children | Milk | 2.1% | 33% | |
| Ferrous Sulfate (FeSO₄) | Young women | Milk drink | 10.4% | 100% | |
| Ferrous Ammonium Phosphate (FAP) | Young women | Milk drink | 7.4% | 71% | |
| Ferric Pyrophosphate (FePP) | Young women | Milk drink | 3.3% | 32% | |
| This compound (FePO₄) | Not Specified | Not Specified | Poorly absorbed (25% relative to FeSO₄) | 25% | |
| Nano-sized this compound (NP-FePO₄) | Iron deficient anemic women | Rice and vegetable meal | Not directly measured, but 2.8 to 5.4-fold higher than bulk FePO₄ | 72% (for NP-FePO₄ with SSA of 188 m²/g) |
Table 2: In Vitro Caco-2 Cell Studies
| Iron Compound | Study Condition | Outcome Measure | Key Findings | Reference |
| Nano-sized this compound (NP-FePO₄) | Simulated GI digestion at varying pH | Supernatant iron concentration and Caco-2 cell iron uptake | Iron uptake was 2-3 fold higher when digested at pH 1 compared to pH 2. | |
| Nano-sized this compound (NP-FePO₄) | Co-incubation with DMT1 and endocytosis inhibitors | Caco-2 cell ferritin formation | NP-FePO₄ was mainly absorbed via DMT1. |
Experimental Protocols
Caco-2 Cell Bioassay for Iron Bioavailability
This in vitro model simulates human intestinal absorption and is a cost-effective method for screening iron bioavailability.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on collagen-coated, semi-permeable inserts in 6-well plates and cultured for approximately 12-14 days to allow for differentiation into a monolayer with characteristics of intestinal enterocytes.
-
Simulated Gastrointestinal Digestion:
-
Gastric Phase: The iron-containing sample is incubated with pepsin at pH 2.0 for 1 hour at 37°C to simulate stomach digestion.
-
Intestinal Phase: The pH of the digest is raised to approximately 7.0, and a pancreatin-bile mixture is added. The sample is then incubated for another 2 hours at 37°C.
-
-
Cell Exposure: The digested sample is applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated with the digest for a defined period (e.g., 2 to 24 hours) to allow for iron uptake.
-
Quantification of Iron Uptake:
-
After incubation, the cells are harvested.
-
Cellular iron uptake is indirectly quantified by measuring the concentration of ferritin, an iron-storage protein, using an enzyme-linked immunosorbent assay (ELISA). An increase in cellular ferritin concentration is proportional to the amount of iron absorbed by the cells.
-
Total cell protein is also measured to normalize the ferritin values (expressed as ng ferritin/mg protein).
-
Hemoglobin Repletion Bioassay in Rats
This in vivo assay assesses the ability of an iron source to reverse iron deficiency anemia.
Methodology:
-
Depletion Phase: Weanling rats are fed an iron-deficient diet for a period (e.g., 7-28 days) to induce anemia. Phlebotomy may also be used to expedite this process.
-
Repletion Phase: The anemic rats are then divided into groups and fed a diet supplemented with the test iron compound (e.g., this compound), a reference iron compound (ferrous sulfate), or a control diet for a specified period (e.g., 14 days).
-
Monitoring: Body weight and food intake are monitored throughout the study.
-
Blood Analysis: Blood samples are collected at the beginning and end of the repletion period to measure hemoglobin concentration.
-
Calculation of Bioavailability: The relative bioavailability of the test compound is calculated by comparing the hemoglobin regeneration efficiency (the amount of dietary iron converted into hemoglobin iron) to that of the reference compound (ferrous sulfate).
Signaling Pathways and Experimental Workflows
Iron Absorption Pathways
The absorption of ferrous and ferric iron follows distinct pathways in the duodenum.
Caption: Intestinal iron absorption pathways for ferric and ferrous iron.
Caco-2 Cell Bioassay Workflow
The following diagram illustrates the key steps in the Caco-2 cell bioassay for determining iron bioavailability.
Caption: Experimental workflow for the Caco-2 cell bioassay.
Conclusion
Ferrous sulfate remains a highly bioavailable and effective option for treating iron deficiency anemia. However, its use in food fortification can be limited by undesirable organoleptic changes. This compound, while traditionally having lower bioavailability, presents a more stable alternative. The development of nano-sized this compound has shown promise in significantly improving its absorption to levels approaching that of ferrous sulfate, making it a viable candidate for fortification programs. The choice between these compounds will depend on the specific application, considering factors such as the food matrix, target population, and cost. Further research directly comparing the efficacy of nano-formulated this compound with ferrous sulfate in human intervention studies is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink-A Stable Isotope Study in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iron Uptake from Different Ferric Phosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various ferric phosphate (B84403) nanoparticles in terms of iron uptake and bioavailability, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these nanomaterials.
Data Presentation: Quantitative Comparison of Ferric Phosphate Nanoparticles
The efficacy of iron supplementation from this compound nanoparticles is significantly influenced by their physicochemical properties. Smaller particle size and a larger specific surface area generally lead to increased solubility and bioavailability. The following table summarizes key performance indicators from comparative studies.
| Nanoparticle Type | Mean Particle Size (nm) | Specific Surface Area (m²/g) | In Vitro Solubility (% of FeSO₄ at pH 1 after 30 min) | Relative Bioavailability Value (RBV) in Rats (%) | Reference |
| Commercial FePO₄ | 30.5 | 32.6 | 73 | 61 | [1][2][3] |
| FePO₄ Nanoparticles (FSP) | 30.5 | 68.6 | 79 | 70 | [1][2] |
| FePO₄ Nanoparticles (FSP) | 10.7 | 194.7 | 85 | 96 | |
| FePO₄ Nanoparticles (NP-FePO₄ 100) | - | 98 | - | - | |
| FePO₄ Nanoparticles (NP-FePO₄ 200) | - | 188 | - | 72 (in humans) |
FSP: Flame Spray Pyrolysis NP-FePO₄ 100/200: Nanostructured this compound with specific surface areas of 98 and 188 m²/g, respectively. FeSO₄ (Ferrous Sulfate) is a common, highly bioavailable iron supplement used as a reference.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative analysis.
In Vitro Simulated Gastrointestinal (GI) Digestion and Caco-2 Cell Iron Uptake
This model is used to assess the bioavailability of iron from nanoparticles under conditions that mimic human digestion and intestinal absorption.
-
Nanoparticle Preparation: this compound nanoparticles are dispersed in a suitable medium, such as water or minimum essential media (MEM), often with sonication to ensure a homogenous suspension.
-
Simulated Gastric Digestion: The nanoparticle suspension is subjected to conditions mimicking the stomach. This typically involves adjusting the pH to acidic levels (e.g., pH 1-2) and adding pepsin. The mixture is incubated for a specific duration (e.g., 1 hour) at 37°C.
-
Simulated Intestinal Digestion: Following the gastric phase, the pH is raised to a neutral level (e.g., pH 7), and a mixture of bile salts and pancreatin (B1164899) is added. The incubation continues for a further period (e.g., 30 minutes) at 37°C.
-
Caco-2 Cell Culture: Human intestinal Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal barrier.
-
Iron Uptake Assay: The digested nanoparticle solution is applied to the apical side of the Caco-2 cell monolayer. After a 24-hour incubation period, the cells are washed to remove any unabsorbed iron.
-
Quantification of Iron Uptake: Cellular iron uptake is quantified by measuring the ferritin concentration within the cells, a protein that stores iron. This is typically done using an enzyme-linked immunosorbent assay (ELISA). The results are often expressed as ng of ferritin per mg of cell protein.
In Vivo Hemoglobin Repletion Method in Rats
This in vivo assay is a classic method to determine the bioavailability of iron compounds by measuring their ability to reverse iron-deficiency anemia in rats.
-
Induction of Anemia: Young rats are fed an iron-deficient diet for a specified period to induce anemia, which is confirmed by measuring hemoglobin levels.
-
Dietary Supplementation: The anemic rats are then divided into groups and fed diets supplemented with different iron compounds, including a control (no added iron), a reference compound (e.g., FeSO₄), and the test this compound nanoparticles at graded concentrations.
-
Hemoglobin Monitoring: Blood samples are taken at regular intervals to monitor the regeneration of hemoglobin.
-
Calculation of Relative Bioavailability Value (RBV): The RBV is calculated by comparing the hemoglobin repletion efficiency of the test iron compound to that of the reference compound (FeSO₄), which is assigned an RBV of 100%.
-
Toxicity Assessment: After the repletion period, histological examinations of various organs and measurement of thiobarbituric acid reactive substances (TBARS) can be performed to assess any potential toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams aid in understanding complex biological processes and experimental designs.
Caption: Workflow for in vitro assessment of iron uptake from this compound nanoparticles.
Caption: Cellular pathways for iron uptake from this compound nanoparticles in intestinal enterocytes.
Conclusion
The presented data indicates that reducing the particle size of this compound to the nanoscale significantly enhances its solubility and bioavailability, making it a promising candidate for iron fortification and supplementation. The bioavailability of certain this compound nanoparticles has been shown to be comparable to that of ferrous sulfate, the standard for iron supplementation, without indicating toxicity in preclinical studies. The primary mechanism of iron absorption from these nanoparticles appears to be through the DMT1 transporter after dissolution in the acidic environment of the stomach, with a potential secondary pathway involving endocytosis for smaller particles. Further research into the long-term safety and efficacy in humans is warranted to fully realize the potential of this compound nanoparticles in addressing iron deficiency.
References
A Guide to Assessing the Purity of Battery-Grade Ferric Phosphate and Its Impact on Lithium-Ion Battery Performance
For Researchers, Scientists, and Drug Development Professionals
The performance, safety, and lifespan of lithium iron phosphate (B84403) (LFP) batteries, a cornerstone of modern energy storage, are intrinsically linked to the purity of their precursor materials. Among these, battery-grade ferric phosphate (FePO₄) plays a pivotal role. This guide provides a comprehensive comparison of methods to assess the purity of this compound, explores the impact of various impurities on electrochemical performance, and evaluates alternative precursor materials. Detailed experimental protocols and visual workflows are included to support researchers in making informed decisions for their battery development programs.
The Critical Role of Purity in this compound
Battery-grade this compound is the primary source of iron and phosphate for the synthesis of LFP cathode material. The presence of even minute quantities of impurities can introduce detrimental effects during battery operation. These can range from reduced capacity and poor cycling stability to severe safety hazards. Therefore, rigorous purity assessment is a non-negotiable step in the quality control of LFP battery production.
Key Purity Parameters and Analytical Techniques
The purity of battery-grade this compound is determined by a combination of its main component content and the concentration of various metallic and non-metallic impurities. Several analytical techniques are employed to quantify these parameters.
Table 1: Key Purity Parameters and Common Analytical Methods for Battery-Grade this compound
| Parameter | Analytical Technique | Typical Specification |
| Main Component | ||
| Iron (Fe³⁺) Content | ICP-OES/AES, Titration | ≥29.1%[1] |
| Phosphate (PO₄³⁻) Content | ICP-OES/AES, Gravimetry | Varies |
| Fe/P Molar Ratio | ICP-OES/AES | 0.97 - 1.02[1] |
| Cationic Impurities | ||
| Sodium (Na⁺) | ICP-OES/MS | ≤50 ppm[1] |
| Potassium (K⁺) | ICP-OES/MS | ≤50 ppm[1] |
| Magnesium (Mg²⁺) | ICP-OES/MS | ≤50 ppm[1] |
| Calcium (Ca²⁺) | ICP-OES/MS | ≤20 ppm |
| Copper (Cu²⁺) | ICP-OES/MS | ≤10 ppm |
| Chromium (Cr³⁺) | ICP-OES/MS | ≤10 ppm |
| Manganese (Mn²⁺) | ICP-OES/MS | ≤10 ppm |
| Nickel (Ni²⁺) | ICP-OES/MS | ≤10 ppm |
| Zinc (Zn²⁺) | ICP-OES/MS | ≤10 ppm |
| Lead (Pb²⁺) | ICP-OES/MS | ≤15 ppm |
| Aluminum (Al³⁺) | ICP-OES/MS | ≤10 ppm |
| Anionic Impurities | ||
| Sulfate (B86663) (SO₄²⁻) | Ion Chromatography | ≤50 ppm |
| Chloride (Cl⁻) | Ion Chromatography | ≤50 ppm |
| Physical Properties | ||
| Phase Purity | X-ray Diffraction (XRD) | Monoclinic or Orthorhombic |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic phosphate and water peaks |
| Particle Size Distribution | Laser Diffraction | D50: 2.0 - 3.0 µm |
| Tap Density | Tapping Density Tester | ≥0.6 g/cm³ |
Impact of Impurities on LFP Battery Performance
Different impurities have varying detrimental effects on the electrochemical performance of LFP cathodes. Understanding these impacts is crucial for setting appropriate purity specifications for this compound.
Table 2: Influence of Common Impurities on LFP Battery Performance
| Impurity | Source | Impact on LFP Battery Performance |
| Cations | ||
| Alkali Metals (Na⁺, K⁺) | Raw materials, processing | Can occupy lithium sites, impeding Li⁺ diffusion and reducing capacity. |
| Alkaline Earth Metals (Mg²⁺, Ca²⁺) | Raw materials | Can affect crystal structure and electrochemical stability. However, controlled doping with Mg²⁺ (0.2-0.6%) has been shown to improve high-rate capacity and cycling performance. |
| Transition Metals (Cu²⁺, Cr³⁺, Mn²⁺, Ni²⁺, Zn²⁺) | Raw materials, equipment corrosion | Can lead to the formation of electrochemically active impurity phases, causing side reactions, self-discharge, and capacity fade. Mn²⁺ doping, in particular, leads to a significant decline in rate performance. |
| Anions | ||
| Sulfate (SO₄²⁻) | Incomplete washing of precursors | Can decompose during synthesis, slightly reducing electrochemical performance. |
| Chloride (Cl⁻) | Raw materials, processing | Can corrode the aluminum current collector, leading to increased internal resistance and cell failure. |
| Other | ||
| Water (H₂O) | Incomplete drying | Can react with the electrolyte to form HF, which attacks the cathode material and leads to capacity degradation. |
Comparison with Alternative Precursors
While high-purity this compound is the industry standard, other iron and phosphate sources can be used for LFP synthesis. The choice of precursor impacts the synthesis process, cost, and the final properties of the cathode material.
Table 3: Comparison of this compound with Alternative LFP Precursors
| Precursor Material | Advantages | Disadvantages |
| This compound (FePO₄) | Direct source of both iron and phosphate in the correct valence state, leading to simpler synthesis. | Higher cost compared to some alternatives. Purity is critical and requires careful control. |
| Ferrous Sulfate (FeSO₄) | Low cost, readily available as a byproduct from the titanium dioxide industry. | Requires an additional oxidation step during synthesis. Can introduce sulfate impurities if not properly washed. |
| Ferrous Oxalate (FeC₂O₄) | Decomposes at low temperatures, yielding fine and uniform particles. | Higher cost than ferrous sulfate. Oxalate decomposition can introduce carbon, which can be beneficial or detrimental depending on control. |
| Iron Oxides (Fe₂O₃, Fe₃O₄) | Low cost and widely available. | Require a carbothermal reduction step at high temperatures, which can be energy-intensive and lead to larger particle sizes. |
| Various Phosphate Sources (e.g., NH₄H₂PO₄, (NH₄)₂HPO₄) | Can be used in combination with various iron sources. | The choice of phosphate source can influence the crystallinity and particle size of the final LFP material. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurate and reproducible purity assessment.
Elemental Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Purpose: To determine the concentration of the main elements (Fe, P) and metallic impurities.
Methodology:
-
Sample Digestion: Accurately weigh approximately 0.1 g of the this compound sample into a clean, dry Teflon digestion vessel. Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
-
Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask. Dilute to the mark with deionized water.
-
Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the elements of interest. The standards should be matrix-matched to the sample solution (i.e., contain a similar acid concentration).
-
Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-OES instrument. Measure the emission intensity at the characteristic wavelengths for each element.
-
Data Processing: Construct a calibration curve for each element by plotting emission intensity versus concentration. Use the calibration curve to determine the concentration of each element in the sample solution. Calculate the final concentration in the original solid sample, accounting for the dilution factor.
Phase Purity Analysis by X-ray Diffraction (XRD)
Purpose: To identify the crystalline phases present in the this compound sample and assess its phase purity.
Methodology:
-
Sample Preparation: Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.
-
Data Collection: Place the sample holder in the XRD instrument. Set the instrument parameters, typically scanning from a 2θ angle of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. Use Cu Kα radiation.
-
Data Analysis: Process the collected diffraction data to generate a diffractogram (intensity vs. 2θ).
-
Compare the experimental diffractogram with standard reference patterns from a database (e.g., JCPDS-ICDD) for this compound (e.g., FePO₄·2H₂O) and potential impurity phases.
-
Identify the crystalline phases present in the sample by matching the peak positions and relative intensities. Assess the phase purity by looking for the presence of peaks corresponding to impurity phases.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the this compound, confirming its chemical identity and detecting the presence of certain impurities like residual organic compounds or different phosphate species.
Methodology:
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the finely ground this compound sample (approx. 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a hydraulic press to form a transparent or translucent pellet.
-
Data Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the sample. Identify the characteristic absorption bands for the phosphate group (P-O stretching and bending vibrations) and water molecules (O-H stretching and bending). Compare the spectrum to a reference spectrum of pure this compound to identify any unexpected peaks that may indicate impurities.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing the purity of battery-grade this compound.
Caption: Relationship between this compound purity and LFP battery performance.
References
evaluating the cost-effectiveness of ferric citrate in clinical trials
Ferric citrate (B86180) has emerged as a significant therapeutic option for managing hyperphosphatemia in patients with chronic kidney disease (CKD), offering a dual mechanism of action that not only controls serum phosphorus levels but also addresses iron deficiency anemia. This guide provides a comprehensive comparison of ferric citrate with other phosphate (B84403) binders, supported by data from key clinical trials, to assist researchers, scientists, and drug development professionals in evaluating its cost-effectiveness and clinical utility.
Comparative Efficacy and Safety
Ferric citrate has demonstrated comparable efficacy to other established phosphate binders, such as sevelamer (B1230288) carbonate and calcium acetate, in lowering serum phosphorus levels. A meta-analysis of 16 randomized clinical trials involving 1754 participants showed no statistically significant difference in serum phosphorus reduction between ferric citrate and active controls. However, ferric citrate showed a significant reduction compared to placebo.
A key advantage of ferric citrate is its positive impact on iron metabolism. Clinical trials have consistently shown that treatment with ferric citrate leads to significant increases in hemoglobin, serum ferritin, and transferrin saturation.[1] This often translates to a reduced need for intravenous iron and erythropoiesis-stimulating agents (ESAs), which are costly components of anemia management in CKD patients.
Adverse events associated with ferric citrate are generally mild, with the most common being gastrointestinal in nature, such as stool discoloration, constipation, and bloating.[2]
Economic Evaluation: A Cost-Saving Alternative
Multiple pharmacoeconomic studies and models have highlighted the potential for significant cost savings with ferric citrate. These savings are primarily driven by the reduction in the use of IV iron and ESAs.
One study projected that the use of ferric citrate could lead to a 20% reduction in ESA usage and a 40% reduction in IV iron usage, resulting in potential savings of $0.9–1.1 billion in the United States. Another analysis, from a managed-care perspective, estimated a reduction of $160 per patient per month in overall dialysis costs.[2] A Markov microsimulation model further supported these findings, indicating a net budgetary saving of approximately $213,223 per year for every 100 patients treated with ferric citrate as a first-line phosphate binder compared to the standard of care.[3]
In a Japanese study evaluating ferric citrate hydrate (B1144303) for iron deficiency anemia, various treatment strategies using ferric citrate were found to be cost-effective from a payer's perspective and cost-saving from a limited societal perspective when compared to sodium ferrous citrate.[4]
Data Summary
Table 1: Efficacy of Ferric Citrate in Hyperphosphatemia and Anemia
| Outcome Measure | Ferric Citrate vs. Placebo | Ferric Citrate vs. Active Controls (Sevelamer, Calcium Acetate, etc.) | Reference |
| Serum Phosphorus Reduction | Significant Reduction (MD -1.76 mg/dL) | No Statistically Significant Difference (MD -0.09 mg/dL) | |
| Hemoglobin Improvement | Significant Improvement (MD 0.39 g/dL) | Significant Improvement (MD 0.43 g/dL) | |
| IV Iron and ESA Use | Not Applicable | Reduced need for IV iron and ESAs |
Table 2: Cost-Effectiveness of Ferric Citrate
| Economic Model/Study | Comparator(s) | Key Findings | Reference |
| Managed-Care Perspective Model | Other phosphate binders | Projected monthly reduction of 8.15% in ESA cost and 33.2% in IV iron cost. Overall reduction of $160 per month in dialysis cost per patient. | |
| Markov Microsimulation Model | Standard of Care (other phosphate binders) | Net budgetary savings of +US$213,223/year per 100 patients treated. | |
| Japanese Cost-Effectiveness Study (for IDA) | Sodium Ferrous Citrate | Ferric citrate strategies were cost-effective from a payer's perspective and cost-saving from a limited societal perspective. |
Experimental Protocols
Key Clinical Trial: A Phase 3, Sequential, Randomized, Open-Label, Active-Control Study (Lewis et al., 2015)
This pivotal trial evaluated the efficacy and safety of ferric citrate as a phosphate binder in patients with end-stage renal disease on dialysis.
-
Study Design: A two-period study consisting of a 52-week active-control period followed by a 4-week placebo-controlled, randomized withdrawal period.
-
Patient Population: 441 adult patients with ESRD on thrice-weekly hemodialysis or peritoneal dialysis.
-
Inclusion Criteria: Serum phosphorus >6.0 mg/dL after a 1- to 2-week washout of previous phosphate binders.
-
Exclusion Criteria: History of significant gastrointestinal disease, serum ferritin >1000 ng/mL, or transferrin saturation >50%.
-
Intervention:
-
Active-Control Period: Patients were randomized (2:1) to receive either ferric citrate or an active control (sevelamer carbonate and/or calcium acetate). Doses were titrated to achieve a target serum phosphorus level of 3.5 to 5.5 mg/dL.
-
Withdrawal Period: Patients who completed the active-control period on ferric citrate and had a serum phosphorus level between 3.5 and 5.5 mg/dL were re-randomized (1:1) to continue ferric citrate or receive a placebo.
-
-
Primary Endpoint: The primary efficacy endpoint was the change in serum phosphorus from baseline to the end of the 4-week withdrawal period.
-
Secondary Endpoints: Changes in hemoglobin, ferritin, transferrin saturation, and the use of IV iron and ESAs during the 52-week active-control period.
Mechanisms of Action and Signaling Pathways
Ferric citrate exerts its therapeutic effects through two primary mechanisms:
-
Phosphate Binding: In the gastrointestinal tract, ferric iron (Fe³⁺) dissociates from the citrate and binds to dietary phosphate, forming insoluble ferric phosphate. This complex is then excreted in the feces, reducing the overall absorption of phosphate into the bloodstream.
-
Iron Absorption: A portion of the ferric iron from ferric citrate is reduced to ferrous iron (Fe²⁺) and absorbed through the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes. It is then transported into the circulation via ferroportin. This absorbed iron contributes to the body's iron stores and is utilized for erythropoiesis, thereby improving anemia.
References
- 1. Ferric citrate controls phosphorus and delivers iron in patients on dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Citrate Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Citrate (Auryxia) for the Treatment of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferric Phosphate and Other Leading Molluscicides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Performance Comparison
The management of slug and snail populations is a critical aspect of crop protection and public health. While various chemical compounds are available, their efficacy, mode of action, and environmental impact differ significantly. This guide provides a detailed, evidence-based comparison of ferric phosphate (B84403) with other widely used molluscicides, namely metaldehyde (B535048), methiocarb (B1676386), and iron (III) EDTA. The information presented is intended to assist researchers and professionals in making informed decisions regarding pest control strategies and in identifying areas for future research and development.
Executive Summary
Ferric phosphate has emerged as a viable alternative to more traditional molluscicides like metaldehyde and methiocarb, offering comparable efficacy with a more favorable environmental profile. Its mode of action, which disrupts the digestive system of mollusks, differs significantly from the neurotoxic effects of metaldehyde and methiocarb. While generally considered safer for non-target organisms, concerns have been raised regarding the impact of some this compound formulations, particularly those containing EDTA, on earthworm populations. The following sections provide a detailed breakdown of the performance of these compounds across key metrics, supported by available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of this compound, metaldehyde, methiocarb, and iron (III) EDTA based on a review of available literature. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, environmental conditions, and the species of mollusks tested in different studies.
Table 1: Efficacy and Speed of Action
| Molluscicide | Active Ingredient | Efficacy (Mortality Rates) | Speed of Action |
| This compound | Iron (III) phosphate | Comparable to metaldehyde.[1] One study reported 57% mortality against Deroceras reticulatum with a Ferramol® product.[2] Another study found 20% mortality after 7 days with a 1% iron phosphate bait against Arion vulgaris, increasing to 50% with a higher application rate.[3] | Feeding cessation occurs shortly after ingestion.[4][5] Death typically occurs within 3 to 6 days as slugs often retreat underground. |
| Metaldehyde | Metaldehyde (cyclic tetramer of acetaldehyde) | Generally considered effective. One study reported 30% mortality after 7 days with a 5% metaldehyde bait against Arion vulgaris. However, efficacy can be lower at colder temperatures. | Acts as a stomach and contact poison, causing rapid paralysis and excessive mucus secretion, leading to dehydration and death, often within 1-2 days. |
| Methiocarb | Methiocarb (carbamate) | Historically considered effective, with some field trials indicating similar or slightly better efficacy than metaldehyde. | Acts as a neurotoxin by inhibiting acetylcholinesterase, leading to rapid paralysis and death, typically within 3-4 days. |
| Iron (III) EDTA | Sodium Ferric EDTA | Often considered more effective than this compound alone. One study on the giant African snail (Lissachatina fulica) found that a sodium ferric EDTA product (Ferroxx) resulted in 50.8% mortality in a no-choice test. | Similar to this compound, it causes feeding to stop, with death occurring after a few days. |
Table 2: Palatability and Formulation
| Molluscicide | Bait Composition | Palatability | Formulation Quality |
| This compound | Typically cereal-based (e.g., durum wheat flour). | Generally considered palatable. Some studies suggest no significant difference in the number of bites taken by slugs compared to metaldehyde baits. | High-quality, wet-processed pellets offer better durability, rain-fastness, and mold resistance. |
| Metaldehyde | Cereal-based baits are common. | Palatability can be a factor, as metaldehyde itself can act as a feeding inhibitor at higher concentrations. | Pellet quality is crucial for field longevity, as metaldehyde can be degraded by high temperatures and washed away by heavy rain. |
| Methiocarb | Formulated into bait pellets. | Methiocarb can also act as a feeding depressant. | Bait integrity is important, especially as methiocarb can denature in alkaline conditions. |
| Iron (III) EDTA | Formulated as bait pellets. | Generally considered palatable. | Information on specific formulation quality is limited in the reviewed literature. |
Table 3: Non-Target Effects
| Molluscicide | Mammals (e.g., dogs) | Birds | Beneficial Invertebrates |
| This compound | Low toxicity. Considered safer than metaldehyde. | Generally considered to have a lower risk compared to metaldehyde. | Generally considered safe for many beneficial insects like carabid beetles. However, there are conflicting reports on its impact on earthworms, with some studies suggesting negative effects, particularly with EDTA-containing formulations. |
| Metaldehyde | Toxic. Ingestion can cause seizures, convulsions, and death. The oral LD50 is estimated at 207 mg/kg for cats and 500 mg/kg for dogs. | Toxic to birds that may consume the pellets. | Generally has little effect on earthworms. Some studies suggest it is less harmful to carabid beetles than methiocarb. |
| Methiocarb | Highly toxic to mammals. | Poses a significant risk to grain-eating birds. | Detrimental to a range of non-target invertebrates, including earthworms and predatory carabid beetles. |
| Iron (III) EDTA | Considered to have low toxicity to mammals. | Lower risk compared to metaldehyde and methiocarb. | The addition of EDTA to iron-based molluscicides has raised concerns about increased toxicity to earthworms. |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols from the cited studies are often not fully available. However, based on established guidelines from organizations like the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD), a generalized workflow for evaluating molluscicide performance can be outlined.
Laboratory Bioassay for Efficacy
A common method to assess the efficacy of a molluscicide in a controlled laboratory setting involves the following steps:
-
Acclimatization of Test Organisms: A population of the target mollusk species (e.g., Deroceras reticulatum) is collected and acclimatized to laboratory conditions (temperature, humidity, and light cycle) for a set period.
-
Preparation of Test Arenas: Individual containers are prepared with a suitable substrate (e.g., moist soil or filter paper).
-
Bait Application: A standardized amount of the molluscicide bait is placed in each arena. Control arenas receive a non-toxic bait or no bait.
-
Exposure: A single mollusk is introduced into each arena.
-
Observation: Mortality, signs of toxicity (e.g., paralysis, mucus secretion), and feeding activity are recorded at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The percentage of mortality is calculated and may be used to determine the lethal concentration (LC50) or lethal dose (LD50) of the active ingredient.
Field Trial for Efficacy
Field trials are essential to evaluate the performance of molluscicides under realistic agricultural conditions:
-
Site Selection and Plot Design: A field with a known history of slug or snail infestation is selected. The area is divided into plots, including treatment plots for each molluscicide and untreated control plots, arranged in a randomized block design.
-
Pre-treatment Assessment: The initial population density of the target mollusks is assessed in each plot using methods such as trapping.
-
Molluscicide Application: The molluscicide pellets are applied to the treatment plots at the recommended rate.
-
Post-treatment Assessment: The mollusk population is reassessed at set intervals after application by counting dead and live individuals. Crop damage is also evaluated.
-
Data Analysis: The reduction in the mollusk population and the level of crop protection are compared between the different treatments and the control.
Mandatory Visualizations
Mode of Action of this compound
The following diagram illustrates the proposed signaling pathway for the mode of action of this compound in slugs and snails.
Caption: Mode of action of this compound in mollusks.
Generalized Experimental Workflow for Molluscicide Efficacy Testing
This diagram outlines a typical workflow for conducting a molluscicide efficacy trial, from initial setup to final data analysis.
Caption: Generalized workflow for a molluscicide field trial.
Conclusion
This compound presents a compelling alternative to traditional molluscicides, offering a different mode of action and a generally improved safety profile for non-target wildlife. Its efficacy is often comparable to that of metaldehyde, particularly under certain environmental conditions. However, the potential impact on earthworms, especially with chelated formulations, warrants further investigation.
Metaldehyde remains an effective and widely used molluscicide, but its toxicity to pets and wildlife necessitates careful management and has led to restrictions on its use in some regions. Methiocarb, while also effective, poses a greater risk to a broader range of non-target organisms, including beneficial insects, which has resulted in its use being phased out in some areas. Iron (III) EDTA shows promise as a more potent iron-based molluscicide, though more comparative data is needed to fully assess its performance and environmental impact.
Future research should focus on conducting direct comparative studies of these molluscicides under standardized conditions to provide a clearer picture of their relative performance. Additionally, further investigation into the long-term ecological effects of all molluscicides, including different formulations of this compound, is crucial for the development of sustainable pest management strategies. The development of more target-specific and biodegradable molluscicides remains a key objective for the agricultural and chemical industries.
References
- 1. Metaldehyde - Wikipedia [en.wikipedia.org]
- 2. The behavioural response of slugs and snails to novel molluscicides, irritants and repellents. | Semantic Scholar [semanticscholar.org]
- 3. eliminateschisto.org [eliminateschisto.org]
- 4. orgprints.org [orgprints.org]
- 5. Phytochemical Molluscicides and Schistosomiasis: What We Know and What We Still Need to Learn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Amorphous Ferric Phosphate Measurement for Bioavailability Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to assess the bioavailability of iron from amorphous ferric phosphate (B84403) (AFP), a form of iron used in food fortification that is more readily absorbed than its crystalline counterpart.[1][2][3] The bioavailability of iron from any source is a critical factor in its efficacy as a nutritional supplement. This document outlines the experimental protocols for measuring AFP and compares its bioavailability to other iron sources using established in vitro and in vivo models.
Data Presentation: Comparative Bioavailability of Iron Sources
The following tables summarize quantitative data from studies comparing the bioavailability of amorphous ferric phosphate with other iron compounds. The Relative Bioavailability Value (RBV) is a common metric, often using ferrous sulfate (B86663) (FeSO₄), a highly bioavailable form of iron, as the reference standard (RBV = 100%).
| Iron Source | Amorphous Content (%) | Particle Size (nm) | Solubility in 0.1N HCl (%) | Relative Bioavailability Value (RBV) (%) (Rat Model) | Reference |
| Ferric Orthophosphate (Source 1) | 23.8 | - | 19.5 | 99 | [4] |
| Ferric Orthophosphate (Source 2) | 5.3 | - | 0.3 | 78 | [4] |
| Ferric Orthophosphate (Source 4) | 5.7 | - | 1.0 | 83 | |
| Ferric Orthophosphate (Source 3) | 3.0 | - | <0.1 | 51 | |
| Ferric Orthophosphate (Source 5) | 2.0 | - | <0.1 | 60 | |
| Commercial this compound | - | 30.5 | 73 (relative to FeSO₄) | 61 | |
| This compound Nanoparticles (FSP 1) | Amorphous | 10.7 | 85 (relative to FeSO₄) | 96 | |
| This compound Nanoparticles (FSP 2) | Amorphous | - | 79 (relative to FeSO₄) | 70 |
Table 1: Physicochemical Properties and Relative Bioavailability of Different Ferric Orthophosphate Sources.
| Iron Source | Specific Surface Area (m²/g) | Fractional Iron Absorption (%) (Human Study) | Relative Bioavailability (%) (Compared to FeSO₄) | Reference |
| Bulk this compound | 25 | 2.87 | - | |
| This compound Nanoparticles (FePO₄-NP) | 98 | 7.90 | 34 | |
| This compound Nanoparticles (FePO₄-NP) | 188 | 15.37 | 72 | |
| Ferrous Sulfate (FeSO₄) | - | 24.37 | 100 |
Table 2: Bioavailability of Nanostructured Amorphous this compound in Humans.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Selective Extraction and Measurement of Amorphous this compound
This method distinguishes the more bioavailable amorphous form of this compound from the less available crystalline form.
Principle: A citrate (B86180) solution is used to selectively extract amorphous this compound (AFP), while leaving crystalline this compound (CFP) undissolved. The iron content in the extract is then quantified.
Protocol:
-
Sample Preparation: Weigh 0.15 g of the pure this compound sample into a test tube.
-
Extraction: Add 10 ml of a 0.2 M citrate solution at pH 4 to the test tube along with a small magnetic stirring bar.
-
Incubation: Cap the tube loosely and place it in a heater-stirrer pre-equilibrated to 75°C. Heat and stir for 20 minutes. This temperature and time have been optimized to dissolve AFP completely while dissolving only a minimal amount of CFP.
-
Separation: Remove the tube from the heater-stirrer and centrifuge at 2400g for 5 minutes to pellet any undissolved material (crystalline this compound).
-
Quantification: The supernatant contains the iron from the dissolved amorphous this compound. Analyze the iron concentration in the supernatant using a suitable method such as colorimetry (e.g., with 1,10-phenanthroline) or atomic absorption spectroscopy.
In Vitro Iron Dialyzability Assay
This assay simulates the digestion process in the stomach and small intestine to estimate the fraction of iron that becomes soluble and potentially available for absorption.
Principle: A food sample is subjected to a sequential enzymatic digestion under simulated gastric (low pH with pepsin) and intestinal (neutral pH with pancreatin (B1164899) and bile salts) conditions. The amount of iron that diffuses across a semi-permeable membrane (dialysis tubing) is measured as an indicator of bioavailability.
Protocol:
-
Sample Homogenization: Homogenize a known amount of the food sample containing the iron source with deionized water.
-
Gastric Digestion:
-
Adjust the pH of the homogenate to 2.0 with 6 M HCl.
-
Add a pepsin solution (e.g., 16 g/100 ml in 0.1 M HCl) to the sample.
-
Incubate at 37°C for 1-2 hours in a shaking water bath.
-
-
Intestinal Digestion:
-
Place a dialysis bag (with an appropriate molecular weight cut-off, e.g., 6-8 kDa) containing a buffer (e.g., PIPES buffer) or sodium bicarbonate solution into the gastric digest.
-
Add a pancreatin-bile salt mixture to the digest.
-
Adjust the pH to a neutral range (e.g., pH 6.5-7.0) with a base like sodium bicarbonate.
-
Continue the incubation at 37°C for a further 2-4 hours with gentle shaking.
-
-
Measurement: After incubation, measure the iron concentration in the dialysate (the solution inside the dialysis bag). The percentage of dialyzable iron is calculated relative to the total iron content of the original sample.
Caco-2 Cell Iron Uptake Assay
This cell-based model provides a more physiological in vitro assessment of iron absorption by measuring uptake into human intestinal cells.
Principle: The human colon adenocarcinoma cell line, Caco-2, differentiates to form a monolayer of cells that exhibit many of the characteristics of the small intestinal enterocytes. These cells are used to measure the uptake of iron from a simulated digest of a food product. The amount of ferritin, an iron-storage protein, formed within the cells is proportional to the amount of iron taken up.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer (typically 11-12 days post-seeding).
-
In Vitro Digestion: Prepare an in vitro digest of the food sample containing the iron source as described in the dialyzability assay (gastric and intestinal phases).
-
Cell Exposure:
-
Remove the culture medium from the Caco-2 cell monolayers.
-
Add the filtered in vitro digest to the apical side of the cell monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Ferritin Formation:
-
Remove the digest and wash the cells to remove any surface-bound iron.
-
Add fresh culture medium and incubate for a further 22-24 hours to allow for ferritin to be synthesized in response to the iron uptake.
-
-
Quantification: Lyse the cells and measure the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin is then normalized to the total cell protein content.
Rat Hemoglobin Repletion Bioassay
This is a widely used in vivo method for determining the bioavailability of iron sources.
Principle: Young rats are made anemic by feeding them an iron-deficient diet. They are then re-fed diets supplemented with different iron sources. The repletion of hemoglobin in their blood is measured, and the effectiveness of the test iron source is compared to a reference standard (usually ferrous sulfate) to calculate the relative bioavailability value (RBV).
Protocol:
-
Induction of Anemia: Weanling male rats are fed an iron-deficient diet for a period (e.g., 4-5 weeks) until their hemoglobin levels fall below a certain threshold (e.g., <6 g/dL).
-
Repletion Period:
-
Divide the anemic rats into groups.
-
Feed each group a diet containing a specific concentration of iron from either the test source (e.g., amorphous this compound) or the reference source (ferrous sulfate) for a set period (e.g., 14 days). A control group receives the iron-deficient diet.
-
-
Hemoglobin Measurement: Measure the hemoglobin concentration in blood samples taken at the beginning and end of the repletion period.
-
Calculation of RBV: The hemoglobin regeneration efficiency (HRE) is calculated for each iron source. The RBV is then determined by comparing the HRE of the test source to the HRE of the reference standard (ferrous sulfate).
Mandatory Visualizations
Experimental workflows for assessing iron bioavailability.
Simplified pathway of non-heme iron absorption.
References
Safety Operating Guide
Proper Disposal Procedures for Ferric Phosphate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of ferric phosphate (B84403), ensuring compliance and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling ferric phosphate for disposal, ensure all relevant safety protocols are observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2] In case of dust, use a dust respirator.[1]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[3][4]
-
Spill Management: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in a manner consistent with federal, state, and local environmental regulations.
-
Containerization:
-
Ensure the this compound waste is stored in a suitable, tightly closed, and properly labeled container to prevent leaks or spills.
-
-
Waste Characterization:
-
While this compound is not generally classified as hazardous waste under major transportation regulations (DOT, IMDG, IATA), it is crucial to consult your institution's specific waste management guidelines. Some formulations may contain other components, such as EDTA, which can have different environmental impacts.
-
-
Contact a Licensed Professional Waste Disposal Service:
-
The recommended method for disposal is to contact a licensed professional waste disposal service. These services are equipped to handle chemical waste in accordance with all applicable regulations.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.
-
-
Documentation:
-
Maintain records of the disposal process, including the name of the waste disposal company, the date of pickup, and the amount of this compound disposed of. This documentation is essential for regulatory compliance.
-
-
Avoid Improper Disposal:
-
Do not discharge this compound into sewer systems or drains.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Quantitative Data
No specific quantitative data for disposal limits were found in the provided search results. Disposal regulations are typically based on the classification of the waste and local statutes rather than specific concentration thresholds for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ferric Phosphate
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Ferric Phosphate, ensuring the integrity of your work and the safety of your team.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical impermeable gloves and protective clothing | Fire/flame resistant and impervious clothing is advised.[1][3] Gloves should be inspected prior to use and disposed of properly after handling.[4] |
| Respiratory Protection | Full-face respirator or dust mask | Required if exposure limits are exceeded, if irritation is experienced, or if dust is generated. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan for Handling this compound
A systematic approach to handling this compound from reception to disposal is critical for laboratory safety and operational efficiency.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. The use of a chemical fume hood is recommended.
-
Verify that an eyewash station and safety shower are readily accessible in the immediate vicinity.
-
Use dedicated, clean, and dry equipment to prevent cross-contamination.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, vapor, mist, or gas.
-
Avoid direct contact with skin and eyes.
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed to prevent contamination and moisture absorption.
-
Store away from incompatible materials, such as strong oxidizing agents. The recommended storage temperature is between 15°C to 30°C (59°F to 86°F).
Emergency and Disposal Plans
Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection, gloves, and protective clothing.
-
Clean up spills immediately. Use dry clean-up procedures such as sweeping or vacuuming to avoid generating dust.
-
Collect the spilled material in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Prevent the spillage from entering drains or waterways.
First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan:
-
Dispose of unused this compound and its containers in accordance with federal, state, and local environmental regulations.
-
It is recommended to contact a licensed professional waste disposal service.
-
Do not let the product enter drains. Contaminated packaging should be treated as the product itself and disposed of in the same manner.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
